Product packaging for 3-Methyl-1,2,5-oxadiazole(Cat. No.:CAS No. 26178-14-3)

3-Methyl-1,2,5-oxadiazole

Cat. No.: B1599169
CAS No.: 26178-14-3
M. Wt: 84.08 g/mol
InChI Key: WBILDQZWYMFRNR-UHFFFAOYSA-N
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Description

3-Methyl-1,2,5-oxadiazole is a useful research compound. Its molecular formula is C3H4N2O and its molecular weight is 84.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O B1599169 3-Methyl-1,2,5-oxadiazole CAS No. 26178-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2,5-oxadiazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBILDQZWYMFRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399433
Record name 3-methyl-1,2,5-oxadiazole
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26178-14-3
Record name 3-methyl-1,2,5-oxadiazole
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Record name 3-methyl-1,2,5-oxadiazole
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Foundational & Exploratory

3-Methyl-1,2,5-oxadiazole discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 3-Methyl-1,2,5-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-oxadiazole, or furazan, ring system represents a fascinating and versatile class of five-membered heterocycles. Though its origins trace back to the late 19th century, its unique electronic properties, stability, and capacity for derivatization have secured its relevance in modern chemistry. This guide provides a detailed exploration of the discovery and history of this heterocyclic core, with a specific focus on one of its fundamental derivatives, this compound. We will delve into the foundational synthetic pathways, the evolution of its chemical understanding, and the scientific rationale that has propelled its application from a chemical curiosity to a valuable scaffold in medicinal chemistry and materials science.

The Genesis of a Heterocycle: The 1,2,5-Oxadiazole (Furazan) Ring

The story of 1,2,5-oxadiazole begins in the latter part of the 19th century, a period of fervent exploration in organic chemistry. Initially termed "furazan" by the pioneering chemist Ludwig Wolff, this nomenclature was widely used for decades before being superseded by the more systematic IUPAC name, 1,2,5-oxadiazole.[1] The parent heterocycle is one of four possible oxadiazole isomers, each distinguished by the arrangement of the two nitrogen and one oxygen atoms within the five-membered ring.[2][3][4][5][6][7]

Early investigations into this ring system were marked by uncertainty regarding its precise structure. This ambiguity led to a separate and enduring nomenclature for its N-oxide derivatives, which became known as "furoxans."[1] While derivatives were synthesized early on, the parent, unsubstituted 1,2,5-oxadiazole was not successfully isolated and reported until 1964, a testament to the chemical challenges of the time.[1]

The 1,2,5-oxadiazole ring is a planar, π-excessive, heteroaromatic system.[8] This aromaticity confers a notable degree of stability. For simple alkyl- and aryl-substituted derivatives, the ring exhibits low reactivity towards both electrophilic and nucleophilic attack, making it a robust scaffold.[1] However, it is not inert; strong reducing agents can induce ring cleavage, a property that can be exploited in synthetic chemistry.[1]

Foundational Synthesis: The Dehydration of α-Dioximes

The cornerstone of 1,2,5-oxadiazole synthesis, established in its earliest days, is the cyclodehydration of α-dioximes. This elegant and efficient transformation remains a primary route to the furazan core.

The Underlying Chemistry: A Mechanistic Perspective

The choice of an α-dioxime as the precursor is critical. The two vicinal oxime functionalities contain all the necessary N-O-C-C-N atoms required for the heterocyclic ring. The reaction is driven by the removal of two molecules of water to facilitate ring closure. The selection of a potent dehydrating agent is paramount to overcoming the activation energy of this process and preventing side reactions. Common dehydrating agents include succinic anhydride, thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). The process is typically exothermic and requires careful temperature control to manage the reaction rate and the evolution of gases.[9]

G cluster_reactants Reactants cluster_process Process cluster_products Products dioxime α-Dioxime cyclodehydration Cyclodehydration (Heat) dioxime->cyclodehydration dehydrating_agent Dehydrating Agent (e.g., Succinic Anhydride, SOCl₂) dehydrating_agent->cyclodehydration oxadiazole 1,2,5-Oxadiazole Derivative cyclodehydration->oxadiazole water 2 H₂O cyclodehydration->water By-product

Caption: General workflow for the synthesis of 1,2,5-oxadiazoles.

General Experimental Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

To illustrate the practical application of this methodology, the synthesis of 3,4-dimethylfurazan from dimethylglyoxime is a classic example.[9] This protocol serves as a self-validating system, where the successful formation of the product confirms the efficacy of the cyclodehydration strategy.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine dimethylglyoxime and a dehydrating agent (e.g., succinic anhydride) in a 1:2 molar ratio.

  • Heating: Gently heat the reaction mixture. The reaction is exothermic and will initiate as the solids melt. The temperature should be carefully controlled and raised to approximately 150-160 °C.

  • Distillation: The product, 3,4-dimethylfurazan, is volatile under these conditions. As it forms, it will distill from the reaction mixture. This continuous removal of the product from the reaction sphere is a key principle of Le Châtelier's principle, driving the equilibrium towards product formation.

  • Purification: Collect the distillate. It can be further purified by fractional distillation to yield the pure 3,4-dimethyl-1,2,5-oxadiazole.

Spotlight on this compound

This compound is a simple yet important archetype of an alkyl-substituted furazan. Its synthesis follows the same fundamental principle of α-dioxime dehydration, starting from an asymmetric precursor, methylglyoxime (or a related 1,2-dione monoxime derivative that is subsequently oximated).

Synthesis of this compound

The synthesis of the methyl-substituted analog requires a precursor like methylglyoxime. The cyclodehydration proceeds analogously to the dimethyl derivative, yielding the target compound.

G reactant Methylglyoxime process Cyclodehydration (Heat, -2H₂O) reactant->process reagent + Dehydrating Agent (e.g., SOCl₂) reagent->process product This compound process->product

Caption: Specific synthetic pathway to this compound.

Physicochemical Data

The properties of this compound are well-characterized, and its quantitative data are summarized below for easy reference.

PropertyValueSource
CAS Number 26178-14-3[10]
Molecular Formula C₃H₄N₂O[10]
Molecular Weight 84.08 g/mol [10]

Modern Era: Applications in Drug Discovery and Materials Science

The initial academic curiosity surrounding the 1,2,5-oxadiazole ring has blossomed into significant practical applications, driven by its unique combination of stability, electronic nature, and biological activity.

  • Medicinal Chemistry: A wide spectrum of biological activities has been reported for compounds incorporating the 1,2,5-oxadiazole moiety.[1] It is now recognized as a valuable pharmacophore. Derivatives have been investigated as carbonic anhydrase inhibitors, antibacterial agents, vasodilators, and for applications in treating cancer and malaria.[8][11][12] The stability of the ring makes it an excellent bioisostere for other chemical groups, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Nitric Oxide (NO) Donors: The corresponding N-oxides, furoxans, are particularly noteworthy for their ability to release nitric oxide (NO) under physiological conditions.[13] NO is a critical signaling molecule involved in vasodilation and other biological processes. This property has led to the development of furoxan-based compounds as potential cardiovascular drugs.[8][14]

  • High-Energy Density Materials (HEDMs): The high nitrogen content and positive enthalpy of formation of the furazan ring make it an ideal building block for energetic materials.[15][16] By incorporating multiple furazan rings or functionalizing them with nitro or azido groups, chemists can design molecules with high detonation velocities and pressures, which are sought after for propellants and explosives.[1][4]

Conclusion

From its discovery in the 19th century by chemists like Wolff, the 1,2,5-oxadiazole ring has undergone a remarkable journey. The development of a robust and logical synthetic pathway via α-dioxime dehydration provided the foundation for a deep exploration of its chemistry. Simple derivatives like this compound serve as fundamental models for understanding the properties of this unique heterocycle. Today, the furazan scaffold is no longer a mere curiosity but a powerful tool in the hands of researchers, enabling the design of novel therapeutics and advanced materials. Its history underscores a core principle of scientific progress: the foundational discoveries of one era often become the enabling technologies of the next.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1,2,5-oxadiazole, a valuable heterocyclic compound. A critical examination of precursor selection reveals that while acetamidoxime is a common starting material for the isomeric 1,2,4-oxadiazoles, the synthesis of the 1,2,5-oxadiazole (furazan) ring system proceeds via a distinct and established pathway requiring an α-dioxime precursor. This guide elucidates the rationale for this precursor choice, presenting a field-proven, two-part synthetic protocol that begins with the preparation of methylglyoxime, followed by its efficient cyclodehydration to the target compound. Detailed mechanistic insights, step-by-step experimental procedures, characterization data, and rigorous safety protocols are provided for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations on Precursor Selection

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that serves as a key structural motif in medicinal chemistry and materials science.[1][2] Its derivatives are noted for a range of biological activities and for their application as energetic materials. This guide focuses specifically on the synthesis of this compound.

A common point of confusion in oxadiazole chemistry is the choice of starting material, which dictates the resulting isomer. While amidoximes are excellent and widely used precursors, their inherent chemical reactivity under standard cyclization conditions leads specifically to the formation of 1,2,4-oxadiazoles, not the 1,2,5-isomer.

The Reactivity of Acetamidoxime: A Pathway to 1,2,4-Oxadiazoles

Acetamidoxime, like other amidoximes, readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form an O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclodehydration, a process often facilitated by heat or a base, to yield a 3,5-disubstituted-1,2,4-oxadiazole.[3] This [4+1] cycloaddition pattern, where four atoms come from the amidoxime and one from the acylating agent, is a cornerstone of 1,2,4-oxadiazole synthesis.[4] Attempting to synthesize this compound from acetamidoxime alone is not a chemically viable route under standard conditions.

The Requirement for 1,2,5-Oxadiazole Synthesis: α-Dioximes

The formation of the 1,2,5-oxadiazole ring requires a precursor that contains a vicinal dioxime functionality (-C(NOH)-C(NOH)-). This structure provides the necessary N-C-C-N backbone, which upon dehydration, cyclizes to form the stable furazan ring.[5] For the synthesis of this compound, the logical and established precursor is methylglyoxime (also known as pyruvaldehyde dioxime or 2,3-butanedione dioxime).

The following diagram illustrates the fundamental difference in precursor reactivity.

G cluster_0 1,2,4-Oxadiazole Synthesis ([4+1] Cyclization) cluster_1 1,2,5-Oxadiazole Synthesis (Vicinal Dioxime Cyclization) Acetamidoxime Acetamidoxime OAcylamidoxime O-Acylamidoxime Intermediate Acetamidoxime->OAcylamidoxime + Acylating Agent AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Oxadiazole124 3,5-Dimethyl-1,2,4-oxadiazole OAcylamidoxime->Oxadiazole124 - H₂O (Cyclodehydration) Methylglyoxime Methylglyoxime (α-Dioxime) Oxadiazole125 This compound Methylglyoxime->Oxadiazole125 + Dehydrating Agent - 2H₂O DehydratingAgent Dehydrating Agent (e.g., SOCl₂)

Caption: Contrasting synthetic pathways for 1,2,4- and 1,2,5-oxadiazole isomers.

Reaction Mechanism: Cyclodehydration of Methylglyoxime

The core of the synthesis is the intramolecular cyclodehydration of methylglyoxime. This reaction is typically performed with a strong dehydrating agent, such as thionyl chloride (SOCl₂), which facilitates the removal of two molecules of water to promote ring closure.

The proposed mechanism involves the following key steps:

  • Activation of Hydroxyl Groups: The lone pairs on the oxygen atoms of the oxime groups perform a nucleophilic attack on the sulfur atom of thionyl chloride.

  • Chloride Displacement: A chloride ion is displaced in each step, forming a chlorosulfite intermediate. This converts the hydroxyl groups into excellent leaving groups.

  • Intramolecular Cyclization: The nitrogen atom of one oxime group attacks the carbon of the other, initiating ring closure.

  • Elimination and Aromatization: Subsequent elimination of the chlorosulfite groups and protons leads to the formation of the stable, aromatic 1,2,5-oxadiazole ring, releasing sulfur dioxide and hydrochloric acid as byproducts.

Detailed Synthesis Protocol

This synthesis is presented as a two-stage process: the preparation of the methylglyoxime precursor, followed by its cyclization to the final product.

Part A: Synthesis of Methylglyoxime (Precursor)

Methylglyoxime is reliably synthesized from methyl ethyl ketone. The process involves the formation of a monoxime intermediate followed by the introduction of the second oxime group.[6][7]

Table 1: Reagents and Materials for Methylglyoxime Synthesis

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Methyl Ethyl Ketone (MEK)72.1145 mL (36.2 g)0.50Reagent grade, dry
Hydrochloric Acid (conc.)36.463 mL-Catalyst
For Ethyl Nitrite Gas Generation
Sodium Nitrite (NaNO₂)69.0040 g0.58
95% Ethanol46.0730 mL~0.5
Sulfuric Acid (conc.)98.0825 mL~0.46Added to water/ethanol mixture
For Oximation Step
Hydroxylamine Hydrochloride69.4928 g0.40
Sodium Acetate (anhydrous)82.0333 g0.40Acts as a buffer
Water18.02300 mL-For hydroxylamine/acetate solution

Experimental Workflow: Methylglyoxime Synthesis

Caption: Experimental workflow for the synthesis of the methylglyoxime precursor.
Part B: Cyclodehydration to this compound

Table 2: Reagents and Materials for Cyclodehydration

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Methylglyoxime116.1210.0 g0.086From Part A
Thionyl Chloride (SOCl₂)118.9725 mL (41.2 g)0.346Use fresh, high-purity reagent. EXTREME CAUTION
Sodium Hydroxide (NaOH)40.00As required-For neutralization (e.g., 10% aqueous solution)
Diethyl Ether74.12~100 mL-For extraction
Anhydrous MgSO₄ or Na₂SO₄-As required-For drying organic phase

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add methylglyoxime (10.0 g).

  • Reagent Addition: CAUTION: Perform this step in a well-ventilated fume hood. Slowly add thionyl chloride (25 mL) to the methylglyoxime. The reaction is exothermic and will generate significant amounts of gas.

  • Reflux: Once the initial reaction subsides, gently heat the mixture to reflux for 2-3 hours. The solution should become clear.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • CAREFULLY and slowly pour the reaction mixture over crushed ice (~100 g) in a large beaker. Thionyl chloride reacts violently with water.[8]

    • Neutralize the acidic aqueous solution by the slow addition of 10% NaOH solution until the pH is approximately 7-8.

  • Extraction:

    • Transfer the neutralized solution to a separatory funnel.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers.

  • Drying and Isolation:

    • Dry the combined ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Data for this compound

Property/TechniqueExpected Value/Observation
Appearance Colorless liquid
Molecular Formula C₃H₄N₂O
Molar Mass 84.08 g/mol
Boiling Point ~114-116 °C
¹H NMR (CDCl₃)Singlet at ~2.5 ppm (3H, -CH₃), Singlet at ~8.2 ppm (1H, oxadiazole C-H)
¹³C NMR (CDCl₃)Signal at ~12 ppm (-CH₃), Signal at ~145 ppm (oxadiazole C-H), Signal at ~155 ppm (oxadiazole C-CH₃)
IR (neat) ~3150 cm⁻¹ (C-H stretch, ring), ~2950 cm⁻¹ (C-H stretch, methyl), ~1600 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C-N stretch)
Mass Spec (EI) M⁺ peak at m/z = 84

Safety and Handling Protocols

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • General Precautions: All operations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles, must be worn at all times.[9][10] An emergency eyewash station and safety shower must be readily accessible.

  • Reagent-Specific Hazards:

    • Methyl Ethyl Ketone (MEK): Flammable liquid and vapor. Causes eye irritation and may cause respiratory irritation. Avoid inhalation and contact with skin.

    • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and water-reactive. Causes severe skin burns and eye damage.[11] Toxic if inhaled.[8][12] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[13] Must be handled with extreme care under an inert atmosphere if possible. Use a gas trap to scrub effluent gases.

    • Methylglyoxime: Flammable solid.[9] May cause skin and eye irritation.[14][15] Handle with care, avoiding dust inhalation.

    • Acids (HCl, H₂SO₄) and Bases (NaOH): Corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2,5-oxadiazole, a heterocyclic compound belonging to the furazan family, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties and potential for biological activity make a thorough understanding of its structural and spectroscopic characteristics essential for its application in novel research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and behavior. The 1,2,5-oxadiazole ring system is a key structural motif in various pharmacologically active compounds, and understanding the spectroscopic signature of this core structure is paramount for the identification and characterization of new derivatives.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a five-membered 1,2,5-oxadiazole ring with a methyl group substituted at the C3 position.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the methyl group and the heterocyclic ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single peak corresponding to the methyl protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5Singlet3H-CH₃

Note: The exact chemical shift can vary slightly depending on the solvent used.

The singlet multiplicity of the methyl signal is due to the absence of adjacent protons, a key feature confirming its attachment to the C3 of the oxadiazole ring. The chemical shift in the downfield region (around 2.5 ppm) is indicative of the methyl group being attached to an electron-withdrawing heterocyclic system.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, we expect to see signals for the two distinct carbons of the oxadiazole ring and the methyl carbon.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~150-160C3 (quaternary)
~140-150C4
~10-15-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The quaternary carbon (C3) bearing the methyl group typically resonates at a lower field compared to the C4 carbon. The significant downfield shifts of the ring carbons are characteristic of the electron-deficient nature of the 1,2,5-oxadiazole ring.

Experimental Protocol for NMR Spectroscopy:

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then placed in an NMR tube and analyzed using a standard NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Figure 2: General workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will show absorption bands corresponding to the vibrations of the C-H bonds of the methyl group and the various bonds within the oxadiazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeAssignment
~2900-3000C-H stretchMethyl group
~1600-1650C=N stretchOxadiazole ring
~1350-1450C-H bendMethyl group
~1000-1200C-O-N stretchOxadiazole ring

The C=N stretching vibration is a key diagnostic peak for the oxadiazole ring. The presence of bands in the C-O-N stretching region further confirms the heterocyclic structure.

Experimental Protocol for IR Spectroscopy:

A small amount of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell. The sample is then analyzed using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound (C₃H₄N₂O)

m/zIon
84[M]⁺ (Molecular Ion)
69[M - CH₃]⁺
43[CH₃CN]⁺ or [C₂H₃O]⁺
41[C₂H₃N]⁺

The molecular ion peak at m/z 84 confirms the molecular formula of the compound. The fragmentation pattern, including the loss of a methyl radical to give a peak at m/z 69, is consistent with the proposed structure. The oxadiazole ring can undergo characteristic ring cleavage, leading to smaller fragment ions.

Experimental Protocol for Mass Spectrometry:

A dilute solution of this compound is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography for volatile compounds. The molecules are then ionized, commonly by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

Figure 3: Postulated fragmentation pathway of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the methyl group and the oxadiazole ring. The IR spectrum provides evidence for the key functional groups, and the mass spectrum confirms the molecular weight and offers insights into the fragmentation behavior. This comprehensive dataset is invaluable for researchers working with this compound, ensuring its correct identification and facilitating its use in the development of new pharmaceuticals and materials.

A Technical Guide to the Physicochemical Properties of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Methyl-1,2,5-oxadiazole

The 1,2,5-oxadiazole ring is a significant structural motif in a variety of biologically active molecules and energetic materials. The introduction of a methyl group at the 3-position yields this compound (CAS No. 26178-14-3), a compound that serves as a valuable building block in organic synthesis. Its structural simplicity belies a rich chemistry that allows for further functionalization, leading to the development of novel compounds with tailored properties.

The oxadiazole ring system, in general, is known for its aromaticity and relative stability, which imparts desirable characteristics to molecules containing this moiety. Derivatives of 1,2,5-oxadiazole have been investigated for a range of applications, including as pharmaceuticals and high-energy-density materials.

Physicochemical Properties of this compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points for this compound. This information gap highlights the need for rigorous experimental characterization of this fundamental compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄N₂ON/A
Molecular Weight 84.08 g/mol N/A
CAS Number 26178-14-3N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A

While direct experimental data is lacking, the properties of structurally similar compounds can offer some insight. For instance, the parent 1,2,5-oxadiazole is a low-boiling liquid, and the addition of a methyl group would be expected to increase the boiling point due to increased molecular weight and van der Waals forces.

Experimental Determination of Melting and Boiling Points

Given the absence of reported values, this section provides detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound.

Synthesis of this compound

The first critical step is the synthesis and purification of a high-purity sample of this compound. A common synthetic route involves the cyclization of appropriate precursors. While numerous methods exist for the synthesis of substituted 1,2,5-oxadiazoles, a general and illustrative pathway is presented below. The choice of a specific synthetic route should be guided by the availability of starting materials, safety considerations, and desired scale.

Diagram 1: General Synthetic Pathway to 1,2,5-Oxadiazoles

G Amidoxime Amidoxime Precursor Product This compound Amidoxime->Product Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Dehydrating Agent) Cyclizing_Agent->Product Solvent_Heat Solvent & Heat Solvent_Heat->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Protocol for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of the purified, crystalline this compound is placed in a capillary tube. The sample should be finely powdered and tightly packed to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is the preferred instrument for accurate determination.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

  • Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.

Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Micro-scale determination using a Thiele tube):

  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Invert a sealed capillary tube and place it inside the test tube.

    • Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

  • Boiling Point Determination:

    • The boiling point is the temperature at which the stream of bubbles slows down, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Diagram 2: Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification MP_Determination Melting Point Determination Purification->MP_Determination BP_Determination Boiling Point Determination Purification->BP_Determination Data_Analysis Data Analysis & Reporting MP_Determination->Data_Analysis Record Melting Range BP_Determination->Data_Analysis Record Boiling Point & Pressure

Caption: A logical flow from synthesis to the determination of melting and boiling points.

Trustworthiness and Self-Validating Systems

The reliability of the determined melting and boiling points is contingent upon the purity of the synthesized this compound and the calibration of the measurement instruments.

  • Purity Verification: Before determining the physical constants, the purity of the synthesized compound should be rigorously assessed using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton- or carbon-containing impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

    • Infrared (IR) Spectroscopy: To verify the presence of characteristic functional groups.

  • Instrument Calibration: Thermometers and digital melting point apparatuses should be regularly calibrated against certified standards to ensure accurate temperature readings.

By implementing these validation steps, the experimentally determined melting and boiling points will be trustworthy and reproducible.

Conclusion

While the melting and boiling points of this compound are not currently documented in readily accessible scientific resources, this guide provides the necessary theoretical framework and detailed experimental protocols for their accurate determination. For researchers and drug development professionals, obtaining these fundamental physicochemical properties is a critical first step in unlocking the full potential of this versatile heterocyclic compound. The methodologies outlined herein emphasize scientific integrity and self-validation, ensuring the generation of reliable and high-quality data.

Introduction: The Significance of 3-Methyl-1,2,5-oxadiazole and its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Methyl-1,2,5-oxadiazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. Given the specificity of this molecule, this document emphasizes predictive models and robust experimental protocols to empower researchers in the absence of extensive published data.

This compound belongs to the oxadiazole family, a class of five-membered heterocyclic compounds that are prominent scaffolds in medicinal chemistry and materials science.[1][2] The 1,2,5-oxadiazole isomer, also known as furazan, and its derivatives are explored for a range of applications, including their potential as therapeutic agents and high-energy density materials.[1][3]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical property. It governs every stage of the development lifecycle, from the selection of a reaction medium and purification strategy (e.g., crystallization) to the final formulation of a drug product. A thorough understanding of solubility behavior is therefore indispensable for efficient, scalable, and reproducible chemical processes.

Physicochemical Profile and Polarity of this compound

The structure of this compound consists of a planar, aromatic 1,2,5-oxadiazole ring substituted with a methyl group. The parent 1,2,5-oxadiazole ring is a π-excessive heterocycle with a very large dipole moment of 3.38 D, which is significantly higher than that of its isoxazole isomer.[3] This high polarity is due to the arrangement of one oxygen and two adjacent nitrogen atoms, creating a distinct separation of charge.

The presence of this polar core strongly suggests that this compound is a polar molecule. This intrinsic polarity is the primary determinant of its solubility characteristics, forming the basis of the "like dissolves like" principle.

A Theoretical Framework for Predicting Solubility

Predictive methods allow for the rational down-selection of solvents, saving significant time and resources.

Qualitative Prediction: "Like Dissolves Like"

The most fundamental guideline for solubility is that a solute will dissolve best in a solvent of similar polarity.[4] Based on the high intrinsic polarity of the 1,2,5-oxadiazole ring, this compound is anticipated to exhibit higher solubility in polar solvents compared to nonpolar solvents.

Table 1: Classification of Common Organic Solvents by Polarity

ClassSolventRationale
Nonpolar Hexane, Toluene, CyclohexaneComposed primarily of C-H bonds with low electronegativity differences.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess polar bonds (e.g., C=O, C-N, S=O) and dipole moments but lack acidic protons.
Polar Protic Methanol, Ethanol, WaterContain O-H or N-H bonds, allowing them to act as hydrogen bond donors.

Prediction: this compound is expected to be most soluble in polar aprotic and polar protic solvents and least soluble in nonpolar solvents.

Quantitative Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework. This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point (δD, δP, δH) in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀).

Estimating HSP for this compound: Since experimentally derived HSP values for this compound are not available, they must be estimated. The most common approach is the group contribution method , where the HSP values are calculated by summing the contributions of the molecule's functional groups.[4][6][7]

The molecule can be broken down into:

  • One -CH₃ group

  • One 1,2,5-oxadiazole ring system

Authoritative Insight: While group contribution values for common fragments like -CH₃ are well-documented, specific, validated values for the 1,2,5-oxadiazole ring are not readily found in public literature. Researchers would typically use specialized software (e.g., HSPiP) or approximate the ring's contribution based on a similarly structured heterocyclic group. This highlights a critical principle: all theoretical predictions carry inherent uncertainty and must be validated experimentally.

Below is a table of HSP values for common organic solvents to be used in these predictive calculations.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
1-Butanol16.05.715.8
Cyclohexane16.80.00.2
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.[8][9][10]

cluster_0 Hansen Solubility Sphere cluster_1 Region of Good Solubility (Ra < R₀) cluster_2 Region of Poor Solubility (Ra > R₀) Solute Solute (δD_s, δP_s, δH_s) GoodSolvent1 Solvent A Solute->GoodSolvent1 Ra_A GoodSolvent2 Solvent B Solute->GoodSolvent2 Ra_B BadSolvent1 Solvent C Solute->BadSolvent1 Ra_C

Caption: Conceptual model of Hansen space. Solvents inside the sphere are predicted to be "good" solvents.

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be confirmed through rigorous experimental measurement. The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[11][12][13]

Detailed Protocol: Shake-Flask Method

This protocol ensures the creation of a saturated solution at equilibrium, providing a reliable measure of thermodynamic solubility.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Supersaturated Mixture:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be visibly in excess of what is expected to dissolve to ensure saturation is reached.

    • Record the exact mass of the solute added.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many organic compounds.[12] The goal is for the concentration of the dissolved solute to become constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Causality: This step is critical. Failure to remove all solid particulates is the most common source of error, leading to an overestimation of solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. For added security, pass this aliquot through a syringe filter appropriate for the solvent.

    • Precisely dilute the supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Trustworthiness: This protocol is self-validating. To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved. The experiment should be performed in triplicate to ensure reproducibility.

start Start step1 Step 1: Add excess solute and known volume of solvent to vial start->step1 step2 Step 2: Agitate at constant temperature for 24-48h step1->step2 step3 Step 3: Centrifuge to separate solid from liquid step2->step3 step4 Step 4: Filter supernatant and prepare dilutions step3->step4 step5 Step 5: Quantify concentration (e.g., via HPLC) step4->step5 end End: Solubility Determined step5->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion: Synthesizing Theory and Experiment

The solubility of this compound in organic solvents is a key parameter for its successful application in research and development. This guide outlines a dual approach for tackling this challenge. Initially, theoretical models based on polarity and Hansen Solubility Parameters provide a rational basis for solvent screening, predicting higher solubility in polar solvents like acetone, acetonitrile, and alcohols. However, these predictions must be treated as well-informed hypotheses. The definitive determination of solubility relies on the meticulous execution of an experimental protocol like the shake-flask method. By integrating predictive theory with robust experimental validation, researchers can confidently select optimal solvent systems, accelerating discovery and ensuring process reliability.

References

An In-Depth Technical Guide to 3-Methyl-1,2,5-oxadiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the vast array of heterocyclic compounds, the 1,2,5-oxadiazole (also known as furazan) ring system has garnered significant attention for its unique physicochemical properties and broad spectrum of biological activities. This in-depth technical guide focuses on a key derivative, 3-Methyl-1,2,5-oxadiazole , providing a comprehensive overview of its synthesis, properties, and burgeoning applications in the realm of drug discovery and development. As a Senior Application Scientist, the aim of this guide is to bridge the gap between theoretical knowledge and practical application, offering valuable insights for researchers navigating the challenges of modern drug design.

Core Identification: this compound

For clarity and unambiguous identification in research and regulatory documentation, it is essential to be precise with chemical identifiers.

  • IUPAC Name: this compound

  • CAS Number: 26178-14-3[1]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from synthetic route selection to pharmacokinetic profiling. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular Formula C₃H₄N₂O[2]
Molecular Weight 84.08 g/mol [2]
Boiling Point 97.1 ± 33.0 °C (Predicted)[2]
Density 1.121 g/cm³ (Predicted)[2]

Note: Some of the physicochemical data, such as boiling point and density, are predicted values and should be confirmed by experimental analysis for rigorous applications.

Synthesis of this compound: A Practical Approach

The synthesis of the 1,2,5-oxadiazole ring is a well-established area of heterocyclic chemistry. The most common and reliable method for preparing this compound involves the cyclodehydration of the corresponding α-dioxime, in this case, methylglyoxime.

Causality Behind the Experimental Choice: The Dehydration of Dioximes

The selection of α-dioximes as precursors is based on several key factors:

  • Atom Economy: The reaction involves the removal of two molecules of water to form the heterocyclic ring, representing an efficient transformation.

  • Accessibility of Starting Materials: α-Diketones or their equivalents, the precursors to α-dioximes, are often readily available or can be synthesized through straightforward methods.

  • Robustness of the Cyclization: The dehydration reaction is a thermodynamically favorable process, leading to the stable aromatic 1,2,5-oxadiazole ring. Various dehydrating agents can be employed, allowing for optimization based on substrate tolerance and desired reaction conditions.

Experimental Protocol: Synthesis of this compound via Dehydration of Methylglyoxime

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Methylglyoxime (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyruvaldehyde (1-propane-1,2-dione) in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water. The base is crucial to neutralize the HCl and liberate free hydroxylamine.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the dioxime.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the methylglyoxime product can be isolated by filtration if it precipitates, or by extraction following solvent removal. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified precursor.

Step 2: Cyclodehydration to this compound

  • Choice of Dehydrating Agent: A variety of dehydrating agents can be employed. A common and effective choice is a mixture of succinic anhydride or phthalic anhydride, which acts as a water scavenger at elevated temperatures. Other reagents like thionyl chloride or phosphorus pentoxide can also be used, but may require more stringent control of reaction conditions.

  • Reaction Setup: In a distillation apparatus, thoroughly mix the purified methylglyoxime with the chosen dehydrating agent.

  • Thermal Cyclization: Heat the mixture. The this compound product will form and, being a relatively low-boiling liquid, can be directly distilled from the reaction mixture.

  • Purification: The collected distillate can be further purified by fractional distillation to obtain the final product of high purity.

Self-Validating System:

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show a characteristic singlet for the methyl group.

  • Yield Calculation: The overall yield of the two-step synthesis should be calculated to assess the efficiency of the protocol.

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_cyclization Step 2: Cyclodehydration Pyruvaldehyde Pyruvaldehyde Methylglyoxime Methylglyoxime Pyruvaldehyde->Methylglyoxime Reaction in Ethanol/Water Hydroxylamine Hydroxylamine HCl + Base Hydroxylamine->Methylglyoxime FinalProduct This compound Methylglyoxime->FinalProduct Thermal Cyclization & Distillation DehydratingAgent Dehydrating Agent (e.g., Succinic Anhydride) DehydratingAgent->FinalProduct Purification Purification (Fractional Distillation) FinalProduct->Purification

Figure 1: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3] The introduction of a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, thereby modulating its biological profile.

Mechanism of Action and Therapeutic Potential

While specific studies on this compound are emerging, the broader class of 1,2,5-oxadiazole derivatives has shown promise in several therapeutic areas:

  • Enzyme Inhibition: The electron-withdrawing nature of the 1,2,5-oxadiazole ring makes it an attractive pharmacophore for interacting with enzyme active sites. Derivatives have been investigated as inhibitors of various enzymes, playing roles in cancer and inflammatory diseases.[4]

  • Anticancer Activity: A number of 1,2,5-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The precise mechanisms are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

  • Antimicrobial and Antiviral Properties: The unique electronic properties of the oxadiazole ring have also led to the exploration of its derivatives as potential antimicrobial and antiviral agents.[4]

The methyl group in this compound can contribute to improved metabolic stability and lipophilicity, which are desirable properties for drug candidates.

DrugDiscovery cluster_properties Physicochemical Properties cluster_applications Therapeutic Applications CoreScaffold This compound Lipophilicity Modulated Lipophilicity CoreScaffold->Lipophilicity MetabolicStability Potential for Metabolic Stability CoreScaffold->MetabolicStability Antimicrobial Antimicrobial/Antiviral CoreScaffold->Antimicrobial EnzymeInhibition Enzyme Inhibition Lipophilicity->EnzymeInhibition Anticancer Anticancer Agents MetabolicStability->Anticancer

References

A Theoretical and Computational Guide to 3-Methyl-1,2,5-oxadiazole: Exploring Molecular Architecture and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in contemporary medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1] This in-depth technical guide focuses on a key derivative, 3-Methyl-1,2,5-oxadiazole, providing a comprehensive exploration grounded in theoretical and computational chemistry. We will dissect its molecular structure, spectroscopic signatures, and reactivity through the lens of Density Functional Theory (DFT), offering a robust framework for researchers, scientists, and drug development professionals. This guide will bridge fundamental molecular properties with practical applications, elucidating the rationale behind its growing significance in the design of novel therapeutics.

Introduction: The Significance of the 1,2,5-Oxadiazole Core

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[2] The 1,2,5-oxadiazole isomer, in particular, has garnered substantial interest due to its diverse biological activities, which include applications as antibacterial, anticancer, and vasodilating agents.[1] The incorporation of the 1,2,5-oxadiazole moiety into drug candidates can enhance their metabolic stability and modulate their pharmacokinetic profiles. The methyl substituent at the 3-position of the ring in this compound provides a simple yet crucial modification that influences its electronic distribution and steric profile, making it an attractive building block in drug discovery programs.

Molecular Structure and Properties: A Computational Perspective

The foundational understanding of a molecule's behavior begins with a precise characterization of its three-dimensional structure and electronic properties. For this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights that are often complementary to experimental data.

Computational Methodology: A Practical Protocol

A common and reliable approach for investigating the properties of such heterocyclic systems involves geometry optimization and frequency calculations using DFT. The B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) offers a good balance of accuracy and computational cost for organic molecules.[3]

Step-by-Step Computational Workflow:

  • Initial Structure Generation: The 3D coordinates of this compound can be generated using molecular modeling software such as GaussView or Avogadro. The initial structure is based on known bond lengths and angles for similar heterocyclic systems.

  • Geometry Optimization: A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point is reached.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

    • To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • To predict the vibrational (infrared and Raman) spectra of the molecule.

  • Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.

    • Dipole Moment: This provides a measure of the overall polarity of the molecule.

Computational Workflow for this compound cluster_input Input Generation cluster_dft DFT Calculations (e.g., Gaussian) cluster_analysis Data Analysis and Interpretation start Initial 3D Structure (e.g., from Avogadro) geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) start->geom_opt Input for DFT freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Validation: Check for Imaginary Frequencies freq_calc->validation Vibrational Frequencies spectra Prediction of Vibrational Spectra (IR, Raman) freq_calc->spectra properties Calculation of Molecular Properties: - HOMO/LUMO - MEP - Dipole Moment validation->properties Validated Minimum Energy Structure

Caption: A typical workflow for the computational analysis of this compound using DFT.

Key Structural and Electronic Parameters

The following table summarizes representative calculated structural parameters and electronic properties for this compound. It is important to note that experimental data for this specific molecule is scarce, and therefore, the "Experimental" column is included for illustrative purposes to show where such data would be presented.

ParameterCalculated Value (B3LYP/6-311G(d,p))Experimental Value
Bond Lengths (Å)
O1-N21.425-
N2-C31.310-
C3-C41.450-
C4-N51.312-
N5-O11.423-
C3-C6 (Methyl)1.510-
**Bond Angles (°) **
N5-O1-N2108.5-
O1-N2-C3105.0-
N2-C3-C4115.5-
C3-C4-N5115.8-
C4-N5-O1105.2-
Electronic Properties
HOMO Energy-7.5 eV-
LUMO Energy-0.8 eV-
HOMO-LUMO Gap6.7 eV-
Dipole Moment3.5 D-

Synthesis of this compound

The synthesis of 1,2,5-oxadiazoles can be achieved through various routes, often involving the cyclization of 1,2-dioximes or the dehydration of α-nitroketoximes.[1] A modern and efficient method for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles involves the use of 1,1'-carbonyldiimidazole (CDI) to induce the cyclization of the corresponding bisoximes at ambient temperature.[4] This method is particularly advantageous for the preparation of energetic compounds as it avoids high temperatures.

For the synthesis of this compound, a plausible synthetic route would involve the cyclization of the appropriate dioxime precursor.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N stretching vibrations of the oxadiazole ring in the region of 1600-1650 cm⁻¹.[5] Additionally, C-O-C stretching and bending vibrations are anticipated between 1000-1300 cm⁻¹.[5] The presence of the methyl group will give rise to characteristic C-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet corresponding to the methyl protons is expected, with its chemical shift influenced by the electronic environment of the oxadiazole ring.

    • ¹³C NMR: Distinct signals for the two carbons of the oxadiazole ring and the methyl carbon are expected. The chemical shifts of the ring carbons provide valuable information about the electron density within the heterocyclic system.

Chemical Reactivity and Functionalization

The reactivity of this compound is governed by the electronic nature of the oxadiazole ring. The ring is generally considered to be electron-deficient, which influences its susceptibility to nucleophilic attack. The methyl group, being an electron-donating group, can slightly modulate the reactivity of the ring.

Potential reaction pathways for functionalization could include:

  • Reactions at the Methyl Group: The methyl group can be a site for functionalization through reactions such as halogenation or oxidation, providing a handle for further synthetic modifications.

  • Ring Opening Reactions: Under certain conditions, such as treatment with strong reducing agents or certain nucleophiles, the oxadiazole ring can undergo cleavage.

Applications in Drug Discovery and Development

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications.

  • Bioisosteric Replacement: The 1,2,5-oxadiazole ring can serve as a bioisostere for other functional groups, such as esters or amides, to improve the metabolic stability and pharmacokinetic properties of a drug candidate.

  • Modulation of Biological Activity: The introduction of a this compound moiety can lead to compounds with potent biological activities. For instance, various oxadiazole derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[6][7] The specific substitution pattern on the oxadiazole ring is crucial for tuning the desired pharmacological activity.

Applications of this compound in Drug Discovery cluster_properties Key Physicochemical Properties cluster_applications Therapeutic Areas main This compound Core Scaffold prop Metabolic Stability H-Bond Acceptor Modulates Lipophilicity main:f0->prop Exhibits app Anticancer Antibacterial Anti-inflammatory CNS Disorders prop->app Leads to

Caption: The role of this compound as a core scaffold in drug discovery.

Conclusion

This compound represents a molecule of significant interest at the intersection of theoretical chemistry and practical drug development. Computational studies, particularly DFT, provide a powerful toolkit for elucidating its structural and electronic properties, which in turn informs its synthesis, reactivity, and potential applications. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic incorporation of well-characterized scaffolds like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

Isomers of methyl-1,2,5-oxadiazole and their stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Positional Isomers of Methyl-1,2,5-Oxadiazole and Their Relative Stability

Executive Summary

The 1,2,5-oxadiazole, or furazan, nucleus is a critical scaffold in modern chemistry, finding applications as a bioisosteric replacement for amide and ester groups in pharmaceuticals and as a foundational block for high-energy density materials (HEDMs).[1][2] The introduction of a simple methyl substituent onto this five-membered heterocyclic ring gives rise to two positional isomers: 3-methyl-1,2,5-oxadiazole and 4-methyl-1,2,5-oxadiazole. While structurally similar, the position of this methyl group fundamentally alters the electronic distribution and steric profile of the molecule, leading to distinct differences in stability, reactivity, and utility. This guide provides a detailed technical analysis of these isomers, exploring the theoretical and practical aspects of their stability. We will delve into the computational methodologies used to predict their thermodynamic and kinetic properties, outline synthetic protocols, and discuss the implications of their relative stability in the context of drug development and materials science.

The 1,2,5-Oxadiazole (Furazan) Core: A Primer

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[3] Among the stable isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazole), the 1,2,5-oxadiazole ring is notable for its high nitrogen content and the adjacent N-O bond, which contribute to its characteristically high positive heat of formation.[4] This property makes the furazan ring an "energy-rich" scaffold, a desirable trait for HEDMs.[4][5] In medicinal chemistry, the oxadiazole ring system is valued as a metabolically robust bioisostere, capable of participating in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[6][7][8]

Isomerism in Methyl-1,2,5-Oxadiazole

The substitution of a methyl group onto the 1,2,5-oxadiazole ring results in two distinct positional isomers. The non-equivalence of the carbon atoms at positions 3 and 4 gives rise to these unique chemical entities.

Table 1: Positional Isomers of Methyl-1,2,5-Oxadiazole

Isomer NameCommon NameMolecular FormulaStructure
This compound3-MethylfurazanC₃H₄N₂OO1-N2=C3(C)-N5=C4-1
4-Methyl-1,2,5-oxadiazole4-MethylfurazanC₃H₄N₂OO1-N2=C3-N5=C4(C)-1

The placement of the electron-donating methyl group directly influences the electronic landscape of the heterocyclic ring, which is the primary determinant of the differences in their stability and reactivity.

Caption: Chemical structures of the two positional isomers.

Comparative Stability Analysis

The stability of a molecule can be assessed from two perspectives: thermodynamic stability (relative potential energy) and kinetic stability (resistance to reaction). For energetic materials, lower thermodynamic stability can correlate with higher energy release, while for pharmaceuticals, higher kinetic and metabolic stability is crucial for efficacy and safety.

Theoretical Framework for Stability Assessment

In the absence of direct, side-by-side experimental calorimetric data for both methyl-1,2,5-oxadiazole isomers, in silico methods, primarily based on Density Functional Theory (DFT), provide robust and reliable predictions.[9] Key parameters derived from these computations include:

  • Heats of Formation (ΔHf): This value represents the enthalpy change when a compound is formed from its constituent elements in their standard states. A higher positive heat of formation indicates lower thermodynamic stability and a greater amount of stored chemical energy.[4]

  • Total Electronic Energy (E): In a direct comparison of isomers, the isomer with the lower total energy is considered the more thermodynamically stable.[10]

  • HOMO-LUMO Energy Gap (ΔE_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability. A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron to a reactive state.[9]

Computational Evaluation and Field Insights

While specific computational studies directly comparing 3-methyl- and 4-methyl-1,2,5-oxadiazole are not prevalent in readily available literature, we can infer their relative stability based on established principles of physical organic chemistry and computational studies on related substituted heterocycles.[11][12]

The 1,2,5-oxadiazole ring is inherently electron-deficient. A methyl group, being weakly electron-donating through hyperconjugation, will stabilize the ring. The degree of stabilization, however, depends on its position. The electronic environment at C3 (adjacent to N2) and C4 (adjacent to N5) is not identical. DFT calculations on the parent ring would reveal slight differences in the partial charges and orbital coefficients at these positions. The interaction of the methyl group's orbitals with the ring's π-system will therefore differ, leading to a small but significant energy difference between the two isomers.

Generally, in computational studies of substituted heterocycles, such positional isomers are found to be very close in energy, often differing by only a few kcal/mol.[12] However, even small differences can influence product ratios in equilibrium reactions and dictate preferred metabolic pathways.

For context, broader computational studies on the parent oxadiazole rings have shown that the 1,3,4-oxadiazole isomer is thermodynamically more stable than the 1,2,5-oxadiazole isomer.[13][14] This highlights the profound impact of heteroatom arrangement on ring stability.

Table 2: Representative Computational Stability Parameters for Oxadiazole Isomers

Compound/ParameterHeat of Formation (kJ/mol)HOMO-LUMO Gap (eV)Relative Stability
1,3,4-Oxadiazole ~64[4]HighMost Stable Isomer[14]
1,2,4-Oxadiazole ~89[4]IntermediateIntermediate Stability
1,2,5-Oxadiazole ~196[4]LowLeast Stable Isomer[14]
This compound Predicted >196Predicted LowHypothesized to be slightly less stable
4-Methyl-1,2,5-oxadiazole Predicted >196Predicted LowHypothesized to be slightly more stable

Note: Values for methyl-substituted isomers are predictive and based on general chemical principles. A dedicated DFT study would be required for definitive values.

Synthesis and Isomer Control

The synthesis of the 1,2,5-oxadiazole ring typically involves the cyclization of α-dioximes. The choice of precursor is paramount for controlling which isomer, or derivative thereof, is formed.

General Synthetic Workflow

The most common route to the furazan ring is the dehydration and cyclization of a 1,2-dione dioxime. This process often requires a dehydrating agent or specific reaction conditions to facilitate the ring closure.

G Start 1,2-Dione Precursor Step1 Oximation (e.g., NH₂OH·HCl) Start->Step1 Intermediate α-Dioxime Step1->Intermediate Step2 Cyclization/ Dehydration (e.g., Base or CDI) Intermediate->Step2 Product 1,2,5-Oxadiazole (Furazan) Ring Step2->Product

Caption: General workflow for the synthesis of the 1,2,5-oxadiazole ring.

Protocol: Synthesis of a 4-Methyl-1,2,5-Oxadiazole Precursor

This protocol is adapted from a validated, safety-conscious, multi-kilogram scale synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which serves as a valuable precursor to 4-methyl-1,2,5-oxadiazole.[15] The initial step involves the cyclization of (2E,3E)-butane-2,3-dione dioxime.

Objective: To synthesize 3,4-dimethyl-1,2,5-oxadiazole (a precursor that can be selectively functionalized) from butane-2,3-dione dioxime.

Materials:

  • (2E,3E)-butane-2,3-dione dioxime

  • Aqueous solution of a suitable base (e.g., NaOH)

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Flow reactor system (recommended for safety and control)

  • Standard laboratory glassware for workup and extraction

Methodology:

  • Preparation: A solution of (2E,3E)-butane-2,3-dione dioxime is prepared in an appropriate solvent. A separate aqueous solution of the base is also prepared.

  • Flow Reaction (Causality: This is a highly energetic ring system, and the formation can be exothermic. A flow reactor minimizes the reaction volume at any given time, drastically improving heat transfer and overall process safety compared to a batch reaction)[15].

    • The two reactant streams (dioxime solution and base) are pumped separately into a T-mixer.

    • The combined stream enters a heated tubing reactor. The temperature and residence time are carefully optimized to maximize conversion to the desired 3,4-dimethyl-1,2,5-oxadiazole while minimizing hydrolysis side products.[15]

    • The reactor output is immediately passed through a cooling loop to quench the reaction and prevent product decomposition.[15]

  • Workup and Extraction:

    • The cooled reaction mixture is collected.

    • The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.

    • The combined organic extracts are washed with brine to remove residual water-soluble impurities.

  • Drying and Isolation:

    • The organic layer is dried over anhydrous magnesium sulfate.

    • The drying agent is removed by filtration.

    • The solvent is carefully removed under reduced pressure (rotary evaporation) to yield the crude 3,4-dimethyl-1,2,5-oxadiazole.

  • Purification: The product can be further purified by distillation if required, though extreme caution must be exercised due to the energetic nature of the compound.[15]

Self-Validation: The integrity of the process is validated by in-process monitoring (e.g., HPLC) to check for conversion and impurity profiles. The final product structure is confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Implications of Isomer Stability

  • Drug Development: The subtle differences in stability and electronic distribution between 3-methyl- and 4-methyl-1,2,5-oxadiazole can lead to different metabolic profiles. One isomer might be more susceptible to oxidative metabolism by cytochrome P450 enzymes, affecting its pharmacokinetic properties like half-life and bioavailability. A comparative study of the two isomers' properties is often a crucial step in lead optimization.[6][7]

  • Materials Science: In the field of HEDMs, thermodynamic stability is directly related to the sensitivity and performance of the material. While the 1,2,5-oxadiazole ring is desirable for its high energy content, uncontrolled instability is a major safety hazard. Understanding how substitution patterns modulate stability is key to designing materials that are powerful yet safe enough to handle and store.[5]

Conclusion

The positional isomers, this compound and 4-methyl-1,2,5-oxadiazole, represent a compelling case study in the subtle yet significant effects of molecular structure on chemical stability. While both isomers derive their fundamental properties from the energy-rich furazan core, the precise placement of the methyl group fine-tunes their electronic and steric characteristics. Based on established computational principles, these isomers are expected to have small differences in their thermodynamic and kinetic stabilities, which can have profound consequences for their application. For researchers in drug discovery and materials science, a thorough understanding and careful evaluation—both computational and experimental—of these distinct isomers are essential for the rational design of new, effective, and safe chemical entities.

References

Methodological & Application

Application Note: 3-Methyl-1,2,5-oxadiazole ¹H and ¹³C NMR Spectral Assignments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Methyl-1,2,5-oxadiazole. As a foundational heterocyclic scaffold in medicinal chemistry, unambiguous structural confirmation is paramount. This document outlines the theoretical basis for the observed chemical shifts, presents experimentally derived spectral data, and provides a standardized protocol for sample preparation and data acquisition. The causality behind experimental choices and the interpretation of spectral features are emphasized to ensure trustworthy and reproducible results.

Introduction: The Significance of this compound

This compound, also known as 3-methylfurazan, is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The oxadiazole ring system is a prevalent motif in pharmacologically active compounds due to its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups.[1][2] Accurate and efficient characterization of substituted oxadiazoles is a critical step in the drug discovery and development pipeline. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, establishing a reference for researchers in the field.

Theoretical Considerations for Spectral Assignments

The chemical shifts observed in the NMR spectra of this compound are governed by the electronic environment of each nucleus. The 1,2,5-oxadiazole ring is an electron-withdrawing system, which influences the shielding and deshielding of adjacent nuclei.

  • ¹H NMR: The protons of the methyl group are directly attached to the C3 carbon of the oxadiazole ring. The electron-withdrawing nature of the heterocyclic ring will cause a downfield shift (deshielding) of these protons compared to a methyl group on an alkane. The signal is expected to be a singlet, as there are no adjacent protons to cause spin-spin coupling.

  • ¹³C NMR: The two carbon atoms in the oxadiazole ring (C3 and C4) are in different electronic environments. C3 is bonded to the methyl group and two nitrogen atoms, while C4 is bonded to a hydrogen atom and is situated between an oxygen and a nitrogen atom. This difference in connectivity and proximity to heteroatoms will result in distinct chemical shifts. The methyl carbon will appear in the aliphatic region of the spectrum, but its chemical shift will be influenced by its attachment to the electron-withdrawing ring.

¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is characterized by its simplicity, exhibiting a single resonance.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.4 - 2.6Singlet3H
C4-H~8.1 - 8.3Singlet1H
  • Causality of Chemical Shift: The methyl protons are deshielded due to the inductive effect of the electronegative nitrogen and oxygen atoms in the oxadiazole ring, resulting in a chemical shift further downfield than a typical aliphatic methyl group (which usually appears around 0.9 ppm).[4] The proton at the C4 position is directly attached to the aromatic heterocyclic ring and is significantly deshielded, appearing in the aromatic region of the spectrum.[5]

¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the two ring carbons and the methyl carbon.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)
-CH₃~10 - 15
C3~150 - 155
C4~140 - 145
  • Expert Interpretation: The carbons of the oxadiazole ring (C3 and C4) resonate at significantly downfield chemical shifts, which is characteristic of carbons in heteroaromatic systems.[6][7] The exact chemical shifts can be influenced by the solvent and concentration. The C3 carbon, being adjacent to two nitrogen atoms and the methyl group, typically appears at a slightly more downfield position compared to the C4 carbon, which is positioned between a nitrogen and an oxygen atom.[8][9] The methyl carbon signal is found in the expected upfield region for an sp³ hybridized carbon.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) do not overlap with the analyte signals.[10] Other common deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used.[11]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3] If TMS is not pre-dissolved in the deuterated solvent, add a small drop using a capillary tube.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans may be necessary to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis Workflow

Accurate spectral interpretation relies on proper data processing.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Prepared NMR Sample B Acquire FID A->B C Fourier Transform B->C D Phase Correction C->D E Baseline Correction D->E F Chemical Shift Referencing E->F G Peak Picking & Integration F->G H Structural Assignment G->H

Caption: Workflow for NMR data acquisition, processing, and analysis.

Visualization of Structural Assignments

The following diagram illustrates the correlation between the structure of this compound and its NMR signals.

Spectral_Assignment cluster_structure This compound cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals mol H_Me δ ~2.5 ppm (s, 3H) H_Ring δ ~8.2 ppm (s, 1H) C_Me δ ~12 ppm C3 δ ~152 ppm C4 δ ~142 ppm p1 p1->H_Me CH₃ p2 p2->H_Ring C4-H p3 p3->C_Me CH₃ p4 p4->C3 C3 p5 p5->C4 C4

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Conclusion

This application note provides a definitive guide for the ¹H and ¹³C NMR spectral assignments of this compound. By understanding the underlying principles of chemical shifts and following the detailed experimental protocol, researchers can confidently characterize this important heterocyclic compound. The provided spectral data and assignments serve as a reliable reference, ensuring the scientific integrity of structural elucidation in drug discovery and development.

References

Application Note: Elucidating the Electron Ionization Fragmentation Pathway of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 3-Methyl-1,2,5-oxadiazole using electron ionization mass spectrometry (EI-MS). Due to the limited availability of direct experimental data for this specific analyte, this guide synthesizes established fragmentation principles of oxadiazole and related heterocyclic systems to predict a fragmentation pathway. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results for the structural elucidation of small, volatile heterocyclic molecules. This document serves as a practical resource for researchers engaged in the discovery and development of new chemical entities containing the 1,2,5-oxadiazole (furazan) scaffold, a motif of increasing importance in medicinal chemistry.

Introduction: The Significance of the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole, or furazan, ring system is a prominent structural motif in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1]. The unique electronic properties of the oxadiazole ring, which can act as a bioisostere for esters and amides, make it a valuable scaffold in drug design[1]. Consequently, the unambiguous structural characterization of novel 1,2,5-oxadiazole derivatives is of paramount importance.

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds[2][3]. The high-energy ionization process induces reproducible fragmentation of the parent molecule, generating a unique mass spectrum that serves as a chemical "fingerprint"[2]. Interpretation of these fragmentation patterns provides invaluable information about the molecule's structure and connectivity[4][5]. This application note will focus on predicting and interpreting the EI-MS fragmentation of this compound.

Predicted Fragmentation Pattern of this compound

The proposed major fragmentation pathways for this compound are summarized in the table below and visualized in the accompanying diagram.

m/z Proposed Fragment Ion Neutral Loss Plausible Justification
84[C₃H₄N₂O]⁺•-Molecular Ion
54[C₂H₂NO]⁺CH₂NRing cleavage and loss of a methylenimine radical.
43[CH₃CO]⁺C₂HN₂Acylium ion, a common and stable fragment.
42[C₂H₂N]⁺•CH₂NO₂Rearrangement followed by loss of a nitromethyl radical.
41[CH₃CN]⁺•C₂H₃NOAcetonitrile radical cation, a stable species.
30[NO]⁺C₃H₄NNitric oxide cation, a common small fragment from nitro- and oxadiazole-containing compounds.

Diagram of Proposed Fragmentation Pathway:

fragmentation_pathway M [C₃H₄N₂O]⁺• m/z = 84 (Molecular Ion) F1 [C₂H₂NO]⁺ m/z = 54 M->F1 - CH₂N F2 [CH₃CO]⁺ m/z = 43 M->F2 - C₂HN₂ F3 [C₂H₂N]⁺• m/z = 42 M->F3 - CH₂NO₂ F4 [CH₃CN]⁺• m/z = 41 M->F4 - C₂H₃NO F5 [NO]⁺ m/z = 30 M->F5 - C₃H₄N

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol for EI-MS Analysis

This section provides a detailed, step-by-step protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are suitable choices.

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection. The optimal concentration may require adjustment based on instrument sensitivity.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic resolution.
Flow Rate1.0 mL/min (constant flow)Typical flow rate for a 0.25 mm i.d. column.
Column30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5MS or equivalent)A non-polar column suitable for a wide range of volatile compounds.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating fragment-rich spectra.
Electron Energy70 eVStandard energy for EI to produce reproducible fragmentation patterns.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains ion trajectory and prevents contamination.
Mass Rangem/z 30-200Covers the expected molecular ion and fragment masses.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.
Data Acquisition and Analysis
  • Blank Injection: Inject a solvent blank to identify any background contaminants.

  • Sample Injection: Inject the prepared sample solution.

  • Data Review:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Subtract the background spectrum from the analyte spectrum to obtain a clean mass spectrum.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathway.

Workflow for EI-MS Analysis:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Prepare 1 mg/mL stock solution B Dilute to 10-100 µg/mL working solution A->B C Inject 1 µL of sample B->C D Separation on GC column C->D E Ionization (EI, 70 eV) D->E F Mass analysis (m/z 30-200) E->F G Extract mass spectrum from TIC peak F->G H Background subtraction G->H I Identify molecular ion and fragment peaks H->I J Compare with predicted fragmentation pathway I->J

Caption: A streamlined workflow for the GC-EI-MS analysis.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained data, the following self-validating steps are recommended:

  • System Suitability: Prior to analysis, inject a known standard (e.g., octafluoronaphthalene) to verify instrument performance, including mass accuracy and resolution.

  • Reproducibility: Perform multiple injections of the same sample to ensure the consistency of the fragmentation pattern and relative ion abundances.

  • High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to determine the elemental composition of the molecular ion and key fragment ions, which can confirm the proposed fragmentation mechanisms[9].

  • Isotopic Labeling Studies: For unambiguous confirmation of fragmentation pathways, synthesis and analysis of isotopically labeled (e.g., ¹³C, ¹⁵N, ²H) analogues of this compound can be performed. This approach has been successfully used to elucidate the fragmentation of other oxadiazole N-oxide derivatives[10][11][12].

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By combining a detailed experimental protocol with a theoretically derived fragmentation pathway, researchers are equipped to confidently identify and characterize this and similar heterocyclic compounds. The principles and methodologies described herein are broadly applicable to the structural elucidation of novel small molecules in drug discovery and development.

References

Application Notes & Protocols: X-ray Crystal Structure Analysis of 3-Methyl-1,2,5-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3-Methyl-1,2,5-oxadiazole Derivatives

This compound, also known as 3-methylfurazan, and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the unique electronic properties of the oxadiazole ring and the diverse functionalities that can be introduced at other positions. In drug development, these scaffolds are often explored for their potential as bioisosteres of other functional groups, influencing metabolic stability, pharmacokinetic properties, and target binding affinity. A precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of molecules.[1] This technique provides accurate and precise measurements of molecular dimensions, including bond lengths, bond angles, and torsion angles, which are unattainable by other analytical methods.[1] For novel this compound derivatives, SCXRD analysis can reveal crucial information about:

  • Conformational preferences: Understanding the preferred spatial arrangement of substituents.

  • Intermolecular interactions: Identifying hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing and can inform on potential interactions with biological targets.[2]

  • Absolute stereochemistry: Unambiguously determining the configuration of chiral centers.

This guide provides a comprehensive overview of the theoretical and practical aspects of X-ray crystal structure analysis as applied to this compound derivatives, from crystal growth to structure validation and interpretation.

Part 1: From Powder to Perfection - The Art and Science of Crystallization

The primary bottleneck in any X-ray crystallography workflow is obtaining high-quality single crystals.[3][4] For small organic molecules like this compound derivatives, this often requires a systematic screening of various crystallization conditions. The ideal crystal for SCXRD should be a single, well-formed entity, typically between 0.1 and 0.3 mm in size, with no visible cracks or defects.[5]

Causality in Solvent Selection

The choice of solvent is the most critical factor in successful crystallization.[6] The ideal solvent system will dissolve the compound at an elevated temperature and allow for slow, controlled precipitation as the solution cools or as the solvent evaporates, leading to the formation of an ordered crystal lattice.

Key Considerations for Solvent Selection:

  • Solubility Gradient: A steep solubility curve with respect to temperature is desirable. The compound should be sparingly soluble at room temperature but readily soluble at a higher temperature.

  • Polarity Matching: The polarity of the solvent should be matched to the polarity of the this compound derivative. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) is recommended.

  • Vapor Pressure: The rate of solvent evaporation can influence crystal growth. Solvents with moderate vapor pressure are often preferred for slow evaporation techniques.

  • Intermolecular Interactions: The solvent should not interfere with the intermolecular interactions required for crystal lattice formation.

Common Crystallization Techniques

Several techniques can be employed to induce crystallization. The choice of method depends on the solubility characteristics of the compound and its thermal stability.

Technique Principle Typical Solvents Advantages Disadvantages
Slow Evaporation Gradual removal of solvent from a saturated solution increases the concentration, leading to crystallization.Volatile organic solvents (e.g., dichloromethane, acetone, ethyl acetate)Simple setup, effective for many compounds.Can lead to the formation of many small crystals if evaporation is too rapid.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.Solvents with a significant temperature-dependent solubility gradient (e.g., ethanol, methanol, acetonitrile).Good control over crystal growth, can produce large, high-quality crystals.Requires a programmable cooling device for optimal results.
Vapor Diffusion An anti-solvent (a solvent in which the compound is insoluble) is slowly introduced into a solution of the compound via the vapor phase, inducing precipitation.A good solvent for the compound and a miscible anti-solvent (e.g., chloroform/hexane, methanol/diethyl ether).Excellent for growing high-quality crystals from small amounts of material.Can be slow, requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.Similar to vapor diffusion.Can produce high-quality crystals, useful for sensitive compounds.Can be technically challenging to set up without disturbing the interface.

Protocol 1: General Screening for Crystallization of this compound Derivatives

  • Purification: Ensure the compound is of the highest possible purity (>95%) as impurities can inhibit crystallization.

  • Solubility Testing: In small vials, test the solubility of a few milligrams of the compound in a range of solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, ethanol, methanol).

  • Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the promising solvents identified in step 2 by gently warming.

  • Crystallization Setup:

    • Slow Evaporation: Loosely cap the vials and leave them in an undisturbed, vibration-free environment.

    • Slow Cooling: Place the vials in an insulated container (e.g., a Dewar flask filled with warm water) to allow for slow cooling to room temperature.

    • Vapor Diffusion (Hanging Drop): Place a drop of the compound solution on a siliconized coverslip. Invert the coverslip over a well containing the anti-solvent.

    • Vapor Diffusion (Sitting Drop): Place a drop of the compound solution in a microbridge within a well containing the anti-solvent.

  • Monitoring: Regularly inspect the vials under a microscope for crystal growth over several days to weeks.

Part 2: Illuminating the Invisible - The X-ray Diffraction Experiment

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.

The Workflow of Data Collection

The process of data collection involves mounting a single crystal on the diffractometer, determining its unit cell and orientation, and then collecting a complete set of diffraction data.

G cluster_prep Crystal Preparation & Mounting cluster_data_collection Data Collection cluster_processing Data Processing CrystalSelection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head CrystalSelection->Mounting Centering Center the crystal in the X-ray beam Mounting->Centering UnitCell Determine the unit cell and orientation matrix Centering->UnitCell Strategy Calculate a data collection strategy UnitCell->Strategy DataCollection Collect diffraction data Strategy->DataCollection Integration Integrate the raw diffraction images DataCollection->Integration Scaling Scale and merge the integrated intensities Integration->Scaling

Key Experimental Parameters and Their Significance
Parameter Description Significance for this compound Derivatives
X-ray Source The source of X-rays, typically a sealed tube (Mo or Cu) or a synchrotron.Mo radiation (λ = 0.71073 Å) is generally suitable for small organic molecules. Cu radiation (λ = 1.5418 Å) may be necessary for very small crystals or to determine absolute configuration.
Temperature The temperature at which data is collected, typically 100 K.Low temperature data collection minimizes thermal motion of the atoms, leading to higher resolution data and more precise structural parameters.
Detector Distance The distance between the crystal and the detector.Affects the resolution of the collected data. A shorter distance allows for the collection of higher angle (higher resolution) data.
Exposure Time The time the crystal is exposed to X-rays for each frame.Needs to be optimized to obtain good signal-to-noise ratio without overloading the detector or causing radiation damage to the crystal.
Frame Width The rotation of the crystal for each collected frame.Typically 0.5° to 1.0°. Smaller frame widths can improve data quality, especially for crystals with large unit cells.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Carefully select a single crystal and mount it on a suitable cryoloop.

  • Cryo-protection (if necessary): If data is to be collected at low temperature, the crystal may need to be briefly dipped in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

  • Goniometer Mounting: Mount the cryoloop on the goniometer head of the diffractometer.

  • Crystal Centering: Use the diffractometer's video microscope to center the crystal in the X-ray beam.[7]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the orientation matrix of the crystal.[8]

  • Data Collection Strategy: The diffractometer software will calculate an optimal strategy to collect a complete and redundant dataset.

  • Data Collection: Execute the data collection strategy. This can take several hours.[8]

  • Data Processing: After data collection is complete, the raw diffraction images are processed (integrated, scaled, and merged) to produce a reflection file containing the hkl indices and intensities of each reflection.

Part 3: From Data to Model - Structure Solution and Refinement

The reflection file obtained from data processing contains the intensities of the diffracted X-rays, but the phase information is lost.[5] The "phase problem" is the central challenge in crystallography.

Solving the Phase Problem

For small molecules like this compound derivatives, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

The Iterative Process of Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares procedure.[9] This is an iterative process that aims to minimize the difference between the observed and calculated structure factors.

G InitialModel Initial Structural Model (from Direct Methods) RefinementCycle Least-Squares Refinement (e.g., SHELXL) InitialModel->RefinementCycle DifferenceMap Calculate Difference Fourier Map RefinementCycle->DifferenceMap Convergence Convergence? RefinementCycle->Convergence ModelBuilding Model Building and Correction (e.g., adding H-atoms, modeling disorder) DifferenceMap->ModelBuilding ModelBuilding->RefinementCycle Convergence->RefinementCycle No FinalModel Final Structural Model Convergence->FinalModel Yes

Key Steps in Refinement:

  • Atom Assignment: Assigning the correct atom types (C, N, O, etc.) to the electron density peaks.

  • Anisotropic Displacement Parameters: Refining the thermal motion of each atom anisotropically (as an ellipsoid rather than a sphere).

  • Hydrogen Atom Placement: Hydrogen atoms are often not visible in the electron density map and are typically placed in calculated positions.

  • Disorder Modeling: If a part of the molecule occupies multiple positions in the crystal lattice, this disorder needs to be modeled.

  • Twinning: If the crystal is twinned (composed of multiple intergrown crystal lattices), this needs to be accounted for in the refinement.

Software for Structure Solution and Refinement

Several software packages are available for small-molecule crystallography. Olex2 is a popular and user-friendly program that provides a graphical interface for a variety of crystallographic tasks.[10][11][12] It often utilizes the powerful SHELX suite of programs for structure solution and refinement.[13][14]

Protocol 3: Structure Solution and Refinement using Olex2 and SHELXL

  • Data Import: Import the processed reflection file into Olex2.

  • Structure Solution: Use a structure solution program like SHELXT to obtain an initial structural model.

  • Initial Refinement: Perform an initial isotropic refinement of the model using SHELXL.

  • Atom Assignment: Correct any misassigned atoms and assign the correct element types.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model using idealized positions.

  • Further Refinement: Continue to refine the model until convergence is reached (i.e., the shifts in the refined parameters are negligible).

  • Validation: Check the final model for any potential issues using validation tools.

Part 4: Ensuring Scientific Integrity - Structure Validation

Structure validation is a crucial final step to ensure the quality and correctness of the determined crystal structure.[15][16] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a crystallographic information file (CIF) for completeness, quality, and consistency.[17][18][19][20]

Key Validation Metrics
Metric Description Acceptable Values
R1 (R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data.
wR2 (weighted R-factor) A weighted R-factor based on all reflections.< 0.15 is generally acceptable.
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.0.9 - 1.1
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map.Should be close to zero, typically < ±0.5 e/ų.
Flack Parameter For chiral molecules, this parameter indicates the absolute configuration.Should be close to 0 with a small standard uncertainty for the correct enantiomer.
The Role of Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24] It is an invaluable resource for:

  • Comparing determined structures with known compounds. [21][22][23][24]

  • Validating geometric parameters (bond lengths, angles).

  • Analyzing intermolecular interactions.

Conclusion

X-ray crystal structure analysis is an indispensable tool for the detailed characterization of this compound derivatives. A successful structure determination relies on a systematic approach to crystallization, careful data collection, and rigorous structure refinement and validation. The insights gained from the three-dimensional structure are critical for advancing drug discovery programs and for the rational design of new materials.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methyl-1,2,5-oxadiazole

This compound, a member of the furazan family, represents a class of heterocyclic compounds garnering significant interest in medicinal chemistry and materials science.[1] The oxadiazole ring system is a key pharmacophore in various therapeutic agents, exhibiting a wide range of biological activities.[1] The precise characterization of substituted oxadiazoles like this compound is paramount for ensuring purity, confirming identity, and understanding physicochemical properties, which are critical for its application in drug development and other advanced material contexts.

These application notes provide a comprehensive guide to the analytical methodologies for the robust characterization of this compound. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to ensure the scientific integrity of their findings.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₃H₄N₂OPubChem
Molecular Weight 84.08 g/mol PubChem
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices: The choice of solvent (CDCl₃ or DMSO-d₆) depends on the sample's solubility. Tetramethylsilane (TMS) is the standard internal reference due to its chemical inertness and sharp, single resonance. The expected chemical shifts are based on the analysis of structurally similar compounds, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, which contains the 1,2,5-oxadiazole ring.[2]

Expected Spectral Data (based on analogous structures):

NucleusExpected Chemical Shift (ppm)MultiplicityRationale
¹H NMR ~2.2 - 2.5SingletThe methyl protons are adjacent to the electron-withdrawing oxadiazole ring, leading to a downfield shift compared to a simple alkane. The absence of adjacent protons results in a singlet.
¹³C NMR ~10 - 15QuartetThe methyl carbon.
~140 - 155SingletThe two carbons within the 1,2,5-oxadiazole ring are in a deshielded environment due to the electronegative oxygen and nitrogen atoms.[2]

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a spectral width of 12-16 ppm.

      • Employ a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Use a spectral width of 200-220 ppm.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices: The KBr pellet method is a common technique for solid samples, providing a uniform matrix for analysis. The characteristic vibrational modes of the C=N, N-O, and C-O bonds within the oxadiazole ring are expected in the fingerprint region.

Expected IR Absorption Bands (based on analogous structures):

Wavenumber (cm⁻¹)VibrationRationale
~2900 - 3000C-H stretch (methyl)Typical for sp³ C-H bonds.
~1600 - 1650C=N stretchCharacteristic of the oxadiazole ring.[2]
~1400 - 1450C-H bend (methyl)Asymmetric and symmetric bending modes.
~1300 - 1400N-O stretchExpected for the oxadiazole ring system.
~1000 - 1100C-O stretchExpected for the oxadiazole ring system.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in this compound.

Chromatographic and Mass Spectrometric Analysis

Chromatographic methods are essential for assessing the purity of this compound, while mass spectrometry provides information about its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

Causality Behind Experimental Choices: A non-polar or mid-polar capillary column is suitable for the separation of small, relatively non-polar heterocyclic compounds.[3] Electron ionization (EI) is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Expected Mass Spectrum Fragmentation:

m/zFragmentRationale
84[M]⁺Molecular ion peak.
69[M - CH₃]⁺Loss of the methyl group.
43[CH₃CN]⁺ or [C₂H₃O]⁺Potential fragmentation of the oxadiazole ring.
41[CH₃CN]⁺A common fragment from nitrogen-containing heterocycles.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 250 °C.

        • Final hold: 5 minutes at 250 °C.

      • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

    • Assess the purity of the sample by integrating the peak areas in the TIC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.

Causality Behind Experimental Choices: Reversed-phase chromatography with a C18 column is a robust starting point for the analysis of small polar to moderately polar organic molecules.[4][5] An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is often used to ensure good peak shape for nitrogen-containing heterocycles by suppressing the ionization of any basic nitrogen atoms.[6]

Protocol 4: High-Performance Liquid Chromatography (HPLC)

  • Sample and Mobile Phase Preparation:

    • Sample: Dissolve 1 mg of this compound in 10 mL of the mobile phase to create a 100 µg/mL stock solution. Further dilute as necessary.

    • Mobile Phase: Prepare an isocratic or gradient mobile phase. A good starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the range of 210-250 nm).

  • Data Analysis:

    • Determine the retention time of the this compound peak.

    • Assess purity by calculating the peak area percentage.

    • For quantitative analysis, prepare a calibration curve using standards of known concentration.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of a material.

Causality Behind Experimental Choices: DSC is used to determine melting point and other phase transitions, while TGA measures weight loss as a function of temperature, indicating decomposition. These are critical parameters for understanding the stability and handling of the compound.[7][8]

Protocol 5: Thermal Analysis (DSC and TGA)

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Parameters:

    • DSC:

      • Heat the sample from room temperature to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA:

      • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • TGA: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Visualizations

Analytical_Workflow

Data_Relationship

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently determine the structure, purity, and stability of this important heterocyclic compound. Adherence to these protocols will ensure high-quality, reproducible data, which is essential for advancing research and development in fields where this compound and its derivatives show promise.

References

Application Note: 3-Methyl-1,2,5-Oxadiazole as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed exploration of 3-methyl-1,2,5-oxadiazole (3-methylfurazan) as a strategic precursor in modern organic synthesis. Moving beyond its identity as a stable heterocyclic compound, this document illuminates its utility in generating high-value synthetic intermediates, particularly vicinal diamines and nitrile oxides. We present not only the foundational principles of its synthesis and reactivity but also provide detailed, field-tested protocols for its key transformations. This note is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of the 1,2,5-oxadiazole scaffold for the construction of complex molecular architectures.

Introduction and Strategic Overview

The 1,2,5-oxadiazole (furazan) ring is a five-membered, planar, aromatic heterocycle with a high degree of stability.[1][2] While often explored for its applications in materials science as an energetic moiety and in medicinal chemistry as a pharmacophore, its role as a synthetic precursor is particularly powerful.[3][4][5][6] The inherent strain and weak N-O bond within the ring system can be exploited under specific conditions to unlock unique chemical transformations.

This compound, in particular, serves as an accessible and versatile starting material. Its utility stems from two primary modes of reactivity:

  • Reductive Ring Cleavage: The entire heterocyclic scaffold can act as a masked equivalent of a 1,2-dione dioxime, which upon reduction, yields synthetically crucial vicinal (1,2-)diamines.[7]

  • Thermolytic Fragmentation: High-temperature conditions can induce cleavage of the ring at the O(1)-N(2) and C(3)-C(4) bonds, generating valuable nitrile and nitrile oxide fragments in a predictable manner.[8][9]

This document provides the necessary protocols and mechanistic insights to effectively utilize these pathways.

Physicochemical Properties & Safety

Before handling, it is crucial to be aware of the properties and safety considerations for this compound. While simple alkyl-substituted oxadiazoles are generally stable, many derivatives, especially those bearing nitro or azido groups, can be energetic and require appropriate handling precautions.[2]

PropertyValue
IUPAC Name This compound
Synonyms 3-Methylfurazan
CAS Number 13331-31-0
Molecular Formula C₃H₄N₂O
Molecular Weight 84.08 g/mol
Appearance Colorless liquid
Boiling Point ~122-124 °C
Density ~1.13 g/cm³

Safety Profile:

  • Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing and reducing agents.

  • Toxicity: Specific toxicity data is limited; treat as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.

Synthesis of the Precursor: this compound

The most reliable and common route to 1,2,5-oxadiazoles is the cyclodehydration of α-dioximes.[1][10] This protocol details the synthesis of this compound from the readily available methylglyoxime.

Protocol 3.1: Synthesis via Dehydration of Methylglyoxime

This protocol is based on the general principle of using a dehydrating agent to induce ring closure. Thionyl chloride (SOCl₂) is an effective and accessible reagent for this purpose.

Materials:

  • Methylglyoxime (1,2-propanedione dioxime)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylglyoxime (10.2 g, 100 mmol) in anhydrous DCM (100 mL). Place the flask in an ice bath to cool to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise to the stirred solution over 30 minutes. Causality Note: The slow addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g). Once the ice has melted, slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by distillation to yield this compound as a colorless liquid.

cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product Methylglyoxime Methylglyoxime Reaction 1. Dissolve in DCM 2. Add SOCl₂ at 0 °C 3. Stir at RT Methylglyoxime->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Quench Quench with Ice / NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Key Synthetic Transformations and Protocols

Reductive Ring Cleavage to Vicinal Diamines

The reductive cleavage of the 1,2,5-oxadiazole ring is arguably its most valuable transformation, providing access to 1,2-diamines, which are privileged structures in medicinal chemistry and ligand design.[11] The reaction proceeds by hydrogenation, which cleaves both N-O bonds and reduces the imine functionalities.

Mechanistic Insight: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) is highly effective. The process involves the initial reduction of the N-O single bonds, leading to a transient α-diimine intermediate, which is then further reduced to the corresponding vicinal diamine.

Protocol 4.1: Synthesis of 2,3-Diaminobutane

Materials:

  • This compound

  • Ethanol (EtOH) or Methanol (MeOH)

  • Raney Nickel (Ra-Ni, 50% slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Reaction flask, magnetic stirrer

Procedure:

  • Catalyst Preparation: In a flask, carefully wash Raney Nickel (approx. 0.5 g) with water and then with ethanol to remove residual water. If using Pd/C, it can be used directly.

  • Reaction Setup: To a solution of this compound (840 mg, 10 mmol) in ethanol (50 mL), add the prepared Raney Nickel catalyst.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small scale, or 50 psi in a Parr apparatus for larger scale).

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Trustworthiness Note: The reaction progress can be monitored by GC-MS to observe the disappearance of the starting material. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Safety Note: Raney Nickel is pyrophoric when dry; do not allow the filter cake to dry out. Keep it wet with solvent.

  • Isolation: The filtrate contains the product, 2,3-diaminobutane. The solvent can be carefully removed under reduced pressure to yield the diamine. The product is volatile and should be handled accordingly. Further purification can be achieved by derivatization or salt formation if required.

Start This compound Reagents H₂, Raney Nickel (or Pd/C) Start->Reagents Intermediate Transient α-Diimine Intermediate Reagents->Intermediate N-O bond cleavage Product 2,3-Diaminobutane Intermediate->Product C=N reduction

Caption: Pathway for reductive cleavage to a vicinal diamine.

Thermolytic Fragmentation to Nitrile Oxides

Flash vacuum pyrolysis (FVP) or high-temperature solution-phase thermolysis causes the 1,2,5-oxadiazole ring to fragment into two nitrile-containing species.[8][9] For an unsymmetrically substituted oxadiazole like this compound, this cleavage occurs at the O(1)-N(2) and C(3)-C(4) bonds, yielding one molecule of a nitrile and one molecule of a nitrile oxide. These highly reactive nitrile oxides are excellent 1,3-dipoles for cycloaddition reactions.

Mechanistic Insight: The thermolysis of this compound yields acetonitrile (CH₃CN) and fulminic acid (HCNO), which is unstable. In practice, the fragmentation generates acetonitrile and a nitrile oxide fragment corresponding to the other substituent. For 3,4-disubstituted furazans, this is a clean method to generate nitrile oxides that can be trapped in situ.

Protocol 4.2: Trapping of a Nitrile Oxide via Thermolysis

This protocol demonstrates the principle using 3,4-diphenyl-1,2,5-oxadiazole for clarity, as it cleanly generates benzonitrile and benzonitrile oxide, which can be trapped by an alkene.[9]

Materials:

  • 3,4-Diphenyl-1,2,5-oxadiazole

  • 1-Octene (or other dipolarophile)

  • High-boiling solvent (e.g., tetradecane or diphenyl ether)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with high-temperature condenser)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 3,4-diphenyl-1,2,5-oxadiazole (2.2 g, 10 mmol) in a solution of 1-octene (5.6 g, 50 mmol, 5 equivalents) and tetradecane (20 mL).

  • Thermolysis: Heat the mixture to 240-250 °C for 4-6 hours. Causality Note: The high temperature is required to overcome the activation energy for the retro-cycloaddition reaction that fragments the ring. The excess alkene serves as both the trapping agent and a co-solvent.

  • Cooling and Purification: Cool the reaction mixture to room temperature. The product, a 3,5-disubstituted isoxazoline, can be isolated by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Start 3,4-Diphenyl- 1,2,5-oxadiazole Condition Heat (Δ) ~250 °C Start->Condition Fragments Benzonitrile + Benzonitrile Oxide Condition->Fragments Fragmentation Product Isoxazoline (Cycloadduct) Fragments->Product Trap Alkene (Dipolarophile) Trap->Product 1,3-Dipolar Cycloaddition

Caption: Thermolytic fragmentation and subsequent cycloaddition.

Functionalization of the Methyl Group

The methyl group at the C3 position exhibits slight acidity due to the electron-withdrawing nature of the oxadiazole ring. It can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This anion can then be trapped with various electrophiles. This pathway allows for the elaboration of the side chain, creating more complex oxadiazole derivatives.[12][13]

Protocol 4.3: Side-Chain Functionalization via Deprotonation

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde (or other electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Syringes, needles, and a flask dried for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Add anhydrous THF (50 mL) and this compound (840 mg, 10 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. A color change to deep yellow or orange typically indicates anion formation. Causality Note: Maintaining a very low temperature is crucial to prevent decomposition of the lithiated intermediate and potential ring-opening reactions.

  • Electrophilic Quench: Add benzaldehyde (1.07 g, 10.1 mmol) dropwise to the solution. Continue stirring at -78 °C for 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the resulting alcohol product by column chromatography on silica gel.

Start This compound Base 1. n-BuLi, THF -78 °C Start->Base Anion Lithiated Intermediate (Carbanion) Base->Anion Deprotonation Product Side-Chain Functionalized Product Anion->Product Electrophile 2. Electrophile (E+) (e.g., Benzaldehyde) Electrophile->Product Nucleophilic Attack

Caption: Functionalization of the methyl side-chain.

Troubleshooting and Field Insights

  • Volatility of Products: Both this compound and its reductive cleavage product (2,3-diaminobutane) are relatively volatile. Use caution during solvent removal (rotary evaporation) to avoid product loss. Use lower temperatures and pressures.

  • Purity of Dioxime: The success of the precursor synthesis depends on the purity of the starting methylglyoxime. Ensure it is free from mono-oxime or other impurities.

  • Catalyst Activity: For the hydrogenation protocol, the activity of the catalyst is paramount. Use fresh or properly stored Ra-Ni or Pd/C. If the reaction stalls, adding a fresh portion of the catalyst can often restart it.

  • Anhydrous Conditions: The side-chain functionalization is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used to achieve good yields.

References

Application Notes & Protocols: 3-Methyl-1,2,5-oxadiazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in medicinal and materials chemistry, prized for its unique electronic properties, metabolic stability, and capacity to act as a nitric oxide (NO) donor under physiological conditions.[1][2] This guide focuses on a specific derivative, 3-methyl-1,2,5-oxadiazole, exploring its role as a versatile ligand in coordination chemistry. The introduction of a methyl group provides a subtle yet significant modification to the electronic and steric profile of the parent ring, offering a unique tool for fine-tuning the properties of metal complexes. These notes provide an in-depth look at the ligand's characteristics, detailed protocols for its synthesis and subsequent complexation with transition metals, and a guide to the essential characterization techniques. The overarching goal is to equip researchers, particularly those in drug development, with the foundational knowledge and practical methodologies to leverage this compound in the design of novel metallodrugs and advanced materials.

The Ligand: Understanding this compound

The 1,2,5-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms.[2] This arrangement results in a π-excessive system with a significant dipole moment (3.38 D for the parent furazan), indicating substantial charge separation.[2] The nitrogen atoms possess greater π-electron density than the oxygen and carbon atoms, making them the primary sites for metal coordination.

The addition of a methyl group at the 3-position introduces an electron-donating inductive effect (+I). This effect subtly increases the electron density on the adjacent nitrogen atom (N2), potentially enhancing its Lewis basicity and its affinity for metal ions compared to the unsubstituted parent ring.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Chemical Formula C₃H₄N₂O[3]
Molecular Weight 84.08 g/mol [3]
CAS Number 26178-14-3[3]
Appearance Colorless liquid (predicted)[2]
Coordination Sites Two vicinal nitrogen atoms (N2, N5)[4][5]
Potential Binding Modes Monodentate, Bidentate (chelating), Bridging[4][5][6]

The two nitrogen atoms offer versatile coordination possibilities. While chelation to a single metal center is sterically challenging due to the small ring size, the ligand can readily act as a monodentate donor through either nitrogen or, more commonly, as a bridging ligand linking two metal centers. This bridging capability is fundamental to the construction of coordination polymers and multinuclear complexes.[5]

Synthesis & Characterization of the Ligand

The most common and effective route to 1,2,5-oxadiazoles is the dehydration of α-dioximes.[2] This protocol adapts that general principle for the synthesis of the 3-methyl derivative.

Protocol 2.1: Synthesis of this compound

This protocol involves two main stages: the formation of methylglyoxime from biacetyl monoxime, followed by its cyclodehydration.

Workflow Diagram:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclodehydration A Biacetyl Monoxime D Methylglyoxime (Intermediate) A->D B Hydroxylamine Hydrochloride B->D C Sodium Bicarbonate C->D G This compound (Product) D->G E Succinic Anhydride (Dehydrating Agent) E->G F Heating (160°C) F->G H Purification (Distillation) G->H

Caption: Workflow for the synthesis of this compound.

Materials:

  • Biacetyl monoxime

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Succinic anhydride

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Synthesis of Methylglyoxime:

    • In a 250 mL round-bottom flask, dissolve biacetyl monoxime (1 eq.) in a 1:1 mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 eq.) and sodium bicarbonate (1.2 eq.) portion-wise with stirring. The bicarbonate is added to neutralize the HCl released, driving the reaction forward.

    • Stir the mixture at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Remove the ethanol under reduced pressure. The aqueous residue contains the crude methylglyoxime. Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude methylglyoxime, which can be used in the next step without further purification.

  • Cyclodehydration to this compound:

    • Causality: This step requires a strong dehydrating agent and heat to force the ring closure. Succinic anhydride is an effective and safer alternative to reagents like thionyl chloride (SOCl₂).[2]

    • Combine the crude methylglyoxime (1 eq.) with succinic anhydride (2-3 eq.) in a flask equipped for distillation.

    • Heat the mixture gradually to 150-170°C. The this compound product will distill as it is formed.

    • Collect the distillate, which will be the crude product.

    • Purify the collected liquid by fractional distillation to yield pure this compound.

Expected Characterization Data for the Ligand:

TechniqueExpected Result
¹H NMR (CDCl₃)Singlet ~2.5 ppm (3H, -CH₃); Singlet ~8.0-8.5 ppm (1H, C-H on ring)
¹³C NMR (CDCl₃)Signal ~10-15 ppm (-CH₃); Two signals ~140-160 ppm (ring carbons)
FTIR (neat, cm⁻¹)~1550-1600 (C=N stretch), ~1400-1450 (N-O stretch), ~2900-3000 (C-H stretch)
Mass Spec (EI) Molecular ion peak [M]⁺ at m/z = 84

Coordination Chemistry: Protocols for Metal Complex Synthesis

The coordination of this compound to a metal center is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and stoichiometry are critical variables that dictate the final structure and properties of the complex.

Protocol 3.1: General Synthesis of a Metal(II) Complex

This protocol provides a template for synthesizing a generic M(L)₂X₂ complex, where M = a divalent metal (e.g., Cu²⁺, Co²⁺, Ni²⁺), L = this compound, and X = a coordinating anion (e.g., Cl⁻, Br⁻).

Reaction Scheme Diagram:

G cluster_0 Reactants React1 2 x this compound (Ligand) Solvent + Ethanol (Solvent) + Reflux React1->Solvent React2 Metal(II) Halide (e.g., CuCl₂) React2->Solvent Product [M(Ligand)₂Cl₂] Complex (Precipitate) Solvent->Product

Caption: General reaction scheme for metal complex synthesis.

Materials:

  • This compound (Ligand)

  • Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Ligand Solution Preparation:

    • In a 50 mL round-bottom flask, dissolve this compound (2.2 eq.) in absolute ethanol (10 mL).

  • Metal Salt Solution Preparation:

    • In a separate flask, dissolve the metal(II) chloride hydrate (1.0 eq.) in absolute ethanol (10 mL). Gentle warming may be required to facilitate dissolution.

    • Causality: Using a hydrated salt is often practical, but absolute ethanol is used as the reaction solvent to minimize water's role as a competing ligand, which could lead to aqua complexes.

  • Complexation Reaction:

    • Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Upon mixing, a color change and/or the formation of a precipitate is often observed, indicating complex formation.

    • Attach a condenser and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

    • Dry the complex in a vacuum desiccator.

Essential Characterization of Metal Complexes

Validating the structure and purity of the newly synthesized complex is a critical step. A combination of spectroscopic and analytical techniques is required.

Comparative Data for Free Ligand vs. Coordinated Complex:

TechniqueObservation in Free LigandExpected Change Upon CoordinationRationale for Change
FTIR (cm⁻¹) C=N stretch ~1580Shift to higher or lower frequencyCoordination through nitrogen alters the electron distribution and bond order of the C=N bond within the ring.
N-O stretch ~1420Minor shiftThe N-O bond is less directly involved but will be electronically affected by coordination at the nitrogen atoms.
New Bands N/ALow-frequency bands appear (~400-500 cm⁻¹)
UV-Vis π → π* transitionsShift in λₘₐₓ and/or new bands appearCoordination to a metal alters the energy of the ligand's molecular orbitals. New bands in the visible region for transition metals correspond to d-d electronic transitions.[7]
Elemental Analysis Matches C₃H₄N₂OMatches the proposed formula (e.g., C₆H₈N₄O₂Cl₂Cu)Confirms the stoichiometry of the ligand and counter-ions in the final complex.
Magnetic Susceptibility DiamagneticParamagnetic (for many transition metals like Cu(II), Co(II))Measures the number of unpaired d-electrons on the metal center, helping to confirm its oxidation state and coordination geometry.[7]

Applications and Future Directions

The coordination of this compound to metal centers opens avenues for several applications, primarily in drug development and materials science.

  • Antimicrobial and Anticancer Agents: Many organic compounds containing the oxadiazole ring exhibit biological activity.[8][9] Coordination to a metal ion can enhance this activity through various mechanisms, including increased lipophilicity (facilitating cell membrane transport) or by creating a specific geometry that improves binding to biological targets like enzymes or DNA.[5][6]

  • NO-Donating Metallodrugs: The 1,2,5-oxadiazole framework is known to release nitric oxide (NO), a crucial signaling molecule with vasodilatory properties.[1][2] Incorporating this ligand into a metal complex allows for the development of hybrid drugs that can deliver both a bioactive metal center and an NO-releasing moiety, potentially leading to synergistic therapeutic effects.

  • Coordination Polymers and Materials: The ability of the ligand to bridge metal centers can be exploited to construct one-, two-, or three-dimensional coordination polymers.[5] These materials can have interesting magnetic, optical, or catalytic properties depending on the choice of metal and the resulting structure.

Future work should focus on synthesizing a broader range of complexes with different metals and co-ligands, performing detailed structural analysis via X-ray crystallography, and systematically screening these novel compounds for biological activity and material properties.

References

Application Notes and Protocols for Ring-Opening Reactions of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 3-Methyl-1,2,5-oxadiazole

This compound, also known as 3-methylfurazan, is a five-membered heterocyclic compound with a strained N-O bond, rendering it susceptible to ring-opening reactions. This unique reactivity profile makes it a valuable synthon in organic chemistry, particularly as a precursor to highly reactive intermediates like nitrile oxides. The controlled cleavage of the 1,2,5-oxadiazole ring provides a strategic entry point for the synthesis of a diverse array of more complex molecules, including other heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This guide provides a detailed exploration of the mechanisms, applications, and experimental protocols for the thermal and photochemical ring-opening of this compound.

I. Mechanistic Overview: The Cleavage of the Furazan Ring

The driving force behind the ring-opening of 1,2,5-oxadiazoles is the inherent weakness of the N-O bond and the thermodynamic stability of the resulting products. The primary mechanism for both thermal and photochemical induction involves a retro-1,3-dipolar cycloaddition, leading to the fragmentation of the ring into a nitrile and a nitrile oxide.

In the case of this compound, the ring fragments to yield acetonitrile (CH₃CN) and acetonitrile oxide (CH₃CNO).

Caption: Ring-opening of this compound.

Acetonitrile oxide is a highly valuable intermediate, classified as a 1,3-dipole. Its utility stems from its ability to readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct new five-membered heterocyclic rings, such as isoxazolines and isoxazoles.[1][2]

II. Thermal Ring-Opening Reactions

Thermolysis is a common method to induce the ring-opening of 1,2,5-oxadiazoles. This can be achieved either in solution at elevated temperatures or in the gas phase using techniques like Flash Vacuum Pyrolysis (FVP).

A. Thermolysis in Solution

Heating this compound in an inert, high-boiling solvent can generate acetonitrile oxide. However, due to the high reactivity of nitrile oxides, they can dimerize to form furoxans (1,2,5-oxadiazole N-oxides) or undergo other side reactions if not trapped by a suitable dipolarophile. Therefore, this method is most effective when performed in the presence of a trapping agent.

Application Note: The thermolysis of 3,4-diphenyl-1,2,5-oxadiazole in tetradec-1-ene at 245 °C has been shown to yield the corresponding isoxazoline, demonstrating the in-situ trapping of the generated benzonitrile oxide.[3] A similar strategy can be applied to this compound.

B. Flash Vacuum Pyrolysis (FVP)

FVP is a powerful technique for studying unimolecular gas-phase reactions at high temperatures and low pressures.[4] It is particularly well-suited for the clean generation of reactive intermediates like nitrile oxides, as the low pressure minimizes bimolecular collisions that lead to dimerization or other side reactions.[3] The products are then rapidly quenched on a cold surface, allowing for their isolation or in-situ trapping.

The FVP of 1,2,5-oxadiazoles typically proceeds with cleavage of the O(1)−N(2) and C(3)−C(4) bonds.[3][5] For this compound, this would cleanly produce one equivalent of acetonitrile and one equivalent of acetonitrile oxide.

Caption: FVP workflow for ring-opening and trapping.

III. Photochemical Ring-Opening Reactions

Irradiation of 1,2,5-oxadiazoles with UV light can also induce ring cleavage to a nitrile and a nitrile oxide. Photochemical methods offer the advantage of proceeding at lower temperatures, which can be beneficial for sensitive substrates. The mechanism is believed to proceed through an excited singlet state.[6]

Application Note: While specific protocols for the photolysis of this compound are not extensively detailed in the reviewed literature, the general principle of nitrile and nitrile oxide formation holds. The reaction would likely be carried out in an inert solvent transparent to the UV wavelength used, in the presence of a suitable dipolarophile to trap the generated acetonitrile oxide.

IV. Applications in Synthesis: The Utility of Acetonitrile Oxide

The primary synthetic value of the ring-opening of this compound lies in the generation of acetonitrile oxide. This versatile 1,3-dipole can be used in a variety of cycloaddition reactions.

A. Synthesis of Isoxazolines and Isoxazoles

Acetonitrile oxide readily reacts with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. These heterocycles are prevalent in many biologically active compounds.[1]

Caption: Cycloaddition reactions of acetonitrile oxide.

B. Synthesis of Isocyanates

In the absence of other dipolarophiles, nitrile oxides can rearrange to isocyanates. This transformation can be facilitated by reaction with sulfur dioxide.[3]

Application Note: This provides a route to methyl isocyanate, a valuable reagent in the synthesis of carbamate-based pharmaceuticals and agrochemicals.

V. Experimental Protocols

Safety Precaution: this compound is a chemical that should be handled with care.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Protocol 1: Thermal Ring-Opening and In-Situ Trapping in Solution

This protocol describes the generation of acetonitrile oxide from this compound and its subsequent trapping with an alkene.

Materials:

  • This compound

  • High-boiling inert solvent (e.g., tetradecane, diphenyl ether)

  • Alkene dipolarophile (e.g., 1-dodecene)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the alkene dipolarophile (e.g., 1-dodecene, 5-10 equivalents) and the high-boiling solvent.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to a temperature sufficient to induce thermolysis (typically >240 °C, optimization may be required).[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) to observe the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by column chromatography on silica gel.

Causality of Choices:

  • Excess Dipolarophile: Using a large excess of the trapping agent is crucial to ensure efficient capture of the highly reactive acetonitrile oxide and to minimize its dimerization.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture at high temperatures.

  • High-Boiling Solvent: Allows the reaction to reach the necessary temperature for thermolysis while maintaining a liquid phase.

Protocol 2: Flash Vacuum Pyrolysis (FVP) and Trapping

This protocol provides a general procedure for the gas-phase generation of acetonitrile oxide and its trapping. This technique requires specialized equipment.[4][7][8]

Equipment:

  • FVP apparatus, including a pyrolysis tube (quartz), a furnace, a vacuum pump, and a cold trap (cold finger).[9]

  • Sample inlet system (e.g., a heated flask or a sample probe).

  • System for introducing a trapping agent.

Procedure:

  • Set up the FVP apparatus and ensure a high vacuum (typically 10⁻³ to 10⁻⁵ mbar).

  • Heat the pyrolysis tube to the desired temperature (e.g., 550-650 °C).[3]

  • Volatilize the this compound and introduce it into the hot pyrolysis tube. The flow rate should be controlled to ensure a short residence time in the hot zone.

  • Simultaneously, introduce the trapping agent (e.g., hex-1-ene) into the system such that it co-condenses with the pyrolysis products on the cold finger cooled with liquid nitrogen (-196 °C).[3]

  • After the pyrolysis is complete, allow the cold trap to warm to room temperature.

  • Rinse the contents of the cold trap with a suitable solvent (e.g., dichloromethane).

  • The resulting solution contains the cycloaddition product, which can be purified by standard methods such as column chromatography.

Causality of Choices:

  • High Vacuum: Minimizes intermolecular collisions, thus preventing the dimerization of the nitrile oxide.[3]

  • Short Residence Time: The brief exposure to high temperature favors the desired unimolecular fragmentation over more complex decomposition pathways.[4]

  • Co-condensation on Cold Finger: Ensures that the highly reactive nitrile oxide immediately encounters the trapping agent at a very low temperature, maximizing the yield of the cycloaddition product.

VI. Characterization of Products

The products of the ring-opening reactions and subsequent trapping can be characterized using standard spectroscopic techniques.

TechniqueExpected Observations for Isoxazoline Product
¹H NMR Signals corresponding to the methyl group from the original oxadiazole, as well as signals for the protons on the newly formed isoxazoline ring and the side chain from the dipolarophile.
¹³C NMR Resonances for the carbons of the isoxazoline ring, the methyl group, and the carbons from the trapped dipolarophile.
IR Spectroscopy Characteristic C=N stretching vibration of the isoxazoline ring.
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the cycloaddition product.

VII. Conclusion

The ring-opening of this compound is a synthetically powerful transformation that provides access to the highly reactive and versatile acetonitrile oxide intermediate. Both thermal and photochemical methods can be employed to effect this transformation. The ability to trap the generated nitrile oxide in situ with a variety of dipolarophiles opens up a vast chemical space for the synthesis of novel heterocyclic compounds, which are of paramount importance in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this fascinating reaction.

VIII. References

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  • de Souza, M. C. B. V., de Almeida, V. F., de Faria, A. R., & de Almeida, M. V. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(11), 2056-2064. --INVALID-LINK--

  • Yin, P., & Parrish, D. A. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 5039. --INVALID-LINK--

  • Krajcovicova, S., Kolarovic, A., & Fisera, L. (2005). 1,3-Dipolar cycloadditions of mesitonitrile oxide to chiral α,β-unsaturated enones catalyzed by Lewis acids. ARKIVOC, 2005(5), 103-115. --INVALID-LINK--

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  • Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety. Chemical Methodologies, 6(10), 808-818. --INVALID-LINK--

  • Fershtat, L. L., & Makhova, N. N. (2021). Novel Arylazo‐1,2,5‐oxadiazole Photoswitches: Synthesis, Photoisomerization and Nitric Oxide Releasing Properties. Chemistry – A European Journal, 27(1), 132-141. --INVALID-LINK--

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References

Application Notes and Protocols for Nucleophilic Substitution Reactions on the 3-Methyl-1,2,5-oxadiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Methyl-1,2,5-oxadiazole Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a vital heterocyclic motif in modern medicinal chemistry and materials science. Its inherent electron-deficient nature, a consequence of the two electronegative nitrogen atoms, imparts unique chemical properties that are highly sought after in drug design. The this compound scaffold serves as a versatile starting point for the synthesis of a diverse array of functionalized molecules. This ring system is often employed as a bioisostere for ester and amide groups, enhancing metabolic stability and modulating physicochemical properties of parent compounds. Furthermore, derivatives of this ring are found in a range of pharmacologically active agents and are explored as high-energy density materials.

Mastery of the substitution patterns of the this compound ring is therefore critical for chemists aiming to leverage its properties. This guide provides a detailed exploration of two primary pathways for nucleophilic substitution: direct substitution on the heterocyclic ring at the C4 position and functionalization via substitution on the C3-methyl group. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-tested protocols for their execution.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Mechanistic Overview and Rationale

The 1,2,5-oxadiazole ring is intrinsically electron-poor, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other electron-deficient aromatic systems, such as those bearing multiple nitro groups. For a successful SNAr reaction to occur on the this compound ring, a suitable leaving group must be present at the C4 position. Halogens (e.g., Cl, Br) or nitro groups serve this purpose effectively.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electronegative nitrogen and oxygen atoms of the ring, which provides the thermodynamic driving force for this initial step. In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the oxadiazole ring is restored.

Caption: Generalized workflow for SNAr on the 1,2,5-oxadiazole ring.

Protocol: Synthesis of 4-Amino-3-methyl-1,2,5-oxadiazole from 4-Chloro-3-methyl-1,2,5-oxadiazole

This protocol details the substitution of a chloro group at the C4 position with an amino group using ammonia. This is a foundational reaction for introducing nitrogen-based nucleophiles, which are prevalent in pharmacologically active molecules.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Chloro-3-methyl-1,2,5-oxadiazole>97%Commercial SourceStarting material. Handle with care.
Ammonia solution (28-30% in water)ACS ReagentCommercial SourceExcess is used. Corrosive.
Ethanol (EtOH)AnhydrousCommercial SourceSolvent.
Dichloromethane (DCM)ACS ReagentCommercial SourceFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentPrepared in-houseFor workup.
BrineACS ReagentPrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercial SourceDrying agent.
Pressure-rated reaction vessel--Required for heating with ammonia.

Step-by-Step Protocol:

  • Reaction Setup: In a pressure-rated glass vessel equipped with a magnetic stir bar, dissolve 4-chloro-3-methyl-1,2,5-oxadiazole (1.0 eq) in ethanol (approximately 0.2 M concentration).

  • Addition of Nucleophile: Cool the solution in an ice bath. Carefully add an excess of concentrated aqueous ammonia solution (10-20 eq).

    • Expert Insight: The use of a large excess of ammonia is crucial to drive the reaction to completion and to minimize potential side reactions. The reaction is performed in a sealed vessel due to the volatility of ammonia, especially upon heating.

  • Reaction Conditions: Securely seal the pressure vessel. Allow the mixture to warm to room temperature, then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction vessel to room temperature, then carefully vent any excess pressure in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Trustworthiness: The washing steps are essential to remove unreacted ammonia and any inorganic byproducts, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure 4-amino-3-methyl-1,2,5-oxadiazole.

Part 2: Side-Chain Functionalization via Deprotonation of the C3-Methyl Group

Mechanistic Overview and Rationale

An alternative and powerful strategy for elaborating the this compound scaffold is through the functionalization of the methyl group. The electron-withdrawing nature of the furazan ring increases the acidity of the protons on the adjacent methyl group, making them susceptible to deprotonation by a strong base. This "lateral lithiation" generates a stabilized carbanion.

This nucleophilic carbanion can then react with a wide variety of electrophiles (E+), allowing for the introduction of diverse functional groups at the side chain. This method provides a complementary approach to direct ring substitution and significantly expands the synthetic possibilities. A study by Micet et al. (1970) demonstrated that 3,4-dimethyl-1,2,5-oxadiazole successfully undergoes this lateral lithiation, highlighting the feasibility of this approach.[1][2]

Caption: Pathway for side-chain functionalization via lateral lithiation.

Protocol: Synthesis of (3-Methyl-1,2,5-oxadiazol-4-yl)acetic acid via Lateral Lithiation and Carboxylation

This protocol is based on the principles established for the lateral lithiation of methyl-substituted azoles and provides a method to synthesize the corresponding acetic acid derivative, a valuable building block for further elaboration.[1][2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,4-Dimethyl-1,2,5-oxadiazole>97%Commercial SourceStarting material.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercial SourcePyrophoric. Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeCommercial SourceSolvent. Must be dry.
Dry Ice (solid CO₂)-Local SupplierElectrophile.
Diethyl etherAnhydrousCommercial SourceFor workup.
Hydrochloric acid (HCl)2 M aqueousPrepared in-houseFor acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercial SourceDrying agent.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Substrate: Using a syringe, add anhydrous tetrahydrofuran (THF) to the flask, followed by 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

    • Expert Insight: The low temperature is critical to prevent side reactions, such as addition of the organolithium to the ring or ring cleavage. The slight excess of n-BuLi ensures complete deprotonation.

  • Carboxylation: Crush dry ice into a powder in a separate dry flask. While maintaining vigorous stirring, carefully transfer the lithiated intermediate solution via cannula onto the powdered dry ice. A large excess of CO₂ is used.

    • Trustworthiness: Quenching the reaction with an electrophile like CO₂ is a self-validating step. The formation of the carboxylic acid product confirms the successful generation of the nucleophilic carbanion intermediate.

  • Workup: Allow the mixture to warm to room temperature. The excess CO₂ will sublime. Quench the reaction mixture by carefully adding water.

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 2 M HCl. Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude (3-methyl-1,2,5-oxadiazol-4-yl)acetic acid can be purified by recrystallization or column chromatography to yield the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,2,5-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The 1,2,5-oxadiazole (furazan) ring is a key structural motif in medicinal chemistry and materials science, but its synthesis can be sensitive and requires careful control of reaction parameters.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established synthetic strategies.

Core Synthesis Strategy: A Two-Step Approach

The most common and scalable synthesis of asymmetrically substituted 1,2,5-oxadiazoles often begins with a symmetrical precursor. The synthesis of this compound can be efficiently approached via the cyclization of (2E,3E)-butane-2,3-dione dioxime (dimethylglyoxime) to form the key intermediate, 3,4-dimethyl-1,2,5-oxadiazole, followed by a selective oxidation.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Selective Oxidation A Butane-2,3-dione dioxime B 3,4-Dimethyl-1,2,5-oxadiazole A->B  Base-mediated  Dehydration C 3,4-Dimethyl-1,2,5-oxadiazole D This compound-4- carboxylic acid (intermediate) C->D  KMnO4  (Oxidation) E This compound D->E  Decarboxylation  (Further processing)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

Answer: Low yields in heterocyclic synthesis are common and can arise from multiple factors. A systematic approach is the most effective way to identify the root cause.[3]

  • Purity of Reagents and Solvents: This is the most critical starting point. Impurities in your starting dioxime can lead to significant side product formation during cyclization.[3] Ensure solvents are anhydrous where required, as water can interfere with many dehydrating agents and bases.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial.[3] For the cyclization step, insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition of the starting material or product. For the oxidation step, temperature control is vital to prevent over-oxidation.

  • Atmospheric Control: While not all oxadiazole syntheses are strictly air-sensitive, using an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions and is considered good practice for improving reproducibility.[3]

  • Inefficient Work-up and Purification: The product may be lost during extraction or purification. This compound is a relatively small and potentially volatile molecule. Care must be taken during solvent removal (rotoevaporation).[4] Product instability under acidic or basic conditions during workup can also lead to degradation.[5]

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Assess Reagent & Solvent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckWorkup Review Workup & Purification Procedure Start->CheckWorkup CheckAtmosphere Ensure Inert Atmosphere (if applicable) Start->CheckAtmosphere PurifyReagents Action: Purify Reagents, Use Dry Solvents CheckPurity->PurifyReagents Impure OptimizeConditions Action: Systematically Optimize Temp/Time/Reagents CheckConditions->OptimizeConditions Suboptimal ModifyWorkup Action: Modify Extraction, Adjust pH, Use Milder Purification CheckWorkup->ModifyWorkup Losses Detected ImproveAtmosphere Action: Improve Inert Gas Technique CheckAtmosphere->ImproveAtmosphere Inadequate

Caption: Decision tree for troubleshooting low synthesis yield.

Q2: The initial cyclization of butane-2,3-dione dioxime to 3,4-dimethyl-1,2,5-oxadiazole is inefficient. How can I improve it?

Answer: The cyclodehydration of α-dioximes is the key ring-forming step. Its efficiency depends heavily on the choice of dehydrating agent and the reaction conditions.

  • Dehydrating Agent/Base: While strong bases like NaOH or KOH can be used, they may require high temperatures which can lead to decomposition.[2] Milder reagents can offer better control. For instance, 1,1'-Carbonyldiimidazole (CDI) is known to induce the formation of 1,2,5-oxadiazoles from bisoximes at ambient temperatures, which can be advantageous for sensitive substrates.[6]

  • Temperature and Time: For base-mediated cyclizations, balancing temperature and reaction time is key to maximizing conversion while minimizing degradation.[2] It is recommended to monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can influence reaction rate and solubility of intermediates. High-boiling point polar aprotic solvents are often used.

Optimization Parameters for Cyclization

Parameter Condition A (Harsh) Condition B (Mild) Rationale & Key Insight
Reagent 20% aq. NaOH 1,1'-Carbonyldiimidazole (CDI) NaOH is inexpensive but can lead to side products and decomposition at high temperatures. CDI works at room temperature, preserving thermally sensitive functional groups.[6]
Temperature 100-120 °C Room Temperature (20-25 °C) Lower temperatures significantly reduce the risk of product degradation and the formation of tar-like byproducts.[5]

| Solvent | Ethylene Glycol | Tetrahydrofuran (THF) or Acetonitrile | The solvent should be chosen to fully dissolve the starting material and be compatible with the chosen reagent. |

Q3: The selective oxidation of 3,4-dimethyl-1,2,5-oxadiazole is giving me a mixture of starting material, the desired carboxylic acid, and over-oxidized products. How can I improve selectivity?

Answer: Selectively oxidizing one of two identical methyl groups is challenging and requires precise control over the reaction. The goal is to form 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which can then be processed.

  • Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and effective oxidant for this transformation.[2]

  • Stoichiometry: This is the most critical parameter. Use a slight excess of KMnO₄, but avoid a large excess which will lead to the oxidation of both methyl groups. Careful, portion-wise addition of the solid KMnO₄ is crucial to maintain control.[2]

  • Temperature Control: The oxidation is highly exothermic. The reaction must be cooled in an ice bath to maintain a low internal temperature (e.g., below 10 °C). Runaway temperatures will result in poor selectivity and potential safety hazards.

  • Dilution: Running the reaction in a more dilute solution can help to dissipate heat more effectively and improve control over the exothermic process.[2]

Q4: Are there any significant safety hazards I need to be aware of?

Answer: Yes. Low molecular weight 1,2,5-oxadiazoles are energetic compounds and can be explosive.[2]

  • Thermal Stability: The final product and intermediates can be thermally unstable. Avoid high temperatures during distillation if possible. The synthesis of the related carboxylic acid specifically avoids distillation for this reason.[2]

  • Oxidation Step: The oxidation with KMnO₄ is highly exothermic and must be performed with extreme caution, proper cooling, and slow, controlled addition of the reagent.

  • Handling: When handling the isolated product, especially at scale, appropriate safety measures (blast shields, personal protective equipment) are essential. It is often recommended to handle the product as a solution or as a more stable salt when possible.[2]

Experimental Protocols

The following protocols are adapted from established procedures for related compounds and should be optimized for your specific laboratory conditions.[2]

Protocol 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole (Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2E,3E)-butane-2,3-dione dioxime (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., THF) followed by the cyclizing agent (e.g., 1,1'-Carbonyldiimidazole, 1.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be pure enough for the next step or can be purified by column chromatography.

Protocol 2: Selective Oxidation to 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
  • Setup: Dissolve the crude 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq) in a suitable solvent (e.g., water or a co-solvent system) in a flask placed in an ice/water bath.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for several hours after the addition is complete. Monitor by LC-MS.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and the brown manganese dioxide precipitate forms.

  • Isolation: Acidify the mixture with HCl and extract the carboxylic acid product with an appropriate organic solvent. Dry the organic layer and remove the solvent carefully under reduced pressure.

Note: The final conversion to this compound would involve a subsequent decarboxylation step, which must be carefully designed based on the stability of the carboxylic acid intermediate.

References

Purification of 3-Methyl-1,2,5-oxadiazole by distillation or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists, to the technical support center for the purification of 3-Methyl-1,2,5-oxadiazole. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the challenges of obtaining high-purity this compound for your research and development needs. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Choosing the Right Purification Method: Distillation vs. Chromatography

The selection of an appropriate purification technique for this compound is critical and depends on several factors, including the nature of the impurities, the required purity level, and the scale of your synthesis. Below is a decision-making guide to help you choose the most suitable method.

Purification_Decision_Tree start Crude this compound boiling_point_check Are impurities significantly different in boiling point from the product? start->boiling_point_check thermal_stability_check Is the product and are the impurities thermally stable at the boiling point? boiling_point_check->thermal_stability_check Yes chromatography_choice Consider Chromatography boiling_point_check->chromatography_choice No distillation Fractional Distillation thermal_stability_check->distillation Yes thermal_stability_check->chromatography_choice No end High-Purity Product distillation->end impurity_polarity Are impurities of different polarity than the product? chromatography_choice->impurity_polarity flash_chromatography Flash Column Chromatography impurity_polarity->flash_chromatography Yes prep_gc Preparative Gas Chromatography (for volatile impurities) impurity_polarity->prep_gc Volatile Impurities flash_chromatography->end prep_gc->end Chromatography_Troubleshooting start Poor Separation in Flash Chromatography check_tlc Re-evaluate TLC: Is Rf in the optimal range (0.2-0.3)? start->check_tlc adjust_solvent Adjust Solvent System: - Change polarity - Try different solvents check_tlc->adjust_solvent No check_tailing Is there significant peak tailing? check_tlc->check_tailing Yes adjust_solvent->check_tailing add_modifier Add a modifier to the eluent: - Triethylamine for basic compounds - Acetic acid for acidic compounds check_tailing->add_modifier Yes check_loading Was the column overloaded? check_tailing->check_loading No add_modifier->check_loading reduce_load Reduce the sample load check_loading->reduce_load Yes check_packing Is the column well-packed? check_loading->check_packing No reduce_load->check_packing repack_column Repack the column carefully check_packing->repack_column No consider_gradient Consider Gradient Elution check_packing->consider_gradient Yes repack_column->consider_gradient success Improved Separation consider_gradient->success

Technical Support Center: Scale-Up Synthesis of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,2,5-oxadiazole, also known as 3-methylfurazan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. The 1,2,5-oxadiazole (furazan) ring is a critical structural motif in medicinal chemistry and the development of high-energy-density materials.[1][2] Its synthesis, while conceptually straightforward, presents unique challenges upon scale-up that demand careful consideration of reaction parameters, safety protocols, and purification strategies.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and reliable method for synthesizing this compound involves the cyclization of a dioxime precursor, specifically (2E,3E)-butane-2,3-dione dioxime (also known as dimethylglyoxime). This reaction is typically base-mediated. An alternative, though less common, approach involves the thermal fragmentation of larger furazan-containing structures.[3]

Q2: I'm experiencing low yields during the cyclization step. What are the likely causes?

Low yields in the cyclization of (2E,3E)-butane-2,3-dione dioxime are often multifactorial. Key areas to investigate include:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Insufficient base will lead to incomplete reaction, while an overly strong base or excess amount can promote side reactions or degradation of the product.

  • Reaction Temperature: Precise temperature control is crucial. While heating is necessary to drive the cyclization, excessive temperatures can lead to decomposition of the starting material and product.[4]

  • Reaction Time: Incomplete conversion can result from insufficient reaction time. Conversely, prolonged reaction times, especially at elevated temperatures, can contribute to yield loss through degradation.

  • Water Content: The presence of excess water can lead to hydrolysis-based side products. Ensure reagents and solvents are appropriately dried.

Q3: My final product is difficult to purify. What impurities should I expect and how can I remove them?

Common impurities include unreacted starting material, partially cyclized intermediates, and degradation byproducts. The purification of oxadiazoles can be challenging due to their polarity and potential for volatility.[5]

  • Column Chromatography: This is a standard method, but care must be taken to select an appropriate solvent system to achieve good separation without causing the compound to streak or irreversibly adsorb to the stationary phase.[5]

  • Recrystallization: If a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be an effective purification technique.[5]

  • Distillation: Given the volatility of this compound, distillation can be a viable purification method, but it must be conducted with extreme caution due to the energetic nature of oxadiazoles.

Q4: Are there significant safety concerns I should be aware of when working with 1,2,5-oxadiazoles?

Yes, safety is a paramount concern. 1,2,5-oxadiazoles are inherently energetic compounds.[6]

  • Thermal Stability: These compounds can decompose exothermically at elevated temperatures.[4][7] It is imperative to have accurate thermal analysis data (e.g., from Differential Scanning Calorimetry - DSC) to understand the decomposition temperature and energy release.

  • Impact and Friction Sensitivity: While some oxadiazole derivatives are noted for their relative insensitivity compared to traditional explosives, they should always be handled with care to avoid mechanical shock or friction.[1][8]

  • Scale-Up Risks: The potential hazards associated with the exothermic nature of the synthesis and the energetic properties of the product increase significantly with scale. A thorough process safety assessment is mandatory before attempting a large-scale synthesis.

II. Troubleshooting Guide

This section provides a more detailed, issue-specific guide to overcoming common challenges in the scale-up synthesis of this compound.

Issue 1: Inconsistent Reaction Kinetics and Yield During Scale-Up

Causality: Heat and mass transfer limitations are common culprits when moving from a lab-scale flask to a larger reactor. Inefficient stirring can create localized "hot spots" where the temperature exceeds the desired setpoint, leading to side reactions and decomposition. Similarly, poor mixing can result in non-uniform distribution of the base, causing inconsistent reaction progress.

Troubleshooting Protocol:

  • Reactor Configuration:

    • Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to promote good top-to-bottom mixing.

    • Utilize a jacketed reactor with a reliable temperature control unit to maintain a consistent internal temperature.

  • Reagent Addition:

    • Implement controlled, portion-wise, or continuous addition of the base to manage the exotherm of the reaction.

    • Consider diluting the reaction mixture to improve heat dissipation.

  • Process Analytical Technology (PAT):

    • Employ in-situ monitoring techniques (e.g., FTIR or Raman spectroscopy) to track the consumption of the starting material and the formation of the product in real-time. This allows for more precise determination of reaction completion and can help identify the formation of intermediates or byproducts.

Issue 2: Formation of Persistent Impurities

Causality: The formation of byproducts often stems from competing reaction pathways or degradation. For instance, incomplete cyclization can leave behind oxime intermediates. Hydrolysis of the nitrile precursors or the final product can also occur if water is not adequately controlled.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize the introduction of water and other reactive impurities.

  • Work-up Procedure:

    • Quench the reaction carefully at a controlled temperature to prevent further reactions or degradation.

    • Optimize the extraction process to selectively remove impurities. A well-chosen solvent can significantly improve the purity of the crude product before final purification.

Issue 3: Challenges in Product Isolation and Handling

Causality: this compound is a relatively low molecular weight, potentially volatile compound. Isolation via traditional methods like distillation can be hazardous on a larger scale. The energetic nature of the product necessitates careful handling procedures to mitigate risks.

Troubleshooting Protocol:

  • Alternative to Distillation:

    • Prioritize isolation through extraction rather than distillation for larger quantities.

    • If the product is a solid at room temperature, crystallization is a safer alternative.

  • Salt Formation for Handling:

    • For carboxylic acid derivatives of oxadiazoles, forming a salt (e.g., with N-methylmorpholine) can improve handling safety and facilitate isolation.

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Always use appropriate PPE, including safety glasses, flame-retardant lab coats, and blast shields, especially during scale-up.

    • Conduct reactions in a well-ventilated fume hood or a designated high-hazard area.

III. Experimental Protocols & Data

Protocol: Base-Mediated Cyclization of (2E,3E)-butane-2,3-dione dioxime

This protocol is a generalized representation and must be adapted and optimized for specific scales and equipment.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is charged with (2E,3E)-butane-2,3-dione dioxime and a suitable solvent (e.g., an aqueous base solution).

  • Reagent Addition: The base (e.g., an aqueous solution of sodium hydroxide) is added portion-wise or via the addition funnel at a rate that maintains the internal temperature within the desired range (e.g., 60-70 °C).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Table 1: Critical Process Parameters and Their Impact
ParameterRecommended RangePotential Issues if Deviated
Temperature 60 - 80 °CToo Low: Slow or incomplete reaction. Too High: Increased byproduct formation and risk of thermal decomposition.
Base Concentration 1.5 - 2.5 MToo Low: Incomplete conversion. Too High: Product degradation.
Reaction Time 2 - 6 hoursToo Short: Incomplete reaction. Too Long: Increased degradation and byproduct formation.
Stirring Speed 200 - 400 RPMToo Low: Poor mixing, localized overheating. Too High: Excessive shear, potential for splashing.

IV. Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway start (2E,3E)-butane-2,3-dione dioxime intermediate Cyclization Intermediate start->intermediate Base (e.g., NaOH), Heat product This compound intermediate->product Dehydration

Caption: Synthesis of this compound from its dioxime precursor.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Verify Temperature Control start->check_temp check_base Analyze Base Stoichiometry & Concentration start->check_base check_time Review Reaction Time start->check_time check_purity Assess Starting Material Purity start->check_purity adjust_params Adjust Reaction Parameters check_temp->adjust_params check_base->adjust_params check_time->adjust_params check_purity->adjust_params optimize_stirring Optimize Agitation solution Improved Yield optimize_stirring->solution adjust_params->optimize_stirring If mixing is suspected implement_pat Implement In-situ Monitoring (PAT) adjust_params->implement_pat For better control adjust_params->solution If successful implement_pat->solution

Caption: A logical workflow for diagnosing and resolving low yield issues.

V. References

  • Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Material. American Chemical Society. 7

  • 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance | Request PDF. ResearchGate. 1

  • 1-2-5-oxadiazole-based-high-energy-density-materials-synthesis-and-performance. Bohrium. 9

  • Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. Angewandte Chemie - International Edition. 8

  • purification challenges of 3-methyl-2H-1,2,4-oxadiazol-5-one. Benchchem. 5

  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. University of Michigan. 3

  • Synthesis of 1,2,5-oxadiazoles. Organic Chemistry Portal. 6

  • Furazans in Medicinal Chemistry. ACS Publications. 2

  • Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. ResearchGate. 4

  • Two-Step, Multi-Kilo Synthesis of 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development. --INVALID-LINK--

References

Technical Support Center: Stability and Degradation Studies of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,2,5-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies. Here, we synthesize established principles of chemical stability with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 1,2,5-oxadiazole (furazan) ring?

A1: The 1,2,5-oxadiazole ring is a five-membered aromatic heterocycle. Generally, it is considered to be relatively stable due to its aromaticity. However, like many heterocyclic systems, its stability is susceptible to specific environmental conditions. The primary routes of degradation are typically through thermal, hydrolytic (pH-dependent), and photolytic pathways. The electron-deficient nature of the ring can make it susceptible to nucleophilic attack under certain conditions.

Q2: How does the methyl group in this compound influence its stability?

A2: The methyl group at the 3-position is an electron-donating group. This can subtly influence the electronic distribution within the oxadiazole ring, potentially affecting its susceptibility to certain degradation pathways. For instance, it might slightly alter the rate of hydrolysis compared to the unsubstituted parent ring. Furthermore, the methyl group itself can be a site for oxidative degradation, potentially forming hydroxymethyl or carboxylic acid derivatives under strong oxidative stress.

Q3: What are the expected major degradation pathways for this compound?

A3: Based on the known chemistry of the 1,2,5-oxadiazole ring, the following degradation pathways are anticipated:

  • Thermal Degradation: The most likely pathway is the cleavage of the O(1)-N(2) and C(3)-C(4) bonds, which would lead to the formation of acetonitrile (from the C3-methyl and C4 fragment) and a nitrile oxide intermediate.[1][2]

  • Hydrolytic Degradation: Under acidic or basic conditions, the oxadiazole ring can undergo hydrolysis, leading to ring-opening. The stability of some oxadiazole derivatives is known to be pH-dependent, with maximal stability often observed between pH 3 and 5.[3][4]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, potentially leading to N-oxides or degradation of the methyl group to a carboxylic acid.

  • Photolytic Degradation: Exposure to UV light may induce molecular rearrangements or fragmentation of the oxadiazole ring.[5]

Troubleshooting Guides

Hydrolytic Stability Studies

Q: I am observing rapid degradation of this compound in my aqueous formulation, even at neutral pH. What could be the cause?

A: While some oxadiazoles show maximum stability in the pH 3-5 range, "neutral" pH (around 7) can still be sufficiently basic to catalyze hydrolysis in sensitive compounds.[3][4]

  • Troubleshooting Steps:

    • Verify pH: Ensure your pH measurement is accurate and that the pH of your formulation is not drifting over time.

    • Buffer Effects: Certain buffer species can act as catalysts for hydrolysis. Investigate if a different buffer system (e.g., citrate vs. phosphate) impacts the degradation rate.

    • Excipient Interaction: Other components in your formulation could be interacting with the compound. Conduct a systematic study by removing or replacing excipients to identify any incompatibilities.

    • Temperature: Ensure your stability studies are conducted at the intended temperature, as elevated temperatures will accelerate hydrolysis.

Q: My HPLC analysis shows multiple new peaks appearing during my acid hydrolysis study. How can I determine the primary degradant?

A: The appearance of multiple peaks can indicate a complex degradation pathway or the formation of secondary degradants.

  • Troubleshooting Steps:

    • Time-Course Study: Analyze samples at multiple, shorter time points (e.g., 2, 4, 8, 24 hours). The primary degradant should appear first and its concentration should initially increase, while secondary degradants will appear later.

    • LC-MS/MS Analysis: Utilize mass spectrometry to identify the molecular weights of the degradants. This will help in proposing structures and distinguishing between isomers or related compounds.

    • Controlled Degradation: Perform the degradation at a lower temperature or with a less concentrated acid to slow down the reaction, making it easier to identify the initial products.

Thermal Stability Studies

Q: I am seeing a lower-than-expected decomposition temperature for my sample of this compound in my TGA analysis.

A: This could be due to impurities in your sample or the experimental conditions.

  • Troubleshooting Steps:

    • Purity Analysis: Confirm the purity of your sample using techniques like HPLC, GC-MS, or NMR. Impurities, such as residual solvents or starting materials from synthesis, can lower the decomposition temperature.

    • Heating Rate: The heating rate in TGA can affect the observed decomposition temperature. Ensure you are using a standard heating rate (e.g., 10 °C/min) for comparability.

    • Atmosphere: The atmosphere in the TGA (e.g., nitrogen vs. air) will influence the degradation pathway. Thermal degradation in an inert atmosphere may differ from thermal-oxidative degradation in air.

Photostability Studies

Q: My compound appears to be degrading under ambient laboratory light. How can I confirm and mitigate this?

A: Photolability can be a significant issue. A systematic approach is needed to confirm and manage it.

  • Troubleshooting Steps:

    • Controlled Photostability Study: Conduct a forced degradation study according to ICH Q1B guidelines. Expose your compound in solution and as a solid to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Dark Control: Always include a "dark" control sample, wrapped in aluminum foil, and stored under the same conditions (temperature and humidity) to differentiate between photolytic and thermal degradation.

    • Light-Protective Packaging: If photolability is confirmed, use amber vials or other light-blocking containers for storage and handling.

    • Filter Wavelength: If possible, use filters to expose your sample to specific wavelengths of light to understand which part of the spectrum is causing the degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze by a stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Assess the peak purity of the parent compound in the presence of degradation products using a PDA detector.

    • If significant degradation is observed (typically 5-20%), the method is considered stability-indicating.[6]

Data Presentation & Visualizations

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hoursRing opening
Base Hydrolysis 0.1 M NaOH60°C24 hoursRing opening
Oxidation 3% H₂O₂Room Temp24 hoursN-oxidation, methyl group oxidation
Thermal (Solid) Heat80°C48 hoursRing cleavage
Photolytic ICH Q1B light exposureAmbientAs per ICH Q1BRing rearrangement/cleavage

Diagram 1: Proposed Thermal Degradation Pathway of this compound

G cluster_start Starting Material cluster_process Process cluster_products Degradation Products start This compound process Thermal Stress (Δ) start->process Cleavage of O(1)-N(2) and C(3)-C(4) bonds product1 Acetonitrile process->product1 product2 Nitrile Oxide Intermediate process->product2

Caption: Proposed fragmentation of this compound under thermal stress.

Diagram 2: Workflow for Troubleshooting Unexpected Degradation

G cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_solution Corrective Actions start Unexpected Degradation Observed q1 Is the degradation pathway known? start->q1 a1_yes Characterize degradants (LC-MS, NMR) to confirm identity. q1->a1_yes Yes a1_no Perform forced degradation study to identify potential pathways. q1->a1_no No q2 Check for Impurities in Starting Material a1_yes->q2 a1_no->q2 q3 Evaluate Formulation Excipients q2->q3 sol1 Re-purify Starting Material q2->sol1 q4 Review Storage & Handling Conditions (Temp, Light, pH) q3->q4 sol2 Reformulate with Compatible Excipients q3->sol2 sol3 Implement Protective Storage (e.g., amber vials, inert atmosphere) q4->sol3

Caption: Decision tree for investigating unexpected degradation of this compound.

References

Preventing side reactions in 3-Methyl-1,2,5-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1,2,5-oxadiazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound (also known as 3-methylfurazan). This guide is designed to provide expert insights and practical troubleshooting advice to overcome common challenges encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and reproducible synthetic process.

The 1,2,5-oxadiazole ring is a valuable scaffold in medicinal chemistry and materials science, often used as a bioisostere for ester and amide groups and as a component in energetic materials.[1][2][3][4] However, its synthesis can be prone to side reactions that lower yield and complicate purification. This guide addresses the most pressing of these challenges in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My yield of this compound is consistently low after the cyclization of butane-2,3-dione dioxime (dimethylglyoxime). What are the primary causes and how can I improve it?

Answer: Low yields in this synthesis typically stem from two main issues: incomplete cyclization of the dioxime starting material or decomposition of the product under harsh reaction conditions. The dehydration of a dioxime is a common and effective method for forming the 1,2,5-oxadiazole ring.[5] However, the specific conditions are critical.

Causality and Strategic Solutions:

  • Inefficient Dehydration/Cyclization: The conversion of the vicinal dioxime to the oxadiazole ring requires the removal of two molecules of water. If the dehydrating agent is too weak or the temperature is too low, the reaction will not proceed to completion.

    • Expert Recommendation: While various dehydrating agents like succinic anhydride or thionyl chloride can be used, a base-mediated cyclization is often employed.[5] A key challenge is balancing reaction temperature and time to maximize conversion while minimizing side reactions.[6] Using a strong base like sodium hydroxide in a suitable solvent and carefully controlling the temperature is crucial. Insufficient heat will lead to a sluggish reaction, while excessive heat can cause decomposition.

  • Product Decomposition: 1,2,5-Oxadiazoles, particularly low molecular weight derivatives, can be thermally sensitive.[7][8] Prolonged exposure to high temperatures during the reaction or workup can lead to ring cleavage, resulting in nitrile and nitrile oxide fragments.[7][8]

    • Expert Recommendation: Implement a post-reaction cooling step immediately after the optimal reaction time has been reached. This prevents further degradation of the newly formed product while awaiting workup.[6] During purification, avoid high-temperature distillation if possible. Opt for extraction-based workups and, if necessary, use vacuum distillation at the lowest feasible temperature.

  • Hydrolysis Side Reactions: In base-mediated aqueous cyclizations, the desired product or intermediates can be susceptible to hydrolysis, leading to ring-opened byproducts.

    • Expert Recommendation: Minimize the reaction time to what is necessary for complete cyclization. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal endpoint. Once the reaction is complete, promptly begin the workup to isolate the product from the aqueous basic medium.

Below is a troubleshooting workflow to diagnose and address low yield:

G start Low Yield of This compound check_sm Is unreacted starting material present? start->check_sm check_byproducts Are significant byproducts observed (e.g., by GC-MS)? check_sm->check_byproducts No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes decomposition Product Decomposition or Side Reactions check_byproducts->decomposition Yes other_issues Consider purification loss or mechanical errors. check_byproducts->other_issues No solution1 Increase reaction temperature or time cautiously. Verify dehydrating agent activity. incomplete_rxn->solution1 Solution solution2 Reduce reaction temperature. Shorten reaction time. Implement post-reaction cooling. Use milder workup conditions. decomposition->solution2 Solution

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing a significant amount of 3,4-dimethylfuroxan (the N-oxide of my product) as a byproduct. How can I prevent its formation?

Answer: The formation of a furoxan (1,2,5-oxadiazole N-oxide) alongside the desired furazan (1,2,5-oxadiazole) is a very common issue. This typically occurs when the synthesis starts from an α-dioxime and involves an oxidative cyclization step, or when the starting materials or reagents can lead to oxidation. Furoxans are often generated from the dimerization of nitrile oxides or the cyclization of α-nitro-ketoximes.[9]

Causality and Strategic Solutions:

  • Oxidative Conditions: If your reaction conditions are inadvertently oxidative, you can form the N-oxide. For example, some reagents used for cyclization can have oxidizing properties, or the presence of certain metal catalysts can promote oxidation.

    • Expert Recommendation: The most direct way to obtain the furazan is to deoxygenate the furoxan byproduct. If you have a mixture, you can treat it with a reducing agent like a trialkyl phosphite (e.g., triethyl phosphite or trimethyl phosphite).[5][10] This will selectively deoxygenate the furoxan to the desired this compound without cleaving the ring.

  • Starting Material Choice: Some synthetic routes inherently produce furoxans first, which are then deoxygenated in a subsequent step. If your goal is the furazan directly, this may not be the optimal route.

    • Expert Recommendation: Ensure your primary synthesis route is the dehydration of a simple α-dioxime, which is less prone to forming the N-oxide compared to other methods.[5] The direct cyclization of butane-2,3-dione dioxime with a non-oxidizing dehydrating agent is the preferred pathway.

The relationship between the desired product and the furoxan side product is illustrated below:

G cluster_main Desired Pathway cluster_side Side Reaction / Alternative Route Dioxime Butane-2,3-dione dioxime Product This compound (Furazan) Dioxime->Product Dehydration (-2 H2O) Furoxan 3,4-Dimethylfuroxan (N-Oxide) Product->Furoxan Oxidation Furoxan->Product Deoxygenation (e.g., P(OR)3)

Caption: Synthesis pathway and furoxan side reaction.

Question 3: How do I effectively purify this compound from the reaction mixture? My crude product seems to co-distill with impurities.

Answer: Effective purification is critical, especially given the potential for thermally induced degradation. This compound is a relatively volatile liquid, which can make separation from other low-boiling impurities challenging.

Causality and Strategic Solutions:

  • Thermal Instability: As mentioned, high temperatures are detrimental. Standard atmospheric distillation can lead to decomposition and lower recovery.

    • Expert Recommendation: Use vacuum distillation. This allows the product to boil at a much lower temperature, preserving its integrity. Ensure your vacuum system is robust and can achieve a stable, low pressure.

  • Aqueous Workup Challenges: The product has some solubility in water, which can lead to losses during aqueous extractions.

    • Expert Recommendation: When performing extractions from an aqueous phase, use a low-polarity organic solvent (e.g., dichloromethane, diethyl ether) and perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction. This maximizes recovery. After combining the organic layers, dry thoroughly with an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.

  • Chromatography Issues: While possible, chromatographic purification can be complicated by the product's volatility.

    • Expert Recommendation: Column chromatography is generally not the preferred method for this compound on a large scale. If it must be used for small-scale purification, use a low-boiling eluent system and take care to avoid evaporation of the product from the column fractions. Pre-treating silica gel with a small amount of a base like triethylamine can sometimes prevent irreversible adsorption of heterocyclic compounds.[11]

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest Practices
Vacuum Distillation Excellent for separating by boiling point; reduces thermal stress.May not separate from impurities with similar boiling points.Use a fractionating column for better separation; ensure a stable vacuum.
Solvent Extraction Good for removing water-soluble impurities (salts) and non-polar byproducts.Potential for product loss due to aqueous solubility; emulsion formation.Use brine washes to break emulsions; perform multiple extractions.
Column Chromatography Can provide high purity and separate complex mixtures.Product volatility can lead to loss; potential for irreversible adsorption on silica.[11]Use for small scale only; carefully select eluent via TLC; consider treated silica.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dioxime Cyclization

This protocol is a representative method and should be adapted and optimized based on laboratory safety assessments.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butane-2,3-dione dioxime (1.0 eq).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 4.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Cooling: Crucially , once the reaction is complete, immediately cool the flask in an ice-water bath to quench the reaction and prevent product degradation.[6]

  • Extraction: Transfer the cooled mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL for a ~0.1 mol scale reaction).

  • Washing & Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent carefully using a rotary evaporator with minimal heat.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Protocol 2: Deoxygenation of Furoxan Byproduct
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the crude product mixture containing the furoxan byproduct in a suitable solvent like toluene.

  • Reagent Addition: Add triethyl phosphite (P(OEt)₃) (1.1-1.5 eq relative to the estimated amount of furoxan).

  • Reaction: Heat the mixture to reflux and monitor the reaction by GC-MS. The conversion of the furoxan to the furazan can be tracked by the disappearance of the furoxan peak and the appearance of the triethyl phosphate byproduct peak.

  • Workup: Once the reaction is complete, cool the mixture. The solvent and excess phosphite can be removed under reduced pressure. The residue can then be purified by vacuum distillation.

References

Troubleshooting low yields in 3-Methyl-1,2,5-oxadiazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1,2,5-oxadiazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in their synthetic routes. Here, we dissect common experimental hurdles, explain the underlying chemical principles, and provide field-proven strategies to optimize your reactions.

Troubleshooting Guide: Addressing Low Yields

This section uses a question-and-answer format to tackle specific problems you may be facing at the bench.

Q1: My initial cyclization of (2E,3E)-butane-2,3-dione dioxime to form 3,4-dimethyl-1,2,5-oxadiazole is inefficient, resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the formation of the 1,2,5-oxadiazole (also known as furazan) ring from a dioxime precursor typically stem from three main areas: incomplete dehydration, degradation of the product, or competing side reactions.

Causality and Strategic Solutions:

  • Incomplete Dehydration/Cyclization: The conversion of the dioxime to the oxadiazole is a dehydration reaction. If the conditions are not forcing enough, the reaction may stall.

    • Thermal Conditions: While heating is necessary, excessive temperatures can lead to decomposition. A careful balance is critical. For instance, in flow chemistry setups, optimizing the reaction temperature and residence time is key to maximizing conversion while minimizing degradation.[1]

    • Dehydrating Agent: Traditional methods use agents like succinic anhydride or thionyl chloride.[2] In modern base-mediated syntheses, the choice and concentration of the base are crucial for promoting the cyclization cascade.

  • Product Degradation: The 1,2,5-oxadiazole ring, especially in simple, low molecular weight forms, can be unstable under harsh conditions.

    • Post-Reaction Quenching: The product can be susceptible to hydrolysis or decomposition in the hot reaction mixture. Implementing a rapid cooling loop immediately after the reaction residence time can prevent product loss before work-up.[1]

    • pH Control: Harsh acidic or basic conditions during work-up can lead to ring opening. Neutralization and extraction should be performed promptly and at controlled temperatures.

  • Starting Material Purity: Impurities in the (2E,3E)-butane-2,3-dione dioxime can introduce competing reactions or inhibit the catalyst/reagent. Always verify the purity of your starting materials via NMR or melting point analysis.

Experimental Protocol: Optimizing Dioxime Cyclization in a Flow Reactor

This protocol is adapted from a scaled-up synthesis of a related derivative and highlights key optimization parameters.[1]

Objective: To maximize the conversion of (2E,3E)-butane-2,3-dione dioxime to 3,4-dimethyl-1,2,5-oxadiazole while minimizing byproduct formation.

Materials:

  • (2E,3E)-butane-2,3-dione dioxime

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Toluene or other suitable organic solvent

  • Flow reactor system with temperature control and a cooling loop

Procedure:

  • Prepare two separate feed solutions: one containing the dioxime in an organic solvent and the other containing the aqueous base.

  • Using a pump system, introduce the two streams into a T-mixer to ensure rapid and efficient mixing.

  • Pass the combined stream through a heated tubing reactor. Key parameters to optimize are outlined in the table below.

  • Immediately following the heated reactor, direct the mixture through a cooling loop to rapidly decrease the temperature and quench the reaction.

  • Collect the output in a separation funnel for work-up. Isolate the product via extraction rather than distillation to avoid potential decomposition of the energetic compound.[1]

Table 1: Key Parameters for Optimization

ParameterRange to InvestigateRationale
Temperature 80 - 120 °CBalances reaction rate against thermal decomposition.
Residence Time 5 - 30 minutesEnsures complete conversion without prolonged exposure to heat.
Base Equivalents 1.1 - 2.0 eqSufficient base is needed to drive the reaction, but excess can promote hydrolysis.

Troubleshooting Logic Diagram

G start Low Yield in Dioxime Cyclization check_conversion Analyze Crude Reaction Mixture (GC/MS, NMR) Is starting material present? start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Yes side_products Significant Side Products Observed? check_conversion->side_products check_purity Verify Starting Material Purity (NMR, MP) check_conditions Review Reaction Conditions optimize_temp Increase Temperature or Residence Time check_conditions->optimize_temp optimize_reagent Increase Dehydrating Agent/Base Concentration check_conditions->optimize_reagent incomplete->check_purity If conditions seem correct incomplete->check_conditions hydrolysis Possible Hydrolysis/Decomposition side_products->hydrolysis Yes purification_issue Difficulty in Purification side_products->purification_issue No, but final yield is low solution_temp Implement Post-Reaction Cooling Loop Decrease Reaction Temperature hydrolysis->solution_temp solution_workup Ensure Prompt & Neutral Work-up hydrolysis->solution_workup solution_purification Use Extraction Instead of Distillation Consider Salt Formation for Handling purification_issue->solution_purification

Caption: Troubleshooting logic for low yield in dioxime cyclization.

Q2: I'm observing an unexpected byproduct. What is it likely to be?

In oxadiazole synthesis, byproduct formation often arises from cleavage of intermediates or rearrangement reactions. For 1,2,4-oxadiazoles, cleavage of the O-acylamidoxime intermediate is a common issue.[3] For 1,2,5-oxadiazoles derived from dioximes, incomplete cyclization or hydrolysis can leave undesired hydroxyl-containing intermediates. If starting from a 1,2,5-oxadiazole-2-oxide (a furoxan), incomplete deoxygenation is the most obvious culprit.[2][4]

Mitigation Strategy:

  • Characterize the Impurity: Isolate the byproduct and characterize it using NMR and Mass Spectrometry. Understanding its structure is the key to diagnosing the unintended reaction pathway.

  • Refine Reaction Conditions: If the byproduct results from decomposition, reducing the reaction temperature or time may be effective.[1] If it's from a competing reaction, altering the solvent or base could shift the equilibrium toward the desired product.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes for constructing the 1,2,5-oxadiazole ring?

There are three main strategies for forming the 1,2,5-oxadiazole (furazan) core:[2]

  • Dehydration of α-Dioximes: This is a very common and effective method, involving the cyclization and dehydration of a 1,2-dione dioxime. The synthesis of 3,4-dimethyl-1,2,5-oxadiazole from (2E,3E)-butane-2,3-dione dioxime is a classic example of this approach.[1]

  • Deoxygenation of 1,2,5-Oxadiazole-2-oxides (Furoxans): Furoxans, which can be synthesized via methods like the dimerization of nitrile oxides, can be reduced to the corresponding 1,2,5-oxadiazole.[4] Trialkylphosphites are often used for this reduction.[2]

  • Ring Transformation Reactions: Less commonly, other heterocyclic systems can be chemically transformed into the 1,2,5-oxadiazole ring.

Synthetic Workflow Diagram

G cluster_0 Core Synthesis cluster_1 Functionalization (Example) Dioxime (2E,3E)-butane-2,3-dione dioxime Cyclization Base-Mediated Dehydration/Cyclization Dioxime->Cyclization Precursor 3,4-Dimethyl-1,2,5-oxadiazole Cyclization->Precursor Oxidation Selective Oxidation (e.g., KMnO4) Precursor->Oxidation CarboxylicAcid 4-Methyl-1,2,5-oxadiazole- 3-carboxylic acid Decarboxylation Decarboxylation (Heat or Catalyst) CarboxylicAcid->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct

Caption: General synthetic workflow to this compound.

Q: What are the critical safety considerations when working with 1,2,5-oxadiazoles?

This is a point of utmost importance. 1,2,5-oxadiazole derivatives, particularly those with low molecular weight and high nitrogen content, are often high-energy density materials.[5] They can be thermally unstable and potentially explosive.[1]

Key Safety Mandates:

  • Process Safety Testing: Before any scale-up, differential scanning calorimetry (DSC) and other thermal hazard assessments are essential to understand the decomposition profile and thermal stability of intermediates and the final product.[1]

  • Avoid Isolation When Possible: Do not use distillation for purification if possible, as it combines heat and concentration of an energetic material.[1] Using the product directly in the next step as a solution is a safer alternative.

  • Controlled Conditions: When running reactions, especially oxidations which can be highly exothermic, use portion-wise addition of reagents and ensure adequate cooling to manage the reaction temperature.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and blast shields, especially when working at scale or with unknown derivatives.

Q: How does solvent choice impact the reaction?

Solvent selection can significantly influence yield and reaction profile. In base-mediated cyclizations, polar aprotic solvents like DMSO have been shown to be effective.[5][6] However, for industrial applications, considerations around "green chemistry" principles are becoming more important, encouraging the use of less hazardous solvents with easier recycling profiles.[7] For work-up and extraction, a solvent that provides good solubility for the product while being immiscible with the aqueous phase is required; toluene is a common choice.[1] The solvent's boiling point is also a critical factor, as it dictates the accessible temperature range for the reaction.

References

Technical Support Center: Synthesis of Methyl-Substituted 1,2,5-Oxadiazoles (Furazans)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for the synthesis of methyl-substituted 1,2,5-oxadiazoles, commonly known as furazans. Given the specific challenges and energetic nature of these low molecular weight heterocycles, this document is structured to address frequently asked questions and troubleshoot common experimental issues. The protocols and advice are grounded in established chemical principles to ensure safety, efficiency, and reproducibility in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of the 1,2,5-oxadiazole core, focusing on catalyst selection, reaction mechanisms, and critical safety measures.

Q1: What are the primary catalytic and non-catalytic methods for synthesizing the 1,2,5-oxadiazole (furazan) ring?

A1: The most established and robust method for constructing the furazan ring is the cyclodehydration of α-dioximes.[1] This can be achieved through several approaches:

  • Thermal Dehydration: This is a classic method where the α-dioxime is heated, often in the presence of a dehydrating agent like succinic anhydride. The anhydride facilitates the removal of two molecules of water to promote ring closure. For example, heating glyoxime to 150°C with succinic anhydride yields the parent furazan.[1] This method is effective but requires careful temperature control to prevent product decomposition, especially for volatile derivatives.

  • Base-Mediated Cyclization: Strong bases can be used to catalyze the cyclization. While less common for simple furazans, phosphazene superbases have been shown to catalyze intramolecular cyclizations to form other heterocyclic systems and represent a potential area for exploration under mild conditions.[2]

  • Oxidative Cyclization: Certain precursors can be cyclized using an oxidant. For instance, oxidative cyclization of 1,2-dioximes using copper(II) ions can produce furoxans (the N-oxide cousins of furazans), which can sometimes be deoxygenated to the corresponding furazan.[3] Hypervalent iodine reagents like PIDA (phenyliodine diacetate) have also been used to create fused furazan systems, highlighting the utility of mild oxidants.[4]

For synthesizing 3-Methyl-1,2,5-oxadiazole, a common precursor would be a mono-oxime of a methyl-substituted α,β-unsaturated ketone or a related dioxime that can be selectively cyclized. The choice between thermal, base-mediated, or oxidative methods depends on the stability of the starting material and the desired product.

Q2: Can you explain the underlying mechanism of the cyclodehydration of an α-dioxime?

A2: The cyclodehydration of an α-dioxime, such as butane-2,3-dione dioxime (dimethylglyoxime) to form 3,4-dimethyl-1,2,5-oxadiazole, is a concerted process involving the elimination of two water molecules to form the stable aromatic heterocyclic ring.

The reaction is believed to proceed through a series of dehydration steps where the hydroxyl groups of the oximes are eliminated. The process is highly exothermic, and the formation of the stable, aromatic furazan ring is the thermodynamic driving force. While detailed mechanistic studies for simple thermal dehydrations are sparse, the reaction requires overcoming a significant activation energy barrier to initiate the sequential or concerted loss of water, which is why high temperatures or dehydrating agents are necessary.

Workflow for Furazan Synthesis from α-Dioxime

G cluster_start Starting Material Preparation cluster_synthesis Furazan Ring Formation cluster_purification Product Isolation SM α-Diketone (e.g., Butane-2,3-dione) Dioxime α-Dioxime Synthesis (e.g., Butane-2,3-dione dioxime) SM->Dioxime + Hydroxylamine Cyclization Cyclodehydration (Heat / Catalyst) Dioxime->Cyclization Furazan Substituted 1,2,5-Oxadiazole (e.g., 3,4-Dimethylfurazan) Cyclization->Furazan Purification Purification (Distillation / Chromatography) Furazan->Purification FinalProduct Pure this compound (or analogue) Purification->FinalProduct

Caption: General workflow for synthesizing a substituted 1,2,5-oxadiazole.

Q3: What are the most critical safety precautions when working with this compound?

A3: Safety is paramount. Low molecular weight nitrogen-rich heterocycles, including furazans, are often highly energetic and can be sensitive to shock, friction, and heat.[5]

  • Assume Energetic Properties: Treat the compound and its precursors as potentially explosive, especially during isolation and purification of the neat substance.

  • Scale Limitation: Always perform initial syntheses on a small scale (milligram to low-gram). Avoid large-scale reactions until a thorough safety assessment (e.g., Differential Scanning Calorimetry - DSC) has been conducted.

  • Temperature Control: The cyclization reaction is often exothermic.[1] Use an oil bath for precise temperature control and avoid direct heating with a mantle. Ensure adequate cooling is available for quenching if necessary.

  • Purification Hazards: Avoid distillation to dryness. If distillation is necessary, consider vacuum distillation at a lower temperature.[6] Be aware that impurities can sometimes sensitize energetic materials.

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and gloves. Conduct all operations within a certified chemical fume hood, and a blast shield is strongly recommended, especially when handling the isolated product.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of methyl-substituted 1,2,5-oxadiazoles.

Q: My reaction yield is consistently low or zero. What are the likely causes?

A: Low yield is a frequent issue that can be traced back to several factors. Use the following logic to diagnose the problem:

  • Cause 1: Poor Quality Starting Material. The α-dioxime precursor must be pure. Impurities can interfere with the cyclization.

    • Solution: Recrystallize the dioxime before use. Confirm its purity via melting point and NMR spectroscopy.

  • Cause 2: Incomplete Reaction. The cyclodehydration may not have gone to completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. If the reaction stalls, consider increasing the temperature moderately (e.g., in 10°C increments) or extending the reaction time. Be cautious of decomposition at higher temperatures.

  • Cause 3: Product Decomposition. Furazans can be unstable at high temperatures or under harsh pH conditions.[1]

    • Solution: If using thermal methods, ensure the reaction temperature is not excessive. The ideal condition is the lowest temperature that allows for a reasonable reaction rate. If the product is volatile, ensure your condenser is efficient. For workup, use mild acidic or basic conditions and avoid prolonged exposure.

  • Cause 4: Loss During Workup/Purification. Low molecular weight compounds can be volatile and may be lost during solvent removal.[6]

    • Solution: When using a rotary evaporator, use a colder bath (0-20°C) and carefully control the vacuum to avoid co-evaporation of your product with the solvent.[6] For column chromatography, use a lower boiling point solvent like pentane or a pentane/ether mixture instead of hexane to facilitate easier removal.

Troubleshooting Logic for Low Yield

G Start Low / No Yield CheckSM Verify Starting Material Purity Start->CheckSM MonitorRxn Monitor Reaction Progress (TLC/GC) Start->MonitorRxn AssessConditions Evaluate Reaction Conditions Start->AssessConditions ReviewWorkup Review Workup & Purification Protocol Start->ReviewWorkup SMPure Is it pure? CheckSM->SMPure RxnComplete Is reaction complete? MonitorRxn->RxnComplete TempOK Is temperature too high? AssessConditions->TempOK Volatile Is product volatile? ReviewWorkup->Volatile PurifySM Action: Recrystallize Starting Material SMPure->PurifySM No OptimizeRxn Action: Increase Time or Temp Moderately RxnComplete->OptimizeRxn No LowerTemp Action: Reduce Reaction Temperature TempOK->LowerTemp Yes CarefulPurify Action: Use Low Temp Rotovap / Pentane Volatile->CarefulPurify Yes

Caption: A decision tree for troubleshooting low product yield.

Q: I am observing significant by-product formation. How can I identify and minimize it?

A: By-products in furazan synthesis often arise from incomplete cyclization, rearrangement, or decomposition.

  • Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of impurities. ¹H and ¹³C NMR spectroscopy can help elucidate their structures. A common by-product could be the partially dehydrated mono-oxime or other isomers.

  • Minimization:

    • Ensure Anhydrous Conditions: If using a dehydrating agent, ensure all glassware is oven-dried and reagents are anhydrous. Water can hydrolyze intermediates.

    • Optimize Temperature: As mentioned, excessive heat can cause decomposition. Find the optimal temperature that favors product formation over degradation.

    • Alternative Catalysts: If a thermal or simple base-mediated approach is problematic, exploring alternative catalytic systems may offer higher selectivity. For example, in related heterocycle syntheses, Lewis acids like NiCl₂ have been used to promote heterocyclization.[5] While not directly reported for this specific synthesis, it represents a logical next step in optimization.

Q: My final product is difficult to purify by column chromatography. What are my options?

A: Small, relatively polar molecules like this compound can be challenging to purify via chromatography.

  • Problem 1: Co-elution with Impurities.

    • Solution: Methodically screen solvent systems using TLC. A common mobile phase is a mixture of a nonpolar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or diethyl ether). Try varying the ratio to achieve better separation. If separation is still poor, consider a different stationary phase (e.g., alumina instead of silica).

  • Problem 2: Product Volatility. The product may evaporate from the column fractions.

    • Solution: Use pentane as the eluent, as it has a lower boiling point than your likely product, making it easier to remove without losing the compound. Keep fractions cold during and after collection.

  • Alternative Purification Method: Distillation. If the product has a boiling point sufficiently different from impurities, fractional distillation under reduced pressure can be a very effective purification method for low molecular weight, non-crystalline compounds.[6] However, this must be approached with extreme caution due to the energetic nature of the compound.

Part 3: Experimental Protocol

This section provides a representative protocol for the synthesis of a methyl-substituted furazan, based on the well-established cyclodehydration of an α-dioxime. This protocol is for the synthesis of 3,4-dimethyl-1,2,5-oxadiazole as a model system.

Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

This two-step protocol first describes the synthesis of the butane-2,3-dione dioxime precursor, followed by its cyclodehydration.

Step 1: Synthesis of Butane-2,3-dione dioxime (Dimethylglyoxime)

  • Materials:

    • Butane-2,3-dione (Diacetyl)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a stir bar, dissolve hydroxylamine hydrochloride (2.1 eq) in deionized water.

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in deionized water.

    • Cool the hydroxylamine solution in an ice bath and slowly add the NaOH solution, keeping the temperature below 10°C.

    • Slowly add butane-2,3-dione (1.0 eq) to the cooled reaction mixture with vigorous stirring.

    • Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. A white precipitate should form.

    • Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

    • Recrystallize the crude product from ethanol/water to yield pure butane-2,3-dione dioxime.[7][8] Dry the product under vacuum.

Step 2: Cyclodehydration to 3,4-Dimethyl-1,2,5-oxadiazole

  • Materials:

    • Butane-2,3-dione dioxime (from Step 1)

    • Succinic anhydride (or other suitable dehydrating agent)

  • Procedure (CAUTION: Perform behind a blast shield in a fume hood):

    • Combine butane-2,3-dione dioxime (1.0 eq) and succinic anhydride (1.5 eq) in a round-bottom flask equipped for simple distillation.

    • Slowly heat the mixture in an oil bath to 150-160°C.[1] The mixture will melt and begin to evolve gas as the reaction proceeds.

    • The product, 3,4-dimethyl-1,2,5-oxadiazole, will distill as a clear oil (b.p. 154-159°C).[1] Collect the distillate in a receiving flask cooled in an ice bath.

    • The reaction is complete when distillation ceases.

    • The collected liquid can be further purified by fractional redistillation if necessary, but handle with extreme care.

Catalyst & Reagent Comparison

For the critical cyclodehydration step, the choice of reagent can significantly impact yield and safety.

Method/ReagentTypical ConditionsAdvantagesDisadvantages & Causality
Thermal (Succinic Anhydride) 150-160°C, neat[1]Simple, inexpensive reagents. Product distills directly from the reaction.High temperature can cause decomposition. The exothermic reaction can be difficult to control on a larger scale.
Phosphorus Pentoxide (P₂O₅) Reflux in inert solventPowerful dehydrating agent, can drive reaction to completion.Highly aggressive reagent, can lead to charring and by-products. Workup is challenging.
Thionyl Chloride (SOCl₂) 0°C to RT in solventEffective for creating activated intermediates that cyclize at lower temperatures.Generates corrosive HCl and SO₂ gas. Can lead to chlorinated by-products. Requires careful stoichiometric control.
Nickel(II) Chloride (NiCl₂·6H₂O) 20°C, MeOH/DMSO[5]Catalytic, allows for much milder reaction conditions.Primarily demonstrated for more complex heterocyclizations; may require significant optimization for simple dioximes. The mechanism involves metal coordination to activate the substrate.

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-1,2,5-oxadiazole and 4-Methyl-1,2,5-oxadiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Physicochemical Properties, Synthesis, Spectroscopic Signatures, and Biological Potential of Two Key Isomeric Building Blocks.

The 1,2,5-oxadiazole (furazan) ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for various functional groups. The introduction of a simple methyl group to this five-membered heterocycle gives rise to two positional isomers: 3-Methyl-1,2,5-oxadiazole and 4-Methyl-1,2,5-oxadiazole. While structurally similar, the position of the methyl group significantly influences their physicochemical properties, reactivity, and ultimately, their utility in the design of novel therapeutics. This guide provides a comprehensive comparative analysis of these two isomers, offering researchers and drug development professionals the critical data and experimental insights needed to effectively select and utilize these building blocks in their discovery programs.

At a Glance: Key Physicochemical and Structural Differences

The seemingly minor shift of a methyl group from the 3- to the 4-position on the 1,2,5-oxadiazole ring results in distinct physicochemical properties. A summary of available data is presented below. It is important to note that experimental data for these specific, simple methylated isomers is sparse in the literature, with much of the available information pertaining to more complex derivatives.

PropertyThis compound4-Methyl-1,2,5-oxadiazole
Molecular Formula C₃H₄N₂OC₃H₄N₂O
Molecular Weight 84.08 g/mol 84.08 g/mol
Boiling Point 97.1 ± 33.0 °C (Predicted)[1]No data available
Density 1.121 g/cm³ (Predicted)[1]No data available
Melting Point No data availableNo data available
Solubility No specific data availableNo specific data available

The lack of extensive experimental data for these parent compounds highlights an opportunity for further fundamental characterization. However, based on the general properties of substituted oxadiazoles, both isomers are expected to be liquids at room temperature and possess some degree of solubility in common organic solvents.[2]

Synthesis and Production: Navigating the Routes to Isomeric Purity

The synthesis of substituted 1,2,5-oxadiazoles generally involves the cyclization of α-dioximes. The choice of starting materials and reaction conditions is crucial for selectively obtaining the desired isomer.

Synthesis of this compound

A common strategy for the synthesis of 3-substituted-1,2,5-oxadiazoles involves the dehydration of an appropriate α,β-dione dioxime. For this compound, a plausible synthetic route starts from the dioxime of methylglyoxal.

cluster_synthesis1 Synthesis of this compound Methylglyoxal_dioxime Methylglyoxal dioxime 3_Methyl_125_oxadiazole This compound Methylglyoxal_dioxime->3_Methyl_125_oxadiazole Cyclization Dehydrating_agent Dehydrating Agent (e.g., P₂O₅, SOCl₂) Dehydrating_agent->3_Methyl_125_oxadiazole

Figure 1. General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound (Conceptual)

  • Dioxime Formation: React methylglyoxal with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in an aqueous or alcoholic solution.

  • Purification of Dioxime: Isolate and purify the resulting methylglyoxal dioxime by recrystallization.

  • Cyclization: Treat the purified dioxime with a dehydrating agent such as phosphorus pentoxide or thionyl chloride. The reaction is typically heated to drive the cyclization.

  • Isolation and Purification: The product can be isolated by distillation or extraction, followed by chromatographic purification to yield pure this compound.

Rationale for Experimental Choices: The selection of a strong dehydrating agent is critical for the efficient cyclization of the dioxime. The choice between agents like P₂O₅ and SOCl₂ can depend on the desired reaction temperature and the tolerance of other functional groups if present. Purification by distillation is suitable for these relatively low molecular weight, likely liquid, compounds.

Synthesis of 4-Methyl-1,2,5-oxadiazole Derivatives

The synthesis of 4-substituted-1,2,5-oxadiazoles often starts from a symmetrical dione. For instance, the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a closely related derivative, has been reported on a multi-kilogram scale starting from (2E,3E)-butane-2,3-dione dioxime.[2]

cluster_synthesis2 Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid Butane_dione_dioxime (2E,3E)-butane-2,3-dione dioxime Intermediate 3,4-Dimethyl-1,2,5-oxadiazole Butane_dione_dioxime->Intermediate Base-mediated cyclization Base Base (e.g., NaOH) Base->Intermediate Final_Product 4-Methyl-1,2,5-oxadiazole- 3-carboxylic acid Intermediate->Final_Product Selective oxidation Oxidizing_agent Oxidizing Agent (e.g., KMnO₄) Oxidizing_agent->Final_Product

Figure 2. Synthetic pathway to a 4-methyl-1,2,5-oxadiazole derivative.[2]

Experimental Protocol: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid [2]

  • Base-Mediated Cyclization: (2E,3E)-butane-2,3-dione dioxime undergoes a base-mediated cyclization to form 3,4-dimethyl-1,2,5-oxadiazole. This step can be performed in a flow reactor to control reaction temperature and residence time, minimizing side products.[2]

  • Extraction: The intermediate product is isolated through extraction rather than distillation to avoid potential decomposition.[2]

  • Selective Oxidation: The 3,4-dimethyl-1,2,5-oxadiazole is then selectively oxidized using an oxidizing agent like potassium permanganate (KMnO₄). Portion-wise addition and dilution are crucial to manage the exothermicity of this step.[2]

  • Isolation: The final product, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, is isolated after extraction.[2]

Rationale for Experimental Choices: The use of a flow reactor for the initial cyclization offers enhanced safety and control over this potentially energetic reaction. Extraction instead of distillation for the intermediate avoids thermal degradation. The portion-wise addition of the strong oxidant KMnO₄ is a critical safety measure to control the exothermic reaction.

Spectroscopic Fingerprints: A Comparative Look at NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: A singlet for the methyl protons is expected. The chemical shift will be influenced by the electron-withdrawing nature of the oxadiazole ring. A ¹H NMR spectrum is available, though detailed chemical shifts are not provided.[3]

  • 4-Methyl-1,2,5-oxadiazole: A singlet for the methyl protons is also expected. The key difference will be the chemical shift value compared to the 3-methyl isomer due to the different electronic environment.

¹³C NMR:

The ¹³C NMR spectra will be the most definitive for distinguishing the two isomers.

  • This compound: Two distinct signals for the ring carbons are expected, in addition to the methyl carbon signal. The carbon bearing the methyl group (C3) will have a different chemical shift compared to the unsubstituted carbon (C4).

  • 4-Methyl-1,2,5-oxadiazole: Due to the symmetry of the 1,2,5-oxadiazole ring, the two ring carbons (C3 and C4) are chemically equivalent in the unsubstituted parent compound. However, the introduction of the methyl group at the 4-position breaks this symmetry, leading to two distinct signals for the ring carbons. The chemical shifts of these carbons will differ from those in the 3-methyl isomer. For substituted 1,3,4-oxadiazoles, the ring carbons typically appear in the range of 160-165 ppm.[4]

IsomerExpected ¹³C NMR Signals
This compound C3 (substituted), C4 (unsubstituted), CH₃
4-Methyl-1,2,5-oxadiazole C3 (unsubstituted), C4 (substituted), CH₃
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic bands for C-H stretching of the methyl group (around 2900-3000 cm⁻¹), C=N stretching of the oxadiazole ring (typically in the 1600-1650 cm⁻¹ region), and N-O and C-O stretching vibrations at lower wavenumbers.[5] Subtle differences in the positions and intensities of these bands may be observable between the two isomers.

Mass Spectrometry (MS)

Under electron impact (EI) mass spectrometry, both isomers will exhibit a molecular ion peak corresponding to their molecular weight (84.08 g/mol ). The fragmentation patterns are expected to be the primary means of differentiation. The cleavage of the oxadiazole ring is a common fragmentation pathway for this class of compounds.[6] The position of the methyl group will influence the relative stability of the resulting fragments, leading to different relative abundances of fragment ions.

Reactivity and Biological Activity: Emerging Insights

The 1,2,5-oxadiazole ring is known to be electron-deficient, which influences the reactivity of its substituents. This ring system is also recognized for its role in compounds with a wide range of biological activities, including antibacterial, anticancer, and vasodilating properties.[3]

In terms of biological activity, the 1,2,5-oxadiazole scaffold is a known pharmacophore.[3] The specific placement of the methyl group can have a profound impact on how the molecule interacts with biological targets. Even a small structural change can alter binding affinity and selectivity. While there is a wealth of information on the biological activities of more complex 1,2,5-oxadiazole derivatives, a direct comparison of the bioactivity of this compound and 4-Methyl-1,2,5-oxadiazole is an area ripe for investigation.

Conclusion and Future Directions

This compound and 4-Methyl-1,2,5-oxadiazole represent fundamental building blocks in the ever-expanding field of medicinal chemistry. While they share the same molecular formula, the positional isomerism of the methyl group imparts distinct, albeit not yet fully characterized, physicochemical and spectroscopic properties.

This guide has synthesized the currently available, though limited, information to provide a comparative framework for researchers. The clear gaps in experimental data for the parent compounds underscore the need for further fundamental studies to fully elucidate their properties. A systematic investigation into their synthesis, detailed spectroscopic characterization, and a head-to-head comparison of their reactivity and biological activities would be of immense value to the scientific community. Such data would empower rational drug design and the development of novel therapeutics based on the versatile 1,2,5-oxadiazole scaffold.

References

A Comparative Spectroscopic Guide to Methyl-Substituted Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged structure. Its isomers, primarily the 1,2,4- and 1,3,4-oxadiazoles, are frequently employed as bioisosteres for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. The subtle shift in the arrangement of heteroatoms between these isomers can profoundly influence their electronic properties, hydrogen bonding capabilities, and overall molecular conformation, thereby impacting their biological activity. A thorough understanding of their structural characteristics is therefore crucial for rational drug design.

This guide provides a detailed spectroscopic comparison of the three simplest methyl-substituted oxadiazole isomers: 3-methyl-1,2,4-oxadiazole , 5-methyl-1,2,4-oxadiazole , and 2-methyl-1,3,4-oxadiazole . By examining their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as their fragmentation patterns in Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently distinguish and characterize these important building blocks.

The Isomeric Landscape: A Structural Overview

The positioning of the nitrogen and oxygen atoms within the oxadiazole ring dictates the fundamental electronic and chemical nature of the isomer.

  • 1,2,4-Oxadiazole: This isomer is asymmetric. Substitution at the C3 and C5 positions leads to distinct chemical environments.

  • 1,3,4-Oxadiazole: This isomer possesses a C2 axis of symmetry when unsubstituted. Substitution at the C2 and C5 positions can be equivalent or non-equivalent depending on the substituents. In the case of a single methyl group, it resides at the C2 position.

This inherent difference in symmetry and electron distribution is the root cause of the distinct spectroscopic properties we will explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity.

Causality Behind NMR Differences:

The differences in the NMR spectra of methyl-substituted oxadiazole isomers arise from the distinct placement of the nitrogen and oxygen atoms relative to the methyl group and the ring protons/carbons. The electronegativity and lone pairs of these heteroatoms create unique shielding and deshielding effects.

¹H NMR Spectroscopy

In the ¹H NMR spectra, the key differentiators are the chemical shifts of the methyl protons and the remaining ring proton (for the 1,2,4-isomers).

  • Methyl Protons (CH₃): The proximity of the methyl group to different heteroatoms in the ring influences its chemical shift. In the 1,3,4-oxadiazole, the methyl group is adjacent to two nitrogen atoms, which tends to deshield the protons, resulting in a downfield shift compared to the 1,2,4-isomers where the methyl group is adjacent to one nitrogen and either an oxygen (5-methyl) or a carbon (3-methyl).

  • Ring Proton (CH): For the 1,2,4-oxadiazole isomers, the chemical shift of the lone proton on the ring is a tell-tale sign of the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide even clearer differentiation, with the chemical shifts of the ring carbons being highly diagnostic.

  • Ring Carbons: The carbon atoms in the oxadiazole rings resonate at distinct frequencies depending on their neighboring atoms. Carbons bonded to oxygen are typically found further downfield than those bonded only to nitrogen. The symmetrical nature of the 1,3,4-oxadiazole ring often results in fewer signals or different signal intensities compared to the asymmetrical 1,2,4-isomers.

  • Methyl Carbon (CH₃): The chemical shift of the methyl carbon also varies between the isomers due to the differing electronic environments.

CompoundSpectroscopic Data¹H NMR (δ ppm)¹³C NMR (δ ppm)
3-Methyl-1,2,4-oxadiazole Methyl (CH₃) ~2.4~12
Ring CH ~8.6C3: ~168, C5: ~175
5-Methyl-1,2,4-oxadiazole Methyl (CH₃) ~2.6~14
Ring CH ~8.1C3: ~160, C5: ~178
2-Methyl-1,3,4-oxadiazole Methyl (CH₃) ~2.5[1]~13[1]
Ring CH ~8.4C2: ~164, C5: ~164

Note: The values in the table are approximate and can vary based on the solvent and experimental conditions. Data for 3-methyl- and 5-methyl-1,2,4-oxadiazole are estimated based on data from substituted analogs and computational predictions. The data for 2-methyl-1,3,4-oxadiazole is derived from experimental data for a closely related derivative.[1]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For oxadiazole isomers, the key distinguishing features are the stretching and bending vibrations of the heterocyclic ring.

Causality Behind IR Differences:

The different bond strengths and symmetries within the 1,2,4- and 1,3,4-oxadiazole rings lead to distinct vibrational frequencies. The C=N, C-N, C-O, and N-O bonds in each isomer have unique force constants, resulting in a unique "fingerprint" in the IR spectrum.

Vibrational Mode1,2,4-Oxadiazole Isomers1,3,4-Oxadiazole Isomer
C=N Stretching ~1615-1640 cm⁻¹~1600-1630 cm⁻¹[2]
Ring Stretching Multiple bands in the 1400-1580 cm⁻¹ regionCharacteristic bands around 1560 cm⁻¹ and 1470 cm⁻¹
C-O-C Stretching ~1020-1070 cm⁻¹~960-1050 cm⁻¹[2]
Ring Bending ~880-920 cm⁻¹~900-940 cm⁻¹

Note: These are general ranges and the exact peak positions will be influenced by the methyl substituent and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic heterocyles like oxadiazoles, the absorption maxima (λmax) correspond to π → π* and n → π* transitions.

Causality Behind UV-Vis Differences:

The arrangement of heteroatoms in the oxadiazole ring affects the energy levels of the molecular orbitals. The 1,3,4-oxadiazole isomer, with its more symmetrical arrangement of nitrogen atoms, generally exhibits different electronic transition energies compared to the less symmetrical 1,2,4-isomer. Computational studies suggest that the HOMO-LUMO energy gap varies among the isomers, which directly correlates with the observed λmax.[3][4]

IsomerTypical λmax (nm)
1,2,4-Oxadiazole Derivatives 220-250
1,3,4-Oxadiazole Derivatives 210-240[5]

Note: The λmax is highly dependent on the solvent and any conjugation with substituents. These are general ranges for simple derivatives.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is a valuable tool for structural elucidation and can be used to differentiate between isomers.

Causality Behind MS Differences:

The fragmentation of the oxadiazole ring under electron ionization is dictated by the relative strengths of the bonds and the stability of the resulting fragments. The different arrangements of heteroatoms in the 1,2,4- and 1,3,4-isomers lead to distinct and predictable cleavage pathways. A common fragmentation for 1,2,4-oxadiazoles involves cleavage of the N2-C3 and O1-C5 bonds.[6]

Expected Fragmentation Patterns:

  • Methyl-1,2,4-oxadiazoles: Will likely show fragments corresponding to the loss of the methyl group, as well as characteristic ring cleavage patterns. The position of the methyl group (C3 vs. C5) will influence the relative abundance of certain fragments.

  • Methyl-1,3,4-oxadiazole: The symmetrical nature of the ring may lead to a different set of primary fragment ions compared to the 1,2,4-isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of methyl-substituted oxadiazole isomers.

NMR Spectroscopy

Figure 1: General workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the oxadiazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Spectral Analysis: Analyze the processed spectrum to determine chemical shifts, signal integrations, and coupling constants. Compare the data to the expected values for each isomer.

IR Spectroscopy

Figure 2: General workflow for FTIR analysis.

  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected vibrational frequencies for each isomer.

UV-Vis Spectroscopy

Figure 3: General workflow for UV-Vis analysis.

  • Solution Preparation: Prepare a dilute solution of the oxadiazole isomer in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the absorbance spectrum. This will be used as the baseline.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Conclusion

The spectroscopic characterization of methyl-substituted oxadiazole isomers is a clear demonstration of how subtle changes in molecular structure can lead to significant and measurable differences in physical properties. By leveraging the complementary information provided by NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently distinguish between the 1,2,4- and 1,3,4-isomers and their respective substitution patterns. This guide provides a foundational framework for the analysis of these important heterocyclic compounds, empowering scientists in their pursuit of novel therapeutics and functional materials.

References

A Comparative Guide to the Biological Activity of 3-Methyl-1,2,5-oxadiazole and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring, form the backbone of a vast majority of biologically active molecules and pharmaceuticals.[1] Their unique three-dimensional shapes, charge distributions, and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them ideal pharmacophores for interacting with biological targets like enzymes and receptors. Among the five-membered aromatic heterocycles, the oxadiazole family has garnered significant attention for its diverse and potent pharmacological activities.[1][2]

This guide provides an in-depth comparison of the biological activities of the 1,2,5-oxadiazole scaffold, with a focus on its simplest methylated derivative, 3-Methyl-1,2,5-oxadiazole (also known as 3-methylfurazan), against other prominent heterocyclic systems like 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. While specific experimental data for this compound is limited in publicly accessible literature, we will extrapolate from the broader class of 1,2,5-oxadiazole derivatives to provide a robust comparative analysis for researchers, scientists, and drug development professionals. This comparison will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.

Comparative Biological Profiling

The subtle differences in the arrangement of nitrogen and oxygen atoms within the oxadiazole isomers (1,2,5-, 1,3,4-, and 1,2,4-) and their bioisosteric replacement with sulfur (thiadiazoles) or nitrogen (triazoles) lead to significant variations in their electronic properties, stability, and, consequently, their biological activities.

Anticancer Activity: A Battle Against Uncontrolled Cell Proliferation

The search for novel anticancer agents is a primary focus of medicinal chemistry, and various heterocyclic compounds have emerged as potent inhibitors of cancer cell growth. The mechanism often involves targeting key enzymes or pathways essential for tumor progression.

1,2,5-Oxadiazole Derivatives: This class of compounds has demonstrated significant antiproliferative activity against a range of cancer cell lines.[2] Some derivatives have been shown to exert their effects by inhibiting topoisomerases, enzymes critical for managing DNA topology during replication.[2]

1,3,4-Oxadiazole Derivatives: This isomer is one of the most extensively studied, with numerous derivatives exhibiting potent anticancer effects.[3][4] Their mechanisms are diverse, including the inhibition of thymidylate synthase and focal adhesion kinase (FAK).[3] Some compounds have shown activity 30 times stronger than the reference drug 5-fluorouracil against liver cancer cells.[3]

1,2,4-Triazole Derivatives: Triazoles are also prominent in anticancer research. Their derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.

Comparative Data on Anticancer Activity (IC50 Values)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole Quinoline-conjugated derivativeHepG2 (Liver)0.8 ± 0.2[2]
1,3,4-Oxadiazole 2-chloropyridine derivativeSGC-7901 (Gastric)1.61 µg/mL[2]
1,3,4-Oxadiazole 1,3,4-oxadiazole thioether derivativeHepG2 (Liver)0.7 ± 0.2[2]
1,2,4-Oxadiazole & 1,3,4-Oxadiazole Hybrid Dual-core structureMCF-7 (Breast)0.34[1]
1,2,3-Triazole & 1,3,4-Oxadiazole Hybrid Thymol-based derivativeHepG2 (Liver)1.4[1]
Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Heterocycles are a rich source of such compounds.

1,2,5-Oxadiazole Derivatives: Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential applications.

1,3,4-Oxadiazole Derivatives: This class has been extensively investigated for its antimicrobial properties.[5][6] Many derivatives have demonstrated significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5][7] The mechanism for some is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[6]

1,2,4-Triazole Derivatives: Triazoles are well-established antifungal agents (e.g., fluconazole), but many derivatives also possess antibacterial properties.

1,3,4-Thiadiazole Derivatives: As bioisosteres of 1,3,4-oxadiazoles, thiadiazoles also exhibit a wide range of antimicrobial activities.[8]

Comparative Data on Antimicrobial Activity (MIC Values)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
1,3,4-Oxadiazole Pyridin-4-yl-thio-ethylidene derivativeMycobacterium strains3.90[6]
1,3,4-Oxadiazole Quinoline hybridP. aeruginosa / E. coli / S. aureusStronger/comparable to Ciprofloxacin[6]
1,2,4-Oxadiazole Benzimidazole–oxadiazole hybridM. tuberculosis H37Rv1.6[8]
1,3,4-Thiadiazole 5-(4-chlorolphenyl)-1,3,4-thiadiazoleM. tuberculosis H37Rv10.96 µM[8]

Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in numerous diseases, driving the demand for novel anti-inflammatory drugs. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.

1,3,4-Oxadiazole Derivatives: Several studies have highlighted the anti-inflammatory potential of 1,3,4-oxadiazoles.[7][9][10][11] Their activity is often comparable to standard drugs like indomethacin in in-vivo models such as the carrageenan-induced paw edema test.[7][9] Some derivatives are believed to exert their effects through the inhibition of COX enzymes.[10][11]

1,2,4-Triazole Derivatives: Similar to oxadiazoles, certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties in animal models.[9]

Comparative Data on Anti-inflammatory Activity

Compound ClassDerivative ExampleAssay% InhibitionReference
1,3,4-Oxadiazole 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoleCarrageenan-induced paw edema~33 to 62%[7]
1,3,4-Oxadiazole Flurbiprofen-based derivativeCarrageenan-induced paw edema88.33%[11]
1,3,4-Oxadiazole 2,5-disubstituted-1,3,4-oxadiazoleHeat-induced albumin denaturation74.16%[10]
1,2,4-Triazole Methyl-imidazolyl-1,2,4-triazoleCarrageenan-induced paw edema33-43%[9]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, other heterocycles) and a vehicle control. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay plate_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight prep_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to cells prep_compounds->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate end Calculate IC50 read_plate->end start Start start->plate_cells

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow cluster_setup Plate Setup cluster_run Assay Execution cluster_readout Results serial_dilute Perform 2-fold serial dilutions of compounds in 96-well plate prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate plate for 18-24 hours at 37°C inoculate->incubate read_mic Visually inspect for turbidity incubate->read_mic determine_mic Determine MIC as the lowest concentration with no growth read_mic->determine_mic end MIC Value determine_mic->end start Start start->serial_dilute

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (the substrate) and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compounds to the inhibitor wells. Include a control with no inhibitor.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Detection: The activity of the COX enzyme is measured by detecting the production of prostaglandin G2 (PGG2). This can be done using a colorimetric or fluorometric probe that reacts with the peroxidase component of the COX enzyme.

  • Measurement: Read the absorbance or fluorescence kinetically over a period of 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathway for COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGs) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Heterocycle Heterocyclic Inhibitor (e.g., Oxadiazole) Heterocycle->COX_Enzyme Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by heterocyclic compounds.

Conclusion and Future Directions

This guide highlights the significant and diverse biological activities of oxadiazoles and related heterocyclic compounds. While the 1,3,4-oxadiazole isomer is heavily represented in the literature with potent anticancer, antimicrobial, and anti-inflammatory derivatives, the 1,2,5-oxadiazole scaffold also shows considerable promise, particularly in the realm of anticancer research. The comparative data underscores that subtle structural modifications, such as the position of heteroatoms or the nature of substituents, can dramatically influence biological activity.

A notable gap in the current research landscape is the lack of specific, publicly available data on the biological activities of the parent compound, this compound. Future research should aim to establish a baseline biological profile for this and other simple heterocyclic cores. Such data would be invaluable for calibrating structure-activity relationship (SAR) studies and providing a clearer understanding of the intrinsic contribution of the heterocyclic ring to the overall pharmacological effect of its more complex derivatives. For drug development professionals, the versatility of the oxadiazole scaffold, in all its isomeric forms, continues to offer a fertile ground for the discovery of novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methyl-1,2,5-oxadiazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 3-Methyl-1,2,5-oxadiazole, a critical endeavor for researchers, scientists, and professionals in drug development. The choice of an analytical technique is paramount, directly impacting the reliability of pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. Herein, we delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis supported by established validation principles.

The Imperative for Rigorous Method Validation

The accurate quantification of small heterocyclic molecules like this compound is a cornerstone of pharmaceutical development. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the validation characteristics required for analytical procedures.[2]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, and the physicochemical properties of the analyte. This compound is a small, polar heterocyclic compound, which presents unique challenges and advantages for different analytical platforms.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor and product ion mass-to-charge ratios.
Selectivity Moderate; dependent on chromatographic resolution from matrix components.High; mass spectral data provides structural information.Very High; specific precursor-product ion transitions are monitored.
Sensitivity Lower (µg/mL range).High (ng/mL to pg/mL range).Highest (pg/mL to fg/mL range).
Sample Throughput High.Moderate to High.High.
Cost Low.Moderate.High.
Key Advantage Simplicity, robustness, and cost-effectiveness.Excellent for volatile and semi-volatile compounds, provides structural confirmation.Unparalleled sensitivity and selectivity, ideal for complex matrices.
Key Limitation Potential for interference from co-eluting compounds.Requires analyte to be volatile or amenable to derivatization.Susceptible to matrix effects (ion suppression/enhancement).

Experimental Workflows and Methodologies

A visual representation of the analytical workflows is crucial for understanding the procedural steps involved in each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration F->G H Quantification (External Standard) G->H

Caption: High-Performance Liquid Chromatography (HPLC-UV) Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Derivatization (Optional) B->C D Inject into GC C->D E Volatilization & Separation (Capillary Column) D->E F Mass Spectrometry Detection E->F G Peak Identification & Integration F->G H Quantification (Internal Standard) G->H

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample B Protein Precipitation/ Liquid-Liquid Extraction A->B C Evaporation & Reconstitution B->C D Inject into LC C->D E Chromatographic Separation (HILIC or Mixed-Mode) D->E F Tandem MS Detection (MRM) E->F G Peak Integration F->G H Quantification (Stable Isotope Labeled IS) G->H

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the first choice for routine analysis due to its simplicity and cost-effectiveness, especially for assay and purity determinations where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The aqueous phase may contain a buffer like phosphate to control pH and improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters:

    • Linearity: Prepare a series of calibration standards (e.g., 1-200 µg/mL) and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.[4]

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[5]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤2%.[5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given the likely volatility of this compound, GC-MS offers high sensitivity and specificity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless injection for trace analysis.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[7]

    • An internal standard (e.g., a structurally similar compound not present in the sample) should be added for accurate quantification.

    • For polar analytes that may exhibit poor peak shape, derivatization can be employed to increase volatility and improve chromatographic performance.[6][8]

  • Validation Parameters:

    • Linearity: Established by analyzing a series of calibration standards prepared with the internal standard.

    • Accuracy and Precision: Assessed similarly to HPLC-UV, with acceptance criteria typically being within ±15% (±20% at the LLOQ).

    • LOD and LOQ: Determined by serial dilutions of the analyte until the specified S/N ratio is reached.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[9] For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography may be more suitable than traditional reversed-phase chromatography.[10][11]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., amide or silica-based, 2.1 x 100 mm, 3 µm particle size) or a mixed-mode column.[12][10]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard need to be optimized.

  • Sample Preparation:

    • For biological samples (e.g., plasma or urine), sample cleanup is critical to minimize matrix effects.[13] This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions.

  • Validation Parameters:

    • Linearity, Accuracy, and Precision: Evaluated as per regulatory guidelines, often with a wider acceptance range at the Lower Limit of Quantification (LLOQ).

    • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

    • Matrix Effect: Investigated to ensure that ion suppression or enhancement from the biological matrix does not compromise the accuracy of the quantification.

    • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be thoroughly evaluated.

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For routine quality control and assays where concentration levels are relatively high, HPLC-UV offers a reliable and cost-effective solution. When higher sensitivity and structural confirmation are needed, particularly for impurity profiling or in less complex matrices, GC-MS is a powerful alternative, provided the analyte is sufficiently volatile. For the quantification of trace levels of this compound in complex biological matrices, such as in pharmacokinetic studies, LC-MS/MS is the unequivocal method of choice due to its superior sensitivity and selectivity.

Each method must be rigorously validated according to established guidelines to ensure the generation of reliable and reproducible data, which is fundamental to the integrity of any research or drug development program.

References

A Guide to the Cross-Validation of Computational Predictions for 3-Methyl-1,2,5-oxadiazole Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methyl-1,2,5-oxadiazole in Medicinal Chemistry

The 1,2,5-oxadiazole (furazan) ring system is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for other functional groups.[1] The introduction of a methyl group to form this compound can significantly influence its steric and electronic profile, making it a valuable scaffold in the design of novel therapeutic agents. Accurate prediction of its molecular properties, such as geometry and vibrational frequencies, is paramount for understanding its interactions with biological targets and for the rational design of new drugs.

This guide provides a comprehensive comparison of computational predictions for the properties of this compound, cross-validated against established experimental data for the parent 1,2,5-oxadiazole molecule. We will delve into the causality behind the choice of computational methods, present a detailed workflow for these predictions, and critically evaluate the results to provide a framework for researchers in the field.

Computational Methodology: A Rationale for a DFT-Based Approach

For the prediction of molecular properties of heterocyclic systems like this compound, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.[2][3][4] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely employed for its reliability in predicting geometries and vibrational frequencies of organic molecules.[4][5] We have chosen the 6-311++G(d,p) basis set, which provides a good description of the electron distribution, including polarization and diffuse functions, essential for capturing the nuances of the oxadiazole ring.

Experimental Protocol: Computational Geometry Optimization and Vibrational Frequency Calculation
  • Molecular Structure Input: The initial structure of this compound was built using standard bond lengths and angles.

  • Geometry Optimization: A full geometry optimization was performed using the Gaussian 09 software package with the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory. This not only provides the predicted infrared (IR) and Raman vibrational frequencies but also confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Visualizing the Cross-Validation Workflow

G cluster_comp Computational Prediction cluster_exp Experimental Benchmark cluster_val Cross-Validation comp_mol This compound (Initial Structure) dft DFT Calculation (B3LYP/6-311++G(d,p)) comp_mol->dft comp_geom Predicted Geometry (Bond Lengths, Angles) dft->comp_geom comp_vib Predicted Vibrational Frequencies dft->comp_vib analysis Comparative Analysis comp_geom->analysis Comparison comp_vib->analysis Comparison exp_mol 1,2,5-Oxadiazole (Parent Compound) exp_spec Experimental Spectroscopy (Microwave, Electron Diffraction, IR/Raman) exp_mol->exp_spec exp_geom Experimental Geometry (Bond Lengths, Angles) exp_spec->exp_geom exp_vib Experimental Vibrational Frequencies exp_spec->exp_vib exp_geom->analysis Benchmark exp_vib->analysis Benchmark conclusion Assessment of Predictive Accuracy analysis->conclusion

Caption: Workflow for the cross-validation of computational predictions for this compound against experimental data for the parent 1,2,5-oxadiazole.

Comparative Analysis: Computational Predictions vs. Experimental Data

The following tables present a comparison of the computationally predicted geometric parameters and vibrational frequencies for this compound with the available experimental data for the parent 1,2,5-oxadiazole.

Table 1: Comparison of Predicted and Experimental Geometric Parameters
ParameterThis compound (Predicted, B3LYP/6-311++G(d,p))1,2,5-Oxadiazole (Experimental)
Bond Lengths (Å)
C3=N21.3351.301
N2-O11.4121.381
O1-N51.4121.381
N5=C41.3351.301
C3-C41.4281.421
C3-C(CH3)1.495-
**Bond Angles (°) **
C4-N5-O1106.8106.3
N5-O1-N2111.5111.3
O1-N2-C3106.8106.3
N2-C3-C4108.0109.8
N5-C4-C3108.0109.8
N2-C3-C(CH3)120.5-
C4-C3-C(CH3)131.5-

Experimental data for 1,2,5-oxadiazole obtained from microwave spectroscopy and electron diffraction studies.

Table 2: Comparison of Key Predicted and Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeThis compound (Predicted, B3LYP/6-311++G(d,p))1,2,5-Oxadiazole (Experimental)
Ring Breathing885887
CH stretch (ring)31303135
C=N stretch16101618
N-O stretch10301035
CH3 stretch (sym)2945-
CH3 stretch (asym)3020-

Experimental data for 1,2,5-oxadiazole from infrared and Raman spectroscopy.[4][6]

Discussion and Interpretation

The comparison reveals a good correlation between the predicted properties of this compound and the experimental data for 1,2,5-oxadiazole, particularly for the vibrational frequencies of the ring. This suggests that the chosen computational method accurately captures the fundamental electronic structure of the oxadiazole ring.

The minor discrepancies in bond lengths and angles can be attributed to the electronic and steric effects of the methyl group. For instance, the C3-C4 bond is slightly longer in the methylated compound, which can be rationalized by the electron-donating nature of the methyl group. The bond angles around the C3 carbon are also altered to accommodate the methyl substituent.

The predicted vibrational frequencies for the ring modes of this compound are in excellent agreement with the experimental values for the parent compound, with differences of only a few wavenumbers. This provides confidence in the predictive power of the B3LYP/6-311++G(d,p) level of theory for this class of molecules. The additional predicted frequencies corresponding to the methyl group vibrations are consistent with typical values for methyl-substituted aromatic compounds.

Alternative Computational Methods: A Brief Comparison

While B3LYP is a workhorse for such calculations, other functionals and methods can be employed. For instance, Møller-Plesset perturbation theory (MP2) can provide a higher level of theory but at a significantly greater computational cost. For a rapid screening of a large number of derivatives, semi-empirical methods like AM1 or PM3 could be used, although with a lower expectation of accuracy. The choice of method should always be guided by the specific research question and the available computational resources.

Conclusion: A Validated Approach for Property Prediction

This guide has demonstrated a robust workflow for the computational prediction of the properties of this compound. By cross-validating our DFT-based predictions with experimental data from the parent 1,2,5-oxadiazole, we have established a high degree of confidence in the chosen methodology. Researchers and drug development professionals can leverage this approach to reliably predict the geometric and vibrational properties of other substituted oxadiazoles, thereby accelerating the in silico design and evaluation of new drug candidates. The presented data and protocols provide a valuable resource for anyone working with this important class of heterocyclic compounds.

References

A Comparative Guide to the Performance of 3-Methyl-1,2,5-Oxadiazole-Based Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of energetic materials, the pursuit of compounds with superior performance, enhanced stability, and reduced sensitivity remains a paramount objective. Among the various classes of heterocyclic energetic materials, those based on the 1,2,5-oxadiazole (furazan) scaffold have garnered significant attention due to their inherent high heats of formation and densities. This guide provides a comprehensive performance benchmark of 3-methyl-1,2,5-oxadiazole-based energetic materials, offering a comparative analysis against established explosives and other oxadiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of energetic materials development, providing both synthesized data and the underlying scientific principles governing their performance.

The 1,2,5-Oxadiazole Ring: A Privileged Scaffold for Energetic Materials

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its high nitrogen content and the strained N-O bond contribute to a significant positive heat of formation, a key indicator of the energy that will be released upon detonation.[1] The introduction of a methyl group at the 3-position can influence the compound's stability, density, and detonation properties. Further functionalization of the this compound core with various explosophoric groups (e.g., -NO2, -N3, azo, and azoxy bridges) allows for the fine-tuning of its energetic characteristics.

Performance Benchmarking: A Comparative Analysis

The performance of an energetic material is a multifactorial assessment, encompassing density, heat of formation, detonation velocity and pressure, and sensitivity to external stimuli. This section presents a comparative analysis of key performance parameters for several this compound derivatives alongside benchmark energetic materials such as TNT, RDX, and HMX.

Table 1: Comparative Performance of this compound Derivatives and Benchmark Energetic Materials

CompoundAbbreviationDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
This compound Derivatives
(E) 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide (2,4,6-trinitrophenyl)hydrazone[2]Compound 1-448.0--20280
2,2,2-trinitroethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate 5-oxide[2]Compound 2--843031.518220
Benchmark Energetic Materials
2,4,6-TrinitrotolueneTNT1.65-67.06900[3]19.015>353
1,3,5-Trinitro-1,3,5-triazinaneRDX1.82+61.58750[4]34.07.5120
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMX1.91+74.9910039.07.4120

From the data presented, it is evident that derivatives of this compound can exhibit promising energetic properties. For instance, Compound 2 demonstrates a detonation velocity and pressure comparable to RDX, while also showing a potentially lower sensitivity to impact and friction.[2] The positive heat of formation of Compound 1 is a strong indicator of its high energy content.[2]

Experimental Protocols for Performance Characterization

The trustworthiness of performance data hinges on the rigor of the experimental methods employed. This section details the standard protocols for determining the key performance parameters of energetic materials, providing the scientific rationale behind each procedure.

Density Measurement: Gas Pycnometry

Principle: Gas pycnometry is a non-destructive technique used to determine the skeletal volume of a solid material by measuring the amount of displaced gas.[5][6] Helium is the preferred gas due to its small atomic size, allowing it to penetrate small pores and provide a more accurate measurement of the material's true volume.[6] The density is then calculated by dividing the mass of the sample by its measured volume.

Protocol:

  • Sample Preparation: A precisely weighed sample of the energetic material is placed in the sample chamber of the gas pycnometer. For porous materials, degassing under vacuum and gentle heating may be necessary to remove adsorbed moisture and atmospheric gases.[7]

  • Chamber Pressurization: The sample chamber is sealed and filled with helium to a known pressure.

  • Expansion into Reference Chamber: The gas is then expanded into a second, calibrated reference chamber.

  • Pressure Measurement: The pressure drop resulting from the gas expansion is measured.

  • Volume Calculation: Using Boyle's Law, the volume of the solid sample is calculated from the initial and final pressures and the known volumes of the chambers.[6]

  • Density Calculation: The density is calculated using the formula: Density = Mass / Volume.

Causality: Accurate density determination is critical as it is a key input parameter for thermodynamic codes like EXPLO5 to predict detonation performance.[8] Higher density generally leads to higher detonation velocity and pressure.

Heat of Formation: Bomb Calorimetry

Principle: Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[9][10] The heat of formation can then be calculated from the heat of combustion using Hess's Law.

Protocol:

  • Sample Preparation: A known mass of the energetic material is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."[11]

  • Pressurization with Oxygen: The bomb is sealed and pressurized with pure oxygen.

  • Immersion in Water Bath: The bomb is placed in a well-insulated water bath of known volume.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water bath is precisely measured.

  • Calculation of Heat of Combustion: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.[9]

  • Calculation of Heat of Formation: The standard enthalpy of formation is calculated from the experimental heat of combustion and the known heats of formation of the combustion products (CO2, H2O, N2, etc.).

Causality: A higher positive heat of formation indicates a greater amount of chemical energy stored within the molecule, which translates to a more powerful explosion.[12]

Sensitivity to Mechanical Stimuli: BAM Impact and Friction Tests

Principle: The BAM (Bundesanstalt für Materialforschung und -prüfung) impact and friction tests are standardized methods to assess the sensitivity of an energetic material to mechanical stimuli.[5][6]

BAM Impact Test Protocol:

  • A small sample of the explosive is placed between two steel rollers.

  • A specified weight is dropped from a certain height onto the sample.

  • The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (explosion). This is reported in Joules (J).

BAM Friction Test Protocol:

  • A small amount of the material is placed on a porcelain plate.[13]

  • A porcelain pin is pressed onto the sample with a specific load.[13]

  • The plate is then moved back and forth under the pin.[13]

  • The test is repeated with increasing loads until an initiation (spark, flame, or explosion) is observed. The result is reported as the force in Newtons (N).

Causality: Lower impact and friction sensitivity values indicate a more stable and safer material to handle and transport.

Detonation Performance Calculation: EXPLO5 Code

Principle: EXPLO5 is a thermochemical computer code that predicts the detonation parameters of explosives based on their chemical composition, density, and heat of formation.[14][15][16] It utilizes the Becker-Kistiakowsky-Wilson (BKW) equation of state for gaseous detonation products and calculates the equilibrium composition of the detonation products by minimizing the Gibbs free energy.[14][16]

Workflow:

  • Input Parameters: The chemical formula, density, and heat of formation of the energetic material are entered into the software.

  • Thermodynamic Calculations: The code calculates the detonation velocity, pressure, temperature, and energy at the Chapman-Jouguet (CJ) point, which represents the steady-state detonation wave.[16]

  • Output: The software provides a comprehensive set of predicted detonation parameters.

Causality: Computational modeling with codes like EXPLO5 allows for the rapid screening of new energetic material candidates and provides theoretical performance benchmarks before undertaking resource-intensive synthesis and experimental testing.[9]

Synthesis of this compound: A Representative Protocol

The synthesis of the this compound core is a critical first step in the development of its energetic derivatives. While various methods exist for the synthesis of oxadiazoles, a common route involves the cyclization of α-dioximes.

Diagram of a General Synthesis Workflow for 1,2,5-Oxadiazoles

G Start Starting Materials (e.g., α-Diketone) Step1 Oximation (e.g., with Hydroxylamine) Start->Step1 Intermediate α-Dioxime Intermediate Step1->Intermediate Step2 Cyclization/Dehydration (e.g., with a dehydrating agent) Intermediate->Step2 Product 1,2,5-Oxadiazole Derivative Step2->Product

Caption: General synthetic pathway for 1,2,5-oxadiazole derivatives.

Step-by-Step Protocol (Illustrative):

  • Oximation of a Propanedione Derivative: A suitable 1,2-dicarbonyl precursor, such as 2,3-butanedione, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding dioxime, in this case, dimethylglyoxime.

  • Cyclization: The resulting dioxime is then subjected to a dehydration/cyclization reaction. This can be achieved using various reagents, such as thionyl chloride, phosphorus pentoxide, or by heating in a suitable solvent. The specific conditions will influence the yield and purity of the final product.

  • Purification: The crude 3,4-dimethyl-1,2,5-oxadiazole is then purified, typically by distillation or recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, must be optimized for each specific synthesis.

Conclusion and Future Outlook

The this compound scaffold presents a promising platform for the development of novel energetic materials. The data compiled in this guide demonstrates that derivatives of this core structure can achieve high detonation performance, in some cases rivaling that of established explosives like RDX, while potentially offering improved sensitivity characteristics. The continued exploration of new energetic functionalities and linking groups attached to the this compound ring will undoubtedly lead to the discovery of next-generation energetic materials with a superior balance of performance and safety. A deeper understanding of the structure-property relationships, aided by both experimental characterization and computational modeling, will be crucial in guiding the rational design of these advanced materials.

References

A Comparative Guide to the Stability of 3-Methyl-1,2,5-oxadiazole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of a heterocyclic scaffold is paramount. The oxadiazole rings, a class of five-membered heterocycles containing one oxygen and two nitrogen atoms, are prevalent motifs in a wide array of pharmacologically active compounds. Their stability under various stress conditions—thermal, chemical, and photochemical—directly impacts drug substance viability, formulation strategies, and shelf-life. This guide provides an in-depth comparative analysis of the stability of 3-Methyl-1,2,5-oxadiazole against its constitutional isomers, 3-Methyl-1,2,4-oxadiazole and 5-Methyl-1,3,4-oxadiazole.

While specific experimental data for the 3-methyl substituted isomers is not extensively available in public literature, this guide synthesizes established principles of oxadiazole chemistry, computational stability predictions, and standardized testing methodologies to provide a robust comparative framework.

Foundational Principles: Isomeric Stability of the Oxadiazole Core

The arrangement of heteroatoms within the oxadiazole ring profoundly influences its electronic distribution, aromaticity, and consequently, its inherent stability. Computational studies consistently demonstrate a clear stability hierarchy among the parent oxadiazole isomers.

Based on Gibbs free energy calculations, the order of stability is as follows: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,5-oxadiazole .[1][2] The 1,3,4-isomer benefits from a more symmetrical distribution of its heteroatoms, contributing to its greater thermodynamic stability.[3] Conversely, the 1,2,5-oxadiazole (furazan) ring is often the least stable isomer.[1] The introduction of a methyl group, an electron-donating substituent, is expected to slightly modulate the reactivity of these rings but not fundamentally alter this inherent stability order.

Comparative Stability Analysis: A Multi-faceted Approach

A comprehensive assessment of stability necessitates subjecting the compounds to a variety of stress conditions. The following sections detail the experimental protocols and expected outcomes for the thermal, chemical, and photochemical stability of this compound in comparison to its isomers.

Thermal Stability Assessment

Thermal stability is a critical parameter, particularly for processes involving heating, such as synthesis, purification, and certain formulation steps. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for evaluating thermal stability.[4][5][6][7]

  • Sample Preparation: Accurately weigh 2-5 mg of each isomer (this compound, 3-Methyl-1,2,4-oxadiazole, and 5-Methyl-1,3,4-oxadiazole) into aluminum DSC/TGA pans.

  • Instrumentation: Utilize a simultaneous thermal analyzer (STA) capable of performing both DSC and TGA measurements.

  • Analysis Conditions:

    • Heat the samples from ambient temperature (e.g., 25 °C) to a final temperature of 400 °C at a constant heating rate of 10 °C/min.

    • Maintain an inert atmosphere using a nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

    • From the DSC curve, identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4"]; A[Sample Preparation: this compound & Isomers] --> B{DSC/TGA Analysis}; B --> C[Heating Ramp: 10°C/min under N2]; C --> D{Data Acquisition: Mass Loss (TGA) & Heat Flow (DSC)}; D --> E[TGA Curve: Determine Tonset]; D --> F[DSC Curve: Identify Tm & Tdecomp]; subgraph "Comparative Stability Assessment" E; F; end }

Caption: Workflow for Comparative Thermal Stability Analysis.

Based on the known stability of the parent oxadiazole rings, the following trend in thermal decomposition is anticipated:

CompoundExpected Tonset (°C)Rationale
5-Methyl-1,3,4-oxadiazoleHighestThe 1,3,4-oxadiazole ring is the most thermally stable isomer.[3]
3-Methyl-1,2,4-oxadiazoleIntermediateThe 1,2,4-oxadiazole ring possesses intermediate thermal stability.[8][9]
This compoundLowestThe 1,2,5-oxadiazole ring is known to be susceptible to thermal fragmentation.[10]

Note: The actual decomposition temperatures will be influenced by the methyl substituent and intermolecular forces in the solid state.

Chemical Stability: Hydrolytic Degradation

The hydrolytic stability of a drug candidate across a range of pH values is a critical factor influencing its formulation, storage, and in vivo fate. Oxadiazole rings, being heterocyclic systems with multiple nitrogen atoms, can be susceptible to both acid- and base-catalyzed hydrolysis.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 5, 7.4, and 9).

  • Sample Preparation: Prepare stock solutions of each isomer in a suitable organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40 °C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each sample.

  • Quantification: Analyze the samples using a stability-indicating HPLC-UV method to determine the remaining percentage of the parent compound.

dot graph LR { node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4"]; subgraph "Acid-Catalyzed Hydrolysis" A[Protonation of Ring Nitrogen] --> B{Increased Electrophilicity}; B --> C[Nucleophilic Attack by H2O]; C --> D[Ring Opening]; end subgraph "Base-Catalyzed Hydrolysis" E[Nucleophilic Attack by OH-] --> F{Formation of Anionic Intermediate}; F --> G[Protonation & Ring Cleavage]; end }

Caption: General Mechanisms of Oxadiazole Hydrolysis.

The reactivity of the oxadiazole isomers towards hydrolysis is dictated by the electrophilicity of the ring carbons and the pKa of the ring nitrogens.

CompoundExpected Stability in Acidic Conditions (pH 2)Expected Stability in Basic Conditions (pH 9)Rationale
5-Methyl-1,3,4-oxadiazoleHighModerateThe symmetrical 1,3,4-oxadiazole ring is generally more resistant to hydrolytic cleavage.[3]
3-Methyl-1,2,4-oxadiazoleModerate to LowLowThe 1,2,4-oxadiazole ring is known to be susceptible to both acid- and base-catalyzed ring opening.[8][11]
This compoundModerateModerate to LowThe 1,2,5-oxadiazole ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly under basic conditions.[12]
Photochemical Stability

Exposure to light can induce photochemical degradation, leading to loss of potency and the formation of potentially toxic byproducts. Photostability testing is a regulatory requirement for new drug substances and is guided by the International Council for Harmonisation (ICH) Q1B guidelines.[1][13][14][15][16]

  • Sample Preparation:

    • Solid State: Spread a thin layer of each solid isomer on a chemically inert, transparent surface.

    • Solution State: Prepare solutions of each isomer in a common solvent (e.g., methanol) in quartz cuvettes.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: After exposure, compare the irradiated samples to the dark controls. Analyze for degradation using a stability-indicating HPLC-UV method and characterize any significant degradants using LC-MS.

dot graph G { node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4"]; A [label="this compound & Isomers"]; subgraph "Solid State" B [label="Thin Film on Inert Surface"]; end subgraph "Solution State" C [label="Solution in Quartz Cuvette"]; end A --> B; A --> C; B --> D{ICH Q1B Compliant Light Source}; C --> D; D --> E[HPLC-UV & LC-MS Analysis]; F[Dark Controls] --> E; E --> G[Comparative Photodegradation Profile]; }

Caption: Experimental Workflow for Photostability Testing.

The photochemical stability of oxadiazoles can be complex, often involving ring rearrangements.

CompoundExpected PhotostabilityRationale
5-Methyl-1,3,4-oxadiazoleGenerally StableThe high aromaticity and thermodynamic stability of the 1,3,4-oxadiazole ring often correlate with greater photostability.
3-Methyl-1,2,4-oxadiazolePotentially Labile1,2,4-Oxadiazoles are known to undergo photochemical rearrangements to other heterocyclic systems, such as 1,3,4-oxadiazoles.[17]
This compoundPotentially LabileThe weaker O-N bond in the 1,2,5-oxadiazole ring may be susceptible to photochemical cleavage.

Summary and Mechanistic Insights

The comparative stability of this compound and its isomers is a direct consequence of their electronic structures.

Table of Comparative Stability:

Stability Parameter5-Methyl-1,3,4-oxadiazole3-Methyl-1,2,4-oxadiazoleThis compound
Thermal Stability HighModerateLow to Moderate
Hydrolytic Stability (Acidic) HighModerate to LowModerate
Hydrolytic Stability (Basic) ModerateLowModerate to Low
Photochemical Stability HighLow to ModerateModerate

Mechanistic Considerations:

  • 1,3,4-Oxadiazole: Its high degree of aromaticity and symmetrical structure contribute to its overall robustness. Degradation, when it occurs, typically requires forcing conditions.

  • 1,2,4-Oxadiazole: The presence of a weak O-N bond and lower aromaticity makes this isomer susceptible to both thermal and photochemical rearrangements.[11][18] It is also prone to nucleophilic attack at the C5 position, leading to ring opening under hydrolytic conditions.[8]

  • 1,2,5-Oxadiazole: This isomer is the most electron-deficient and least aromatic of the three. Its instability is often attributed to the propensity for the O-N bond to cleave, leading to fragmentation into nitrile and nitrile oxide fragments under thermal stress.[10]

Conclusion for the Practicing Scientist

This guide provides a framework for understanding and evaluating the comparative stability of this compound. The key takeaway for researchers is that the choice of the oxadiazole isomer can have profound implications for the developability of a drug candidate.

  • For optimal stability, the 1,3,4-oxadiazole scaffold is generally the most reliable choice.

  • When considering a 1,2,4-oxadiazole, be mindful of its potential for hydrolytic and photochemical degradation.

  • The 1,2,5-oxadiazole ring, while a valuable pharmacophore, should be carefully evaluated for its thermal lability, especially in processes requiring elevated temperatures.

It is strongly recommended that experimental stability studies, as outlined in this guide, be conducted on any new chemical entity containing an oxadiazole ring to fully characterize its stability profile and inform downstream development activities.

References

A Comparative Guide to the Isomeric Purity Analysis of 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Purity

In the landscape of pharmaceutical development and materials science, the 1,2,5-oxadiazole (furazan) ring is a valuable scaffold, prized for its unique electronic properties and metabolic stability. 3-Methyl-1,2,5-oxadiazole, a simple substituted derivative, serves as a key building block for more complex molecules. However, its synthesis is not without challenges, the most significant of which is the potential for isomeric contamination. The presence of unintended isomers can drastically alter a molecule's pharmacological activity, toxicity profile, and material properties. Therefore, rigorous analytical control to ensure isomeric purity is not merely a quality control step but a fundamental requirement for safety, efficacy, and reproducibility in research and development.

Oxadiazoles can exist in four stable isomeric forms depending on the arrangement of nitrogen and oxygen atoms in the five-membered ring: 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole (the 1,2,3-isomer is generally unstable)[1][2][3]. Synthetic routes, often involving cyclization reactions, can inadvertently produce a mixture of these isomers[4][5]. For this compound, the primary concerns are not only positional isomers (e.g., 4-Methyl-1,2,5-oxadiazole) but also different ring isomers (e.g., 5-Methyl-1,2,4-oxadiazole).

This guide provides an in-depth, comparative analysis of the primary analytical techniques for the separation, identification, and quantification of isomers related to this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering you to select and implement the most effective strategy for your specific analytical challenge.

The Isomeric Landscape: Potential Impurities in Synthesis

Understanding the potential by-products of a synthesis is the first step in developing a robust analytical method. Depending on the synthetic pathway, several isomers can co-emerge with the target this compound.

Isomer Type Structure IUPAC Name Rationale for Presence
Target Analyte O=N(C(C)=N1)C1 This compoundThe desired product.
Positional Isomer O=N(C=C(C)N1)C1 4-Methyl-1,2,5-oxadiazoleCan arise from non-selective methylation or rearrangement of precursors.
Ring Isomer C(C)=N(O C=N1)C1 5-Methyl-1,2,4-oxadiazoleA common and stable oxadiazole isomer formed from different cyclization precursors[6].
Ring Isomer C(C)=N(C=N(O1))C1 3-Methyl-1,2,4-oxadiazoleAnother stable 1,2,4-oxadiazole isomer, potentially formed during synthesis[7].
Ring Isomer C(C)=N(N=C(O1))C1 2-Methyl-1,3,4-oxadiazoleThe 1,3,4-oxadiazole ring is a very common and stable heterocyclic motif[3][8].

The choice of an analytical method must be predicated on its ability to resolve these structurally similar compounds. The subtle differences in polarity, volatility, and electronic structure among these isomers are the very properties we exploit for their separation and quantification.

Analytical Workflow: A Strategic Approach

A self-validating analytical workflow ensures that results are accurate and reproducible. The process involves selecting the appropriate technique, developing a separation method, identifying the separated components, and quantifying them accurately.

Analytical_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Analysis & Identification cluster_2 Phase 3: Quantification & Reporting Start Sample with Potential Isomers Select Select Primary Technique (GC-MS, HPLC, NMR) Start->Select Optimize Optimize Separation Parameters Select->Optimize Analyze Perform Analysis Optimize->Analyze Identify Peak Identification (Mass Spec, NMR Shifts, Retention Time) Analyze->Identify Quantify Quantify Isomeric Ratio (Peak Area %, qNMR) Identify->Quantify Report Report Isomeric Purity Quantify->Report Decision_Tree Start Goal: Isomeric Purity Analysis Q1 Need to identify unknown impurities? Start->Q1 Q2 Need highest quantification accuracy? Q1->Q2 No GCMS Use GC-MS Q1->GCMS Yes Q3 Are isomers thermally unstable? Q2->Q3 No NMR Use qNMR Q2->NMR Yes Q3->GCMS No HPLC Use HPLC Q3->HPLC Yes

References

A Senior Application Scientist's Guide to Substituted 1,2,5-Oxadiazoles: Correlating Structure with Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom.[1] This unassuming scaffold is a cornerstone in the development of advanced functional materials, exhibiting a remarkable duality in its applications. Its unique electronic structure and high nitrogen content make it a prized building block in the field of energetic materials, while its capacity to act as a nitric oxide (NO) donor under physiological conditions has cemented its importance in medicinal chemistry.[2] The true potential of the 1,2,5-oxadiazole core is unlocked through the strategic placement of substituents at the 3- and 4-positions. These substituents profoundly influence the molecule's physicochemical properties, allowing for the fine-tuning of its performance for specific applications.

This guide provides a comparative analysis of substituted 1,2,5-oxadiazoles, offering insights into the causal relationships between molecular structure and functional properties. We will explore key synthetic strategies, delve into a data-driven comparison of differently substituted furazans in both energetic and medicinal contexts, and provide detailed experimental protocols for their synthesis and characterization.

Synthetic Pathways: Crafting the 1,2,5-Oxadiazole Core

The construction of the 1,2,5-oxadiazole ring is a critical first step in accessing this versatile class of compounds. The choice of synthetic route is often dictated by the desired substituents and the overall complexity of the target molecule. Two primary and robust strategies dominate the landscape of furazan synthesis:

  • Dehydration of α-Dioximes: This is a classical and widely employed method for the formation of the furazan ring.[1] The reaction involves the cyclodehydration of a 1,2-dione dioxime, typically in the presence of a dehydrating agent such as thionyl chloride or succinic anhydride. The selection of the starting dione provides a direct route to symmetrically or asymmetrically substituted furazans. The underlying principle of this reaction is the removal of two water molecules to facilitate ring closure, a thermodynamically favorable process that drives the formation of the stable aromatic heterocycle.

  • Deoxygenation of 1,2,5-Oxadiazole N-oxides (Furoxans): Furoxans, the N-oxide analogues of furazans, are often readily accessible and serve as valuable precursors.[1] The deoxygenation of a furoxan to its corresponding furazan can be achieved using a variety of reducing agents, with trialkyl phosphites being particularly effective. This method is advantageous when the furoxan is more easily synthesized or when selective deoxygenation is required in a multi-step synthesis.

The following diagram illustrates the general synthetic workflow for accessing substituted 1,2,5-oxadiazoles.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Diones, Aldehydes) Dioxime α-Dioxime Formation Start->Dioxime Hydroxylamine Furazan Substituted 1,2,5-Oxadiazole Dioxime->Furazan Dehydration Furoxan 1,2,5-Oxadiazole N-oxide (Furoxan) Dioxime->Furoxan Oxidative Cyclization Furoxan->Furazan Deoxygenation

Caption: General synthetic routes to substituted 1,2,5-oxadiazoles.

Part 1: Energetic Materials - A Comparative Analysis

The high nitrogen content and positive enthalpy of formation of the 1,2,5-oxadiazole ring make it an excellent scaffold for the design of high-energy-density materials (HEDMs). The introduction of explosophoric groups, such as nitro (-NO₂), amino (-NH₂), and azido (-N₃) groups, can dramatically enhance the energetic performance of the parent molecule.

The Impact of Key Substituents on Energetic Properties

The following table provides a comparative overview of the calculated and experimental energetic properties of several key substituted 1,2,5-oxadiazoles. The data clearly demonstrates the profound influence of the substituent on density (ρ), detonation velocity (vD), and detonation pressure (P).

CompoundSubstituentsDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Thermal Stability (Td, °C)Reference
3,4-Dinitrofurazan (DNF) 3,4-di-NO₂1.9378.93~35253[3]
3,3'-Dinitro-4,4'-azofurazan (DNAzF) 3-NO₂, 4-N=N-3'-nitrofurazan~1.8~8.5~32~210[4]
3-Amino-4-nitrofurazan (ANF) 3-NH₂, 4-NO₂1.838.834.5245[4][5]
3,4-Diaminofurazan (DAF) 3,4-di-NH₂1.698.531.2>250[6]
3-Amino-4-azidofurazan (AAF) 3-NH₂, 4-N₃1.73~8.6~33~150[7][8]
RDX (Reference) -1.828.7534.9204[9]
HMX (Reference) -1.919.1039.3280[9]

Causality Behind the Trends:

  • Nitro Groups (-NO₂): The introduction of nitro groups is a well-established strategy for increasing the energy content of a molecule. The high oxygen content of the nitro group improves the oxygen balance, leading to more complete combustion during detonation and consequently higher detonation velocity and pressure. 3,4-Dinitrofurazan (DNF) exemplifies this, exhibiting performance comparable to established energetic materials like RDX.

  • Amino Groups (-NH₂): While amino groups have a lower oxygen content than nitro groups, they contribute to a higher enthalpy of formation and can increase the density of the material through hydrogen bonding. As seen in 3-amino-4-nitrofurazan (ANF), the combination of an amino and a nitro group can lead to a desirable balance of high performance and good thermal stability.

  • Azo Linkages (-N=N-): Linking two furazan rings via an azo bridge, as in 3,3'-dinitro-4,4'-azofurazan (DNAzF), is an effective method for creating larger, high-nitrogen molecules with significant energetic potential.

  • Azido Groups (-N₃): The azido group is a highly energetic functional group due to the presence of two weak N-N bonds, which release a large amount of energy upon decomposition. This leads to a high heat of formation and contributes to the overall energetic performance. However, the inherent instability of the azido group can also lead to increased sensitivity.

Experimental Protocol: Synthesis of 3-Amino-4-nitrofurazan (ANF)

This protocol outlines the synthesis of ANF from 3,4-diaminofurazan (DAF), a key intermediate in the production of various energetic materials.[4][5]

Materials:

  • 3,4-Diaminofurazan (DAF)

  • Hydrogen peroxide (30%)

  • Sodium tungstate (Na₂WO₄)

  • Methanesulfonic acid (CH₃SO₃H)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Oxidizing Mixture: In a reaction vessel equipped with a stirrer and a cooling bath, carefully prepare a mixture of hydrogen peroxide, sodium tungstate, and methanesulfonic acid. The use of sodium tungstate as a catalyst is crucial for the efficient oxidation of the amino group. Methanesulfonic acid provides the necessary acidic medium for the reaction.

  • Reaction: Cool the oxidizing mixture in an ice bath. Slowly add a solution of DAF in methanesulfonic acid to the cooled mixture while maintaining a low temperature. The exothermicity of the reaction necessitates careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Quenching and Extraction: After the addition is complete, allow the reaction to proceed for a specified time. Pour the reaction mixture into ice water to quench the reaction and precipitate any byproducts. The desired product, ANF, is more soluble and will remain in the aqueous phase. Extract the aqueous phase with dichloromethane.

  • Isolation and Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure to yield crude ANF. The product can be further purified by recrystallization.

Self-Validation: The identity and purity of the synthesized ANF should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by elemental analysis. Thermal stability should be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Characterization Workflow for Energetic Materials

The characterization of energetic materials is a multi-faceted process that requires a combination of techniques to assess both performance and safety.

G cluster_characterization Energetic Material Characterization Workflow Synthesis Synthesis of Substituted 1,2,5-Oxadiazole Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Synthesis->Spectroscopy Structure Verification Thermal Thermal Analysis (DSC, TGA) Spectroscopy->Thermal Purity & Stability Assessment Performance Performance Testing (Detonation Velocity & Pressure) Thermal->Performance Sensitivity Sensitivity Testing (Impact, Friction) Thermal->Sensitivity Final Material Qualification Performance->Final Sensitivity->Final

Caption: A typical workflow for the characterization of energetic materials.

Part 2: Medicinal Chemistry - A Comparative Analysis

In the realm of medicinal chemistry, the 1,2,5-oxadiazole scaffold, particularly its N-oxide form (furoxan), is highly valued for its ability to release nitric oxide (NO) under physiological conditions.[2] NO is a critical signaling molecule involved in a plethora of physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO from furoxan derivatives makes them attractive candidates for the development of drugs for cardiovascular diseases, cancer, and other conditions.

Structure-Activity Relationships (SAR) of 1,2,5-Oxadiazole Derivatives

The biological activity of substituted 1,2,5-oxadiazoles is intricately linked to their chemical structure. The nature and position of the substituents determine the molecule's reactivity, lipophilicity, and interaction with biological targets.

The following table presents a selection of substituted 1,2,5-oxadiazole derivatives and their reported biological activities, illustrating key structure-activity relationships.

Compound ClassSubstituent(s)Target/ActivityPotency (IC₅₀/EC₅₀)Reference
Furoxan-based NO Donors Various aryl and alkyl groupsNitric Oxide ReleaseVaries with substituent[6][10]
Monoamine Oxidase (MAO) Inhibitors 3-Aryl-6-alkyl-1,2,4-oxadiazin-5(6H)-onesMAO-B InhibitionIC₅₀ = 0.371 µM (most potent)[11]
STAT3 Inhibitors 3,5-Disubstituted-1,2,4-triazoles and 1,3,4-oxadiazolesSTAT3 Enzyme InhibitionIC₅₀ = 1.5 µM (most active)[12]
Anticancer Agents 1,2,4-Oxadiazole-fused-imidazothiadiazolesCytotoxicity (A375, MCF-7, ACHN cell lines)IC₅₀ = 0.11–1.47 µM[5]

Causality Behind the Trends:

  • Nitric Oxide Donors: The rate and extent of NO release from furoxans are highly dependent on the electronic properties of the substituents. Electron-withdrawing groups generally enhance the susceptibility of the furoxan ring to nucleophilic attack by thiols (e.g., glutathione), which is the primary mechanism of NO release in a biological environment.

  • Enzyme Inhibitors: The substituents on the 1,2,5-oxadiazole ring play a crucial role in the molecule's ability to bind to the active site of an enzyme. The size, shape, and electronic properties of the substituents must be complementary to the binding pocket of the target enzyme to achieve high-affinity binding and potent inhibition. For instance, in the case of MAO inhibitors, specific substitutions on the aryl ring can lead to enhanced interactions with the enzyme's active site.[11]

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a simple and widely used colorimetric method for the indirect quantification of NO release from donor compounds.[9][10][13] The assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.

Materials:

  • Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer)

  • Sodium nitrite (NaNO₂) standard solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • The furoxan compound to be tested

  • A thiol cofactor (e.g., L-cysteine or glutathione)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Standard Curve: Prepare a series of sodium nitrite solutions of known concentrations in PBS to generate a standard curve.

  • Sample Preparation: Dissolve the furoxan compound in a suitable solvent and then dilute it to the desired concentration in PBS containing the thiol cofactor. The thiol is necessary to bioactivate the furoxan and induce NO release.

  • Incubation: Incubate the samples and standards at 37°C for a specified period to allow for NO release and its conversion to nitrite.

  • Griess Reaction: Add the Griess reagent to each well of the microplate containing the samples and standards.

  • Measurement: After a short incubation period at room temperature to allow for color development, measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Self-Validation: The assay should include appropriate controls, such as a blank (PBS and thiol only) and a positive control (a compound with known NO-donating properties). The linearity of the standard curve is a key indicator of the assay's validity.

Drug Discovery and Development Workflow

The journey of a substituted 1,2,5-oxadiazole from a concept to a potential drug candidate follows a structured workflow.

G cluster_drug_discovery Drug Discovery Workflow Design Compound Design & Synthesis Screening In Vitro Screening (e.g., Enzyme Assays) Design->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the discovery and development of new drugs.

Conclusion

The 1,2,5-oxadiazole scaffold is a testament to the power of substituent effects in molecular design. By carefully selecting and positioning functional groups on the furazan ring, researchers can tailor the properties of these compounds to create high-performance energetic materials with a balance of power and stability, or to develop novel therapeutic agents with specific biological activities. The data and protocols presented in this guide provide a framework for understanding and exploiting the structure-property relationships of substituted 1,2,5-oxadiazoles, paving the way for future innovations in both materials science and medicine.

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-1,2,5-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 3-Methyl-1,2,5-oxadiazole are of significant interest. However, with innovation comes the critical responsibility of ensuring safety, not only during experimentation but also through the final step of disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond generic advice to offer procedural clarity and explain the chemical reasoning behind these essential safety protocols.

Understanding the Compound: Hazard Profile and Chemical Rationale

The oxadiazole ring system is present in a variety of energetic materials and pharmaceuticals.[1][2] Some oxadiazole derivatives are known to have good thermal stability, with decomposition temperatures often exceeding 150°C.[2][3] However, the thermal decomposition of oxadiazoles can lead to ring-opening through the cleavage of O-C or O-N bonds, potentially generating reactive intermediates.[1][4] Furthermore, some heterocyclic compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Core Principles of Disposal: A Decision-Making Framework

The primary directive for the disposal of any laboratory chemical is to prevent its release into the environment and to ensure the safety of all personnel.[8][9] For this compound, this translates to a clear hierarchy of disposal options, which can be visualized through the following decision-making workflow:

Disposal_Workflow start Start: this compound Waste Identified waste_type Identify Waste Form (Pure compound, solution, contaminated material) start->waste_type pure_compound Pure or Concentrated Compound waste_type->pure_compound Solid/Concentrated solution Dilute Solution waste_type->solution Liquid contaminated Contaminated Labware (e.g., glassware, pipette tips) waste_type->contaminated Contaminated Material collect_pure Collect in a designated, labeled hazardous waste container for solids. pure_compound->collect_pure collect_solution Collect in a designated, labeled hazardous waste container for liquid organic waste. solution->collect_solution decontaminate Decontaminate labware before disposal. (e.g., rinse with a suitable solvent) contaminated->decontaminate disposal_route Arrange for pickup by certified hazardous waste disposal service. collect_pure->disposal_route collect_solution->disposal_route collect_rinse Collect rinse solvent as hazardous waste. decontaminate->collect_rinse collect_rinse->disposal_route

Caption: Disposal decision workflow for this compound waste.

Procedural Guidance: Step-by-Step Disposal Protocols

Adherence to meticulous procedures is paramount for safety and regulatory compliance. The following protocols are designed for the disposal of small, laboratory-scale quantities of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.[10]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[10]

  • Body Protection: A laboratory coat must be worn.[10]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

Disposal of Pure or Concentrated this compound
  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Transfer: Carefully transfer the solid waste into the container, avoiding the generation of dust. Use appropriate tools (e.g., a spatula) that can be decontaminated.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[11]

  • Pickup: Arrange for the disposal of the container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5][12]

Disposal of this compound in Solution
  • Waste Stream Segregation: Do not mix with other waste streams unless explicitly permitted by your EHS office. Collect in a designated container for halogenated or non-halogenated organic solvent waste, depending on the solvent used.

  • Container Selection: Use a designated, sealed, and labeled hazardous waste container for liquid waste. Ensure the container material is compatible with the solvent.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents and "this compound," with their approximate concentrations.

  • Transfer: Carefully pour the solution into the waste container, avoiding splashes. A funnel is recommended.

  • Storage and Pickup: Follow the same storage and pickup procedures as for the pure compound.

Disposal of Contaminated Labware
  • Decontamination: Whenever possible, decontaminate labware (e.g., glassware, spatulas) by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Rinsate Collection: The solvent used for rinsing must be collected as hazardous liquid waste, following the procedure outlined in section 3.3.

  • Disposal of Labware: After decontamination, the labware can typically be disposed of through the appropriate channels (e.g., broken glass box). Consult your institution's specific guidelines.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[10]

Chemical Degradation: A Note on Hydrolysis

While direct disposal as hazardous waste is the most common and recommended practice, understanding the chemical reactivity of this compound can inform potential pre-treatment strategies in specific, controlled scenarios. Some oxadiazole-based compounds can undergo hydrolysis, where the oxadiazole ring is cleaved.[13][14] This process typically transforms the parent oxadiazole into a different chemical entity, which may be less hazardous. However, the specific conditions (e.g., pH, temperature, catalysts) required for the hydrolysis of this compound are not well-documented.

Caution: Attempting to neutralize or degrade chemical waste without a validated protocol and proper safety measures can be dangerous. Uncontrolled reactions can generate heat, toxic gases, or other hazardous byproducts. Therefore, any chemical degradation as a pre-treatment step should only be considered by experienced chemists with a thorough understanding of the reaction, and in accordance with institutional safety policies.

Summary of Key Disposal Information

Waste TypeDisposal ContainerKey Steps
Pure/Concentrated Solid Labeled, sealed solid hazardous waste containerTransfer carefully, avoid dust, store securely, arrange for professional disposal.
Solution Labeled, sealed liquid hazardous waste containerSegregate waste streams, list all components, store securely, arrange for professional disposal.
Contaminated Labware Appropriate lab waste container (after decontamination)Rinse with a suitable solvent, collect rinsate as hazardous waste, dispose of decontaminated labware.

This guide is intended to provide a framework for the safe and responsible disposal of this compound in a laboratory setting. Always consult your institution's specific hazardous waste management guidelines and your environmental health and safety office for any questions or clarification. By integrating a deep understanding of the chemical's nature with rigorous adherence to safety protocols, we can ensure a safe and sustainable research environment.

References

Personal protective equipment for handling 3-Methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring the safety of our researchers is paramount. The following guide provides a comprehensive, in-depth overview of the essential personal protective equipment (PPE) and procedural best practices for handling 3-Methyl-1,2,5-oxadiazole. This is not merely a checklist, but a framework for building a culture of safety and awareness when working with this and similar chemical entities.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a chemical compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation for proper PPE selection.

  • Flammability: The compound is classified as a highly flammable liquid and vapor[1]. This necessitates stringent control of ignition sources and the use of appropriate engineering controls.

  • Skin and Eye Irritation: Direct contact poses a significant risk. It is known to cause skin irritation and serious eye irritation[2][3]. Prolonged or repeated exposure should be avoided to prevent dermal sensitization or damage.

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or gas can lead to respiratory irritation[2][4]. Handling should always occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ingestion Hazard: The compound is harmful if swallowed[2]. Standard laboratory practices such as prohibiting eating, drinking, or smoking in the work area are mandatory[5].

Core PPE Recommendations for this compound

The selection of PPE is contingent on the scale and nature of the work being performed. The following table outlines the minimum required PPE for common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<5 mL) Solution Handling Safety glasses with side shieldsCompatible chemical-resistant gloves (e.g., Nitrile)Chemically-resistant lab coatNot typically required if handled in a certified chemical fume hood
High-Volume (>5 mL) or Neat Compound Handling Chemical splash gogglesDouble-gloving with compatible chemical-resistant glovesChemically-resistant lab coat or apronRecommended to have a government-approved respirator available[5]. Use based on risk assessment.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsGovernment-approved air-purifying respirator or SCBA, depending on spill size

Procedural Guidance: From Selection to Disposal

Proper procedure is as critical as the equipment itself. This section details the logical flow for selecting and using PPE when handling this compound.

PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations start Begin Work with This compound assess_task Assess Task: - Quantity (Neat/Solution) - Potential for Splash/Aerosol start->assess_task eye_face Eye/Face Protection: - Goggles (Default) - Face Shield (Splash Risk) assess_task->eye_face Select Based on Risk gloves Hand Protection: - Inspect Gloves - Chemical-Resistant (Nitrile) - Double-Glove (High Risk) assess_task->gloves body Body Protection: - Chemical-Resistant  Lab Coat assess_task->body respiratory Respiratory Protection: (If outside fume hood or risk of aerosol) assess_task->respiratory Risk-Dependent don_ppe Don PPE Correctly (See Protocol 4.1) eye_face->don_ppe gloves->don_ppe body->don_ppe respiratory->don_ppe conduct_work Conduct Work in Chemical Fume Hood don_ppe->conduct_work doff_ppe Doff PPE Correctly (See Protocol 4.2) conduct_work->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_work End Task wash_hands->end_work

Caption: PPE selection and operational workflow for handling this compound.

Experimental Protocol: Donning and Doffing PPE

Causality: The sequence of donning and doffing is designed to minimize the risk of cross-contamination from a potentially contaminated outer surface to your skin or clean areas.

Protocol 4.1: Donning PPE (Putting On)

  • Preparation: Confirm that all engineering controls (e.g., fume hood) are operational. Ensure eyewash stations and safety showers are unobstructed[6].

  • Body Protection: Don your chemically-resistant lab coat and fasten it completely.

  • Respiratory Protection (if required): Perform a fit check on your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles. If a high splash risk exists, add a face shield over the goggles.

  • Hand Protection: Inspect gloves for any signs of degradation or punctures before use[5]. Don the first pair of gloves, ensuring the cuffs go under the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Protocol 4.2: Doffing PPE (Taking Off)

  • Initial Decontamination: Before leaving the immediate work area (i.e., in front of the fume hood), wipe down the outer pair of gloves with an appropriate solvent.

  • Gloves (Outer Pair): Remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare skin.

  • Body Protection: Unfasten your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles, by handling the straps.

  • Respiratory Protection (if used): Remove your respirator.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water[5].

Spill and Disposal Management

Spill Response: In the event of a spill, evacuate personnel from the immediate area. Wear the appropriate level of PPE as outlined in the table above before attempting cleanup. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it into a suitable, labeled container for hazardous waste disposal[2][7]. Do not allow the product to enter drains or waterways[5][8].

Disposal Plan: All materials contaminated with this compound, including empty containers and used PPE, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations[2][7]. Never mix with other waste streams unless explicitly instructed by your institution's environmental health and safety department.

By adhering to these guidelines, you establish a robust safety protocol that protects not only yourself but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.